Product packaging for Fumaric acid-d2(Cat. No.:CAS No. 24461-32-3)

Fumaric acid-d2

Cat. No.: B051780
CAS No.: 24461-32-3
M. Wt: 118.08 g/mol
InChI Key: VZCYOOQTPOCHFL-FBBQFRKLSA-N
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Description

(E)-2,3-dideuteriobut-2-enedioic acid is a high-purity, isotopically labeled analog of fumaric acid, specifically designed for advanced research applications. This compound features two deuterium atoms on the alkene carbons, making it an invaluable tool for tracing reaction pathways and studying metabolic mechanisms without significant isotopic effect interference. Main Applications & Research Value: Mechanistic Studies in Organic Chemistry: Use this deuterated compound as a probe in reaction mechanisms, particularly in electrophilic additions and pericyclic reactions, to track atom movement and determine stereochemical outcomes. Metabolic Pathway Tracing: Investigate the intricacies of cellular metabolism, especially the citric acid (Krebs) cycle. Its incorporation allows for precise tracking of fumarate utilization and conversion to subsequent metabolites like malate via NMR or Mass Spectrometry. Internal Standard for Quantitative Bioanalysis: Serve as a reliable internal standard in LC-MS and GC-MS assays for the quantification of fumaric acid and its derivatives in complex biological matrices such as plasma, urine, and cell culture media, ensuring analytical accuracy and reproducibility. The incorporation of deuterium provides a distinct spectroscopic signature, facilitating unambiguous analysis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O4 B051780 Fumaric acid-d2 CAS No. 24461-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2,3-dideuteriobut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYOOQTPOCHFL-FBBQFRKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(/[2H])\C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480197
Record name Fumaric acid-2,3-d2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24461-32-3
Record name Fumaric acid-2,3-d2
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URL https://comptox.epa.gov/dashboard/DTXSID10480197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24461-32-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fumaric Acid-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, experimental applications, and relevant biological pathways of fumaric acid-d2. This deuterated analog of fumaric acid serves as a powerful tool in metabolic research, particularly as a tracer for elucidating cellular metabolism and in the development of novel therapeutics.

Core Chemical Properties

This compound, also known as (2E)-But-2-enedioic-2,3-d2 acid, is a stable, isotopically labeled form of fumaric acid where the two hydrogen atoms on the carbon-carbon double bond are replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature utilized in mass spectrometry-based analyses.

PropertyValueReferences
Molecular Formula C4H2D2O4[1]
Molecular Weight 118.08 g/mol
CAS Number 24461-32-3[1]
Appearance White solid[1]
Melting Point 299-300 °C (subl.)[1]
Isotopic Purity Typically ≥98 atom % D[1]
Solubility Soluble in ethanol, concentrated sulfuric acid; slightly soluble in water, ethyl ether, acetone.[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound, along with its application in metabolic tracing, are outlined below.

Synthesis of this compound

The synthesis of this compound is typically achieved through the isomerization of its cis-isomer, maleic acid-d2.

Methodology:

  • Starting Material: Maleic acid-d2 is the primary precursor. If not commercially available, it can be synthesized by the hydrolysis of maleic anhydride in deuterium oxide (D₂O).

  • Isomerization:

    • Dissolve maleic acid-d2 in D₂O.

    • Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

    • Reflux the mixture for several hours. The heat and acidic conditions promote the rotation around the carbon-carbon single bond in the protonated intermediate, leading to the thermodynamically more stable trans-isomer, this compound.[2]

    • Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR spectroscopy to observe the disappearance of the maleic acid-d2 signal and the appearance of the this compound signal.

  • Isolation:

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the this compound, which is less soluble in water than maleic acid-d2.

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with cold D₂O to remove any residual maleic acid-d2 and catalyst.

    • Dry the purified this compound in a vacuum oven.

Purification by Recrystallization

Further purification of this compound can be achieved by recrystallization to obtain a high-purity product suitable for sensitive analytical applications.

Methodology:

  • Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice is hot 1 N hydrochloric acid in D₂O or a mixture of an organic solvent like ethanol with D₂O.[3]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration.[3]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Analytical Methods

1. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the purity and concentration of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[4]

    • Dissolve the mixture in a known volume of a deuterated solvent, typically D₂O.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Due to the deuteration at the vinylic positions, the characteristic singlet of fumaric acid will be absent or significantly reduced in intensity. The purity is often assessed by the absence of signals from impurities. For quantitative purposes, ¹³C NMR can be utilized, or a known amount of a non-deuterated standard can be added to the ¹H NMR sample for comparison.

    • Ensure a sufficient relaxation delay (at least 5 times the longest T₁) to allow for complete relaxation of all nuclei, which is crucial for accurate integration.[5]

  • Data Analysis:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity or concentration of this compound based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the sample and the internal standard.[4]

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices.

Methodology:

  • Sample Preparation:

    • For biological samples (e.g., cell extracts, plasma), perform a protein precipitation step by adding a cold organic solvent (e.g., methanol, acetonitrile) or an acid (e.g., trichloroacetic acid).[6]

    • Centrifuge the mixture to pellet the proteins and collect the supernatant.

    • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

    • To prevent the enzymatic conversion of fumarate to malate in biological samples, consider adding a fumarase inhibitor like citric acid to the sample collection tubes.[7]

  • LC Separation:

    • Use a suitable chromatography column, such as a C18 reversed-phase column or a mixed-mode column, for the separation of this compound from other metabolites.[6][8]

    • Employ a gradient elution with a mobile phase typically consisting of an aqueous component with an acid modifier (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).[8]

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode.

    • Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transition for this compound. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions are generated by collision-induced dissociation.

Metabolic Tracing in Cell Culture

This compound can be used to trace the metabolic fate of fumarate in cultured cells, providing insights into the activity of the citric acid cycle and related pathways.

Methodology:

  • Cell Culture: Culture the cells of interest to the desired confluency in standard growth medium.

  • Isotope Labeling:

    • Replace the standard medium with a medium containing a known concentration of this compound. The concentration should be chosen based on experimental goals and cell type, typically in the low millimolar range.

    • Incubate the cells for a specific period (a time course experiment is recommended to determine the optimal labeling time).

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench the metabolism and extract the metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

  • Sample Processing:

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant and reconstitute for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples by LC-MS/MS to measure the abundance of deuterated metabolites downstream of fumarate, such as malate-d2, aspartate-d2, and citrate-d2.

    • Calculate the fractional enrichment of these metabolites to determine the flux through the respective metabolic pathways.

Signaling Pathways and Experimental Workflows

Fumaric acid and its deuterated form are implicated in several key signaling pathways, particularly in the context of cancer and immunology.

Fumarate as an Oncometabolite in Fumarate Hydratase (FH) Deficient Cancers

In cells with mutations in the fumarate hydratase (FH) gene, fumarate accumulates to high levels and acts as an oncometabolite. This accumulation has several downstream effects, including the activation of the NRF2 antioxidant response pathway.

Fumarate_Oncometabolite_Pathway Fumarate High Fumarate (from FH deficiency) KEAP1 KEAP1 Fumarate->KEAP1 Succination of Cysteine Residues NRF2 NRF2 KEAP1->NRF2 Inhibition of Ubiquitination ARE Antioxidant Response Element (ARE) NRF2->ARE Translocation to Nucleus & Binding Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Antioxidant_Genes Gene Transcription Cell_Survival Enhanced Cell Survival Antioxidant_Genes->Cell_Survival Increased Protein Expression

Caption: Fumarate-induced NRF2 activation pathway in FH-deficient cells.

Experimental Workflow: NRF2 Activation Assay

This workflow describes a general procedure to assess the activation of the NRF2 pathway by fumarate or its esters.

NRF2_Activation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed cells (e.g., astrocytes, keratinocytes) Treatment Treat with Fumarate Ester (e.g., Dimethyl Fumarate) Cell_Seeding->Treatment Western_Blot Western Blot for NRF2 & HO-1 Treatment->Western_Blot Protein Lysates RT_qPCR RT-qPCR for NQO1 & GCLC Treatment->RT_qPCR RNA Isolation Luciferase_Assay ARE-Luciferase Reporter Assay Treatment->Luciferase_Assay Transfected Cells

Caption: Workflow for assessing NRF2 activation by fumarate esters.

Metabolic Tracing with this compound

This diagram illustrates a typical workflow for a stable isotope tracing experiment using this compound to study the citric acid cycle.

Metabolic_Tracing_Workflow cluster_experiment In Vitro Experiment cluster_analysis Data Acquisition & Analysis Cell_Culture Culture Cells of Interest Labeling Incubate with This compound Cell_Culture->Labeling Extraction Quench Metabolism & Extract Metabolites Labeling->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS MIDA Mass Isotopomer Distribution Analysis (MIDA) LC_MS->MIDA Flux_Calculation Calculate Metabolic Fluxes MIDA->Flux_Calculation

References

Physicochemical Properties and Identification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fumaric acid-d2 (CAS: 24461-32-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (dideuterated fumaric acid), a stable isotope-labeled compound essential for a variety of research and development applications. This document details its physicochemical properties, biological significance, involvement in key signaling pathways, and common experimental applications.

This compound, the deuterated analog of fumaric acid, is a white solid at room temperature.[1] Its properties are crucial for its use in analytical and research settings. The introduction of deuterium atoms results in a mass shift, making it an ideal internal standard or tracer in mass spectrometry-based studies.[2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 24461-32-3[3][4][5]
Unlabeled CAS Number 110-17-8[3][4]
Molecular Formula C₄H₂D₂O₄ / HO₂CCD=CDCO₂H[5][6]
Molecular Weight 118.08 g/mol [4][5]
InChI Key VZCYOOQTPOCHFL-FBBQFRKLSA-N
SMILES [2H]\C(=C([2H])C(O)=O)C(O)=O

Table 2: Physicochemical Data for this compound

PropertyValue
Physical Form White Solid[1]
Melting Point 299-300 °C (sublimates)[7]
Flash Point 230 °C / 446 °F
Isotopic Purity ≥98 atom % D[6]
Chemical Purity ≥98%[4][8]
Solubility Soluble in water. Unlabeled form is sparingly soluble in cold water, but highly soluble in hot water and alcohol.[9]
Storage Store at room temperature, protected from light and moisture.[4][8]

Biological Significance and Signaling Pathways

Fumaric acid is a key intermediate in fundamental metabolic processes, including the Citric Acid (TCA) Cycle and the Urea Cycle.[9][10] Its deuterated form, this compound, is an invaluable tool for tracing the flux through these pathways.

Citric Acid (TCA) Cycle

The TCA cycle is a central metabolic hub for cellular energy production.[9] Fumarate is generated from the oxidation of succinate by the enzyme succinate dehydrogenase (Complex II of the electron transport chain) and is subsequently converted to malate by fumarase.[10]

TcaCycle Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate (Fumaric acid) Fumarase Fumarase Fumarate->Fumarase Malate Malate SDH->Fumarate Fumarase->Malate

Caption: Role of Fumarate in the Citric Acid (TCA) Cycle.

Urea Cycle

Fumarate is also produced as a byproduct of the urea cycle, linking it to amino acid metabolism. It is cleaved from argininosuccinate by the enzyme argininosuccinate lyase, which also produces arginine.[10][11]

UreaCycle Argininosuccinate Argininosuccinate ASL Argininosuccinate Lyase Argininosuccinate->ASL Arginine Arginine (to Urea) ASL->Arginine Fumarate Fumarate (to TCA Cycle) ASL->Fumarate

Caption: Production of Fumarate in the Urea Cycle.

Nrf2 Signaling Pathway

Esters of fumaric acid, such as dimethyl fumarate (DMF), are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular stress response mechanism.[12][13] Activation proceeds via the modification of Keap1, a repressor of Nrf2, which leads to Nrf2 stabilization and translocation to the nucleus where it initiates the transcription of antioxidant and cytoprotective genes.[13]

Nrf2Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAE Fumaric Acid Esters (e.g., DMF) Keap1_Nrf2 Keap1-Nrf2 Complex FAE->Keap1_Nrf2 S-alkylation of Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Inhibition Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Genes Cytoprotective Gene Transcription ARE->Genes

Caption: Nrf2 pathway activation by Fumaric Acid Esters.

Experimental Protocols and Applications

This compound is primarily used for research purposes and is not intended for medical or consumer use.[1][6] Its main application lies in quantitative analysis where it serves as a tracer or an internal standard for techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Methodologies

Internal Standard in Mass Spectrometry: The most common application of this compound is as an internal standard in metabolomics and pharmacokinetic studies.[2][4] Because it is chemically identical to its unlabeled counterpart but has a distinct mass, it can be added to a biological sample at a known concentration at the beginning of sample preparation. It co-elutes with the endogenous fumaric acid during chromatography but is detected as a separate ion in the mass spectrometer. This allows for precise quantification of the endogenous analyte by correcting for sample loss during preparation and for variations in instrument response.

Metabolic Flux Analysis: As a stable isotope tracer, this compound can be introduced into cell cultures or in vivo models to trace the metabolic fate of fumarate.[2] By analyzing the incorporation of deuterium into downstream metabolites using mass spectrometry, researchers can quantify the flux through specific metabolic pathways, such as the TCA cycle. This provides critical insights into cellular metabolism in both healthy and diseased states.

General Experimental Workflow (Metabolomics)

The following diagram outlines a typical workflow for a targeted metabolomics experiment using this compound as an internal standard.

Workflow Sample 1. Biological Sample (e.g., Plasma, Tissue) Spike 2. Spike with This compound (Known Concentration) Sample->Spike Extract 3. Metabolite Extraction (e.g., Protein Precipitation) Spike->Extract Analyze 4. LC-MS/MS Analysis Extract->Analyze Quantify 5. Quantification (Ratio of Analyte to IS) Analyze->Quantify Result 6. Report Endogenous Fumarate Concentration Quantify->Result

Caption: Workflow for quantification using this compound.

Preparation of Solutions

For experimental use, stock solutions of this compound should be prepared in a suitable solvent. For in vivo studies, it is recommended that working solutions be prepared fresh on the day of use.[2][14] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]

Safety and Handling

This compound is classified as an irritant, causing serious eye irritation.[4] It may also cause skin and respiratory system irritation. Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety glasses.

  • Ventilation: Handle in a well-ventilated area.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

References

A Comprehensive Technical Guide to the Physical Characteristics of Deuterated Fumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of deuterated fumaric acid, a crucial isotopically labeled compound in various scientific and pharmaceutical applications. This document details quantitative physical data, comprehensive experimental protocols for characterization, and visual representations of key experimental workflows.

Introduction to Deuterated Fumaric Acid

Deuterated fumaric acid is a stable isotope-labeled version of fumaric acid where one or more hydrogen atoms have been replaced by deuterium atoms. The two most common forms are fumaric acid-d2 (HOOC-CD=CD-COOH) and fumaric acid-d4 (DOOC-CD=CD-COOD). This isotopic substitution imparts a higher molecular weight and distinct spectroscopic properties, making it an invaluable tool in metabolomics, reaction mechanism studies, and as an internal standard in mass spectrometry and NMR spectroscopy. Its use in drug development can also help in understanding metabolic pathways and improving the pharmacokinetic profiles of active pharmaceutical ingredients.

Quantitative Physical Data

The primary physical characteristics of this compound and fumaric acid-d4 are summarized in the tables below for easy comparison.

Table 1: General Physical Properties

PropertyThis compoundFumaric Acid-d4
Molecular Formula C₄H₂D₂O₄C₄D₄O₄
Molecular Weight 118.08 g/mol 120.10 g/mol
Appearance White solidWhite solid
Melting Point 299-300 °C (subl.)299-300 °C (subl.)
Isotopic Purity Typically ≥98 atom % DTypically ≥98 atom % D

Table 2: Spectroscopic and Structural Identifiers

IdentifierThis compoundFumaric Acid-d4
CAS Number 24461-32-3194160-45-7
InChI Key VZCYOOQTPOCHFL-FBBQFRKLSA-NVZCYOOQTPOCHFL-JXRVJRKUSA-N
SMILES String O=C(O)/C([2H])=C([2H])/C(O)=O[2H]OC(=O)/C([2H])=C([2H])/C(=O)O[2H]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical characteristics of deuterated fumaric acid.

Synthesis of Deuterated Fumaric Acid

The synthesis of deuterated fumaric acid typically involves the isomerization of deuterated maleic acid.

Protocol for Synthesis of this compound and -d4:

  • Starting Material: Begin with commercially available maleic anhydride.

  • Hydrolysis with Deuterium Oxide: Dissolve maleic anhydride in deuterium oxide (D₂O) to form maleic acid-d2. For fumaric acid-d4, this step should be performed under an inert atmosphere to prevent H/D exchange with atmospheric moisture.

  • Isomerization: Heat the aqueous solution of maleic acid-d2 (or -d4) in a sealed vessel. The reaction is typically carried out at temperatures ranging from 150°C to 200°C for several hours. The isomerization can be catalyzed by adding a small amount of a mineral acid (e.g., DCl in D₂O).

  • Crystallization and Purification: Fumaric acid is significantly less soluble in water than maleic acid. As the reaction proceeds, deuterated fumaric acid will precipitate out of the solution. Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with cold D₂O to remove any unreacted maleic acid and other impurities.

  • Drying: Dry the purified deuterated fumaric acid in a vacuum oven at a moderate temperature (e.g., 70-80°C) to remove any residual solvent.

Synthesis_Workflow cluster_synthesis Synthesis of Deuterated Fumaric Acid start Maleic Anhydride hydrolysis Hydrolysis with D2O start->hydrolysis Dissolve isomerization Isomerization (Heating) hydrolysis->isomerization Heat in sealed vessel crystallization Crystallization isomerization->crystallization Cool to precipitate filtration Filtration & Washing crystallization->filtration Separate solid drying Drying filtration->drying Remove solvent end_product Deuterated Fumaric Acid drying->end_product

Caption: Workflow for the synthesis of deuterated fumaric acid.

Melting Point Determination

The melting point is a critical indicator of purity.

Protocol for Melting Point Determination:

  • Sample Preparation: Finely powder a small amount of the deuterated fumaric acid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 20°C below the expected melting point (around 280°C). Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). A sharp melting range (≤ 1°C) is indicative of high purity.

Melting_Point_Workflow cluster_melting_point Melting Point Determination start Powder Sample load Load Capillary Tube start->load setup Place in Apparatus load->setup heat Heat Slowly setup->heat observe Record Melting Range heat->observe

Caption: Experimental workflow for melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the isotopic labeling and purity.

Protocol for ¹H and ²H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the deuterated fumaric acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. The absence or significant reduction of the proton signal at the vinylic position (around 6.5 ppm for fumaric acid) confirms deuteration at these sites. Residual proton signals can be used to quantify the isotopic purity.

  • ²H NMR Analysis: Acquire a ²H NMR spectrum. A strong deuterium signal at the corresponding chemical shift confirms the presence and location of the deuterium atoms.

  • Data Analysis: Integrate the relevant peaks in both spectra to determine the atom % D isotopic enrichment.

NMR_Workflow cluster_nmr NMR Analysis for Isotopic Purity dissolve Dissolve sample in deuterated solvent acquire_H1 Acquire 1H NMR Spectrum dissolve->acquire_H1 acquire_H2 Acquire 2H NMR Spectrum dissolve->acquire_H2 analyze Integrate peaks and calculate isotopic purity acquire_H1->analyze acquire_H2->analyze

Caption: Workflow for NMR-based isotopic purity analysis.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides information on the molecular structure and the presence of C-D bonds.

Protocol for FTIR/Raman Spectroscopy:

  • Sample Preparation (FTIR): Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Sample Preparation (Raman): Place a small amount of the solid sample directly onto the sample holder of the Raman spectrometer.

  • Data Acquisition: Acquire the spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹ for FTIR and 3500-100 cm⁻¹ for Raman).

  • Data Analysis: Look for the characteristic C-D stretching and bending vibrations, which appear at lower frequencies compared to C-H vibrations due to the heavier mass of deuterium. The O-D stretch in fumaric acid-d4 will also be shifted to a lower frequency compared to the O-H stretch.

X-ray Crystallography

X-ray crystallography can be used to determine the precise three-dimensional structure of the deuterated fumaric acid crystal.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of deuterated fumaric acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters. The resulting structure will confirm the molecular geometry and intermolecular interactions in the solid state.

Solubility Determination

Protocol for Solubility Determination:

  • Solvent Screening: Test the solubility of a small amount of deuterated fumaric acid in various solvents (e.g., water, ethanol, acetone, diethyl ether) at room temperature.

  • Quantitative Measurement (e.g., in Water):

    • Add an excess amount of the solid to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the saturated solution to remove the undissolved solid.

    • Determine the concentration of the dissolved fumaric acid in the filtrate using a suitable analytical method, such as titration with a standardized base or by creating a calibration curve with a UV-Vis spectrophotometer.

Solubility_Workflow cluster_solubility Quantitative Solubility Determination start Add excess solid to solvent agitate Agitate at constant temperature start->agitate Equilibrate filter Filter saturated solution agitate->filter Separate solid analyze Analyze filtrate concentration filter->analyze

Caption: Workflow for quantitative solubility determination.

Conclusion

This technical guide provides a foundational understanding of the physical characteristics of deuterated fumaric acid for researchers and professionals in drug development. The provided data and detailed experimental protocols offer a practical resource for the synthesis, characterization, and application of this important isotopically labeled compound. The visual workflows aim to clarify the experimental procedures, facilitating their implementation in a laboratory setting.

Fumaric Acid-d2: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of fumaric acid-d2, a deuterated form of the naturally occurring dicarboxylic acid, fumaric acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of stable isotope-labeled compounds for metabolic research and quantitative analysis.

Core Molecular and Physical Properties

This compound is a valuable tool in various research applications due to the predictable and detectable mass shift resulting from the replacement of two hydrogen atoms with deuterium. This isotopic labeling allows for its use as an internal standard in analytical methodologies and as a tracer in metabolic studies. The fundamental properties of fumaric acid and its deuterated analog are summarized below for easy comparison.

PropertyFumaric AcidThis compound
Chemical Formula C₄H₄O₄C₄H₂D₂O₄
Linear Formula HOOCCH=CHCOOHHOOCCD=CDCOOH
Molecular Weight 116.07 g/mol [1][2][3][4]118.08 g/mol [5][6]
CAS Number 110-17-8[1][2]24461-32-3[5][6]

Applications in Research and Drug Development

This compound serves as a critical tool in several key areas of drug development and metabolic research:

  • Metabolic Tracer Studies: As a stable isotope-labeled tracer, this compound can be introduced into biological systems to track the metabolic fate of fumarate.[6] This is particularly relevant in studying the citric acid cycle (Krebs cycle), where fumarate is a key intermediate. By using techniques like mass spectrometry, researchers can follow the incorporation of deuterium into downstream metabolites, providing insights into metabolic flux and pathway dynamics under various physiological or pathological conditions.

  • Quantitative Analysis (Internal Standard): this compound is frequently used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6] Its chemical properties are nearly identical to endogenous fumaric acid, but it is distinguishable by its higher mass. This allows for precise and accurate quantification of unlabeled fumaric acid in complex biological samples such as plasma, serum, and tissue extracts.

Experimental Protocols and Methodologies

The application of this compound in research necessitates specific experimental protocols. Below are generalized methodologies for its use as a metabolic tracer and as an internal standard.

Metabolic Tracing in Cell Culture

A typical workflow for a stable isotope tracing experiment using this compound in cultured cells involves several key steps. The objective of such an experiment is to understand how fumarate is metabolized by the cells and incorporated into other molecules.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., cancer cell line) media_prep 2. Prepare Culture Medium with this compound cell_culture->media_prep Prepare labeled media incubation 3. Incubate Cells with Labeled Medium media_prep->incubation Replace standard media harvest 4. Harvest Cells and Quench Metabolism incubation->harvest After desired time points extraction 5. Metabolite Extraction harvest->extraction e.g., with cold methanol lcms 6. LC-MS/MS Analysis extraction->lcms Analyze extracts data_analysis 7. Data Analysis and Pathway Mapping lcms->data_analysis Interpret mass isotopomer distributions

Fig. 1: Experimental workflow for stable isotope tracing with this compound.
Quantitative NMR Spectroscopy

Fumaric acid can be employed as an internal standard for the quantification of metabolites in biological samples using ¹H-NMR. The deuterated form, this compound, is particularly useful in mass spectrometry-based quantification. The general steps for using fumaric acid as an internal standard in NMR are as follows:

  • Sample Preparation: A known amount of the biological sample (e.g., protein-precipitated plasma) is mixed with a known amount of fumaric acid solution in a suitable deuterated solvent (e.g., D₂O).[7]

  • NMR Data Acquisition: ¹H-NMR spectra are acquired with parameters optimized for quantitative analysis, ensuring full relaxation of the signals.[7]

  • Data Processing and Quantification: The signals corresponding to the analyte of interest and the fumaric acid internal standard are integrated. The concentration of the analyte is then calculated relative to the known concentration of the internal standard.

Signaling Pathways Involving Fumarate

Fumaric acid and its esters, such as dimethyl fumarate (DMF), have been shown to modulate key signaling pathways involved in inflammation and oxidative stress. Understanding these pathways is crucial for drug development, particularly in the context of autoimmune and neurodegenerative diseases.

Dimethyl fumarate is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.[5] It also inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[5]

signaling_pathway cluster_dmf Dimethyl Fumarate (DMF) cluster_cell Cellular Response cluster_nrf2 Nrf2 Pathway (Anti-inflammatory) cluster_nfkb NF-κB Pathway (Pro-inflammatory) DMF DMF Keap1 Keap1 DMF->Keap1 inhibits IKK IKK DMF->IKK inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes activates

Fig. 2: Simplified signaling pathway of dimethyl fumarate (DMF).

Conclusion

This compound is an indispensable tool for researchers in drug development and metabolic studies. Its utility as a metabolic tracer and an internal standard for quantitative analysis provides a robust means to investigate cellular metabolism and accurately measure metabolite concentrations. A thorough understanding of its properties and the associated experimental methodologies is key to leveraging its full potential in advancing pharmaceutical research.

References

Isotopic Purity of Fumaric Acid-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Fumaric acid-d2 (Dideuterated fumaric acid). It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This document details the specifications of commercially available this compound, outlines the analytical methodologies for determining its isotopic purity, and presents its application in metabolic research.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a critical parameter for its use as an internal standard in mass spectrometry, a tracer in metabolic studies, and in deuterium metabolic imaging (DMI). The data presented below is a summary from various commercial suppliers.

ParameterSpecificationSource(s)
Synonyms (2E)-2-Butenedioic acid-d2; trans-1,2-Ethylenedicarboxylic acid-d2[Cambridge Isotope Laboratories, Inc., Sigma-Aldrich]
Linear Formula HOOC-CD=CD-COOH[Cambridge Isotope Laboratories, Inc., Sigma-Aldrich]
CAS Number 24461-32-3[Cambridge Isotope Laboratories, Inc., Sigma-Aldrich]
Molecular Weight 118.08 g/mol [Cambridge Isotope Laboratories, Inc., Sigma-Aldrich]
Isotopic Purity (D atom %) 98%[Cambridge Isotope Laboratories, Inc., Sigma-Aldrich]
Chemical Purity ≥98%[Cambridge Isotope Laboratories, Inc., Sigma-Aldrich]

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of deuterated compounds such as this compound is primarily accomplished using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). A combination of these methods provides a comprehensive analysis of both isotopic enrichment and structural integrity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a precise method for determining the isotopic purity of deuterated compounds by measuring the residual proton signals.[2][3]

Objective: To quantify the deuterium enrichment at the olefinic positions of this compound using ¹H NMR.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP)) into a vial.[4]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Key Parameters for Quantitative Analysis:

      • Pulse Angle: A 90° pulse should be used for accurate quantification.

      • Relaxation Delay (d1): This is a critical parameter and should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest to ensure complete relaxation between scans.[5] For fumaric acid, the T₁ can be around 10.8 seconds, necessitating a long relaxation delay.[4]

      • Number of Scans: Sufficient scans should be acquired to obtain a high signal-to-noise ratio for the small residual proton signal.

  • Data Processing and Analysis:

    • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the area of the residual ¹H signal of this compound and the signal of the internal standard.

    • The isotopic purity is calculated by comparing the integral of the residual proton signal in the deuterated compound to the integral of the known internal standard.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a highly sensitive technique for determining the isotopic distribution of a labeled compound.[6][7]

Objective: To determine the isotopic distribution and confirm the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • LC-MS Data Acquisition:

    • Inject the sample into an LC-MS system equipped with a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

    • Chromatography: Use a suitable column (e.g., a C18 or a mixed-mode column) to separate fumaric acid from any potential impurities.[8]

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for organic acids.

      • Mass Range: Scan a mass range that includes the molecular ions of the different isotopologues of fumaric acid.

      • Resolution: Operate the mass spectrometer at a high resolution to resolve the isotopic peaks.

  • Data Processing and Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to fumaric acid.

    • Determine the relative abundance of the molecular ion peaks for the different isotopologues (d0, d1, d2).

    • The isotopic purity is calculated from the relative intensities of these peaks, often after correcting for the natural abundance of ¹³C.[9]

Applications in Metabolic Research and Visualization

This compound is a valuable tracer for studying cellular metabolism, particularly the Tricarboxylic Acid (TCA) cycle and related pathways. One of its significant applications is in Deuterium Metabolic Imaging (DMI), a non-invasive technique to monitor metabolic processes in vivo.[10][11]

Fumaric Acid in the Tricarboxylic Acid (TCA) Cycle

Fumarate is a key intermediate in the TCA cycle, a central metabolic hub for energy production.[12][13] The conversion of fumarate to malate is catalyzed by the enzyme fumarase.

TCA_Cycle_Fumarate Succinate Succinate Fumarate This compound (Fumarate) Succinate->Fumarate Succinate Dehydrogenase Malate Malate-d2 Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase

This compound in the TCA cycle.
Experimental Workflow: Deuterium Metabolic Imaging for Cell Death Detection

A significant application of this compound is in monitoring tumor cell death.[14][15] In necrotic or dying cells, the conversion of fumarate to malate is increased. This can be detected in vivo using Deuterium Magnetic Resonance Spectroscopy (dMRS) and Imaging (DMI).

DMI_Workflow cluster_invivo In Vivo Experiment cluster_analysis Data Analysis admin Administration of This compound dMRS Deuterium Magnetic Resonance Spectroscopy/Imaging (dMRS/DMI) admin->dMRS data_acq Data Acquisition: Time-resolved spectra dMRS->data_acq processing Spectral Processing and Quantification data_acq->processing ratio Calculate Malate-d2 / Fumarate-d2 Ratio processing->ratio conclusion Correlate Ratio with Cell Death ratio->conclusion

Workflow for cell death detection using this compound.

References

Commercial Suppliers and Technical Guide for Fumaric Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial sources for Fumaric acid-d2, along with its applications and relevant experimental protocols. This compound, a deuterated isotopologue of the Krebs cycle intermediate fumarate, serves as a valuable tracer in metabolic research, enabling detailed investigation of cellular metabolism and enzyme kinetics. Its use in mass spectrometry and NMR spectroscopy allows for precise tracking of metabolic pathways and fluxes.

Commercial Availability

Several reputable chemical suppliers offer this compound, ensuring its accessibility for research purposes. The table below summarizes the offerings from prominent vendors, providing key technical specifications to aid in product selection.

SupplierCatalog Number(s)Isotopic Purity (atom % D)Chemical PurityAvailable QuantitiesCAS Number
Sigma-Aldrich 48667198≥98% (CP)5 g24461-32-3
Cambridge Isotope Laboratories, Inc. DLM-15399898%0.5 g, 1 g, 5 g24461-32-3
MedChemExpress HY-W010689S1Not Specified>98%1 mg, 5 mg24461-32-3
LGC Standards CDN-D-110698min 98%0.25 g24461-32-3
Santa Cruz Biotechnology sc-211023Not SpecifiedNot Specified1 g, 5 g24461-32-3

Core Applications in Research

This compound is primarily utilized as a stable isotope tracer in metabolic studies. Its incorporation into cellular pathways allows researchers to:

  • Trace the flow of carbon through the Krebs cycle and connected metabolic pathways.[1]

  • Quantify metabolic fluxes using mass spectrometry and NMR spectroscopy.[2]

  • Serve as an internal standard for the quantification of endogenous fumarate in biological samples.[3]

  • Investigate the activity of enzymes involved in fumarate metabolism, such as fumarase.

Experimental Protocols

Metabolic Labeling and Sample Preparation for LC-MS Analysis

This protocol outlines a general procedure for labeling cells with this compound and preparing cell extracts for analysis by liquid chromatography-mass spectrometry (LC-MS).

a. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.
  • Replace the standard medium with a medium containing a known concentration of this compound. The concentration and labeling duration will depend on the specific cell type and experimental goals. A typical starting point is 100 µM to 1 mM for 1 to 24 hours.
  • Incubate the cells under their normal growth conditions for the desired labeling period.

b. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Quench metabolism by adding a cold extraction solvent, typically 80% methanol, to the cell culture plate.
  • Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
  • Vortex the tube vigorously and incubate on ice for 20 minutes to ensure complete cell lysis and protein precipitation.
  • Centrifuge the extract at maximum speed for 10 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.

NMR-based Quantification of Fumarate

This compound can be used as an internal standard for the accurate quantification of endogenous fumarate in biological samples by Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

a. Sample Preparation:

  • To a known volume or weight of the biological sample (e.g., cell extract, tissue homogenate), add a precise amount of this compound solution of known concentration.
  • Lyophilize the sample to dryness.
  • Reconstitute the sample in a known volume of D2O containing a chemical shift reference standard (e.g., TSP or DSS).

b. NMR Data Acquisition:

  • Acquire a 1D proton NMR spectrum of the sample.
  • Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is used to allow for full relaxation of the protons, which is crucial for accurate quantification.[3]

c. Data Analysis:

  • Integrate the area of the singlet peak corresponding to the two protons of unlabeled fumarate (typically around 6.5 ppm).[3]
  • As this compound is deuterated at the positions of the protons, it will not produce a signal in the proton NMR spectrum, thus not interfering with the quantification of the endogenous analyte.
  • The concentration of endogenous fumarate can be calculated by comparing the integral of its peak to the known concentration of the added internal standard, taking into account the number of protons contributing to each signal.

Visualization of Key Pathways and Workflows

Krebs Cycle (Tricarboxylic Acid Cycle)

The Krebs cycle is a central metabolic pathway for the oxidation of acetyl-CoA into carbon dioxide, generating ATP and reducing equivalents. Fumarate is a key intermediate in this cycle.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

References

Fumaric Acid-d2: A Technical Guide to Safe Handling and Storage for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling protocols for fumaric acid-d2 (D₂-fumaric acid), a deuterated analogue of the naturally occurring dicarboxylic acid. While often utilized in metabolic research and as an internal standard in mass spectrometry, proper handling is crucial to ensure personnel safety and maintain the isotopic integrity of the compound. This document synthesizes available safety data for both this compound and its non-deuterated counterpart, fumaric acid, to provide a thorough overview for laboratory personnel.

Hazard Identification and Classification

This compound is considered hazardous under the OSHA Hazard Communication Standard. The primary health concern associated with fumaric acid, and by extension its deuterated form, is serious eye irritation.[1][2][3][4][5][6][7][8][9] While comprehensive toxicological data for the deuterated compound is limited, with some safety data sheets noting that 100% of the mixture consists of ingredients of unknown toxicity, the toxicological profile is generally assumed to be similar to that of non-deuterated fumaric acid.[10]

GHS Hazard Statements:

  • H319: Causes serious eye irritation.[1][2][4][5][6][7][8][9]

Signal Word: Warning[2][4][6][8][9]

Hazard Pictogram:

Exclamation Mark Pictogram

Toxicological and Physical Data

Quantitative Toxicological Data for Fumaric Acid

ParameterValueSpeciesRouteReference
LD509300 mg/kgRatOral[4][12]
LD5020000 mg/kgRabbitDermal[4][12]
NOAEL (2-year study)600 mg/kg bw/dayRatOral[1][2]

Physicochemical Properties

PropertyFumaric AcidThis compoundReference
Molecular FormulaC₄H₄O₄C₄H₂D₂O₄[8][13]
Molecular Weight116.07 g/mol 118.08 g/mol [8][9][14]
AppearanceColorless crystalline solid/powderSolid[9][13][14][15][16]
Melting Point287 °C (decomposes)299-300 °C (sublimates)[9][13][14]
Solubility in Water0.63 g/100 mL at 25 °C (poor)No data available[14][15]
StabilityStable under normal conditionsStable under recommended storage conditions[2][4][6][13][17][18]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount to minimize exposure risks and prevent isotopic dilution of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or goggles.[6] A face shield may be necessary when working with larger quantities or when there is a significant splash hazard.[19]To prevent eye contact, which can cause serious irritation.[1][2][3][4][5][6][7][8][9]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber) should be worn.[1][6][19] A lab coat or protective clothing is also required.To avoid skin contact, which may cause mild irritation with prolonged or repeated exposure.[12]
Respiratory Protection Not typically required for small-scale laboratory use with adequate ventilation. If dust formation is likely or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be worn.[1]To prevent inhalation of dust, which can irritate the nose and throat.[19]
Engineering Controls

Proper engineering controls are essential for creating a safe working environment.

  • Ventilation: Work should be conducted in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.[1][4][10]

  • Eye Wash and Safety Shower: An emergency eye wash station and safety shower must be readily accessible in the immediate work area.[19]

Handling and Storage Procedures

Correct handling and storage are critical for both safety and maintaining the quality of the deuterated compound.

  • General Handling: Avoid contact with skin and eyes.[1][6] Avoid the formation of dust and aerosols.[1][6] Practice good personal hygiene, including washing hands thoroughly after handling.[4][20] Do not eat, drink, or smoke in the laboratory.[15][19][20]

  • Storage: Store in a tightly sealed container in a cool, dry place.[4] Protect from moisture to prevent isotopic exchange (H-D exchange) with atmospheric water, which would compromise the isotopic purity of the compound.[10][21][22]

  • Incompatibilities: Avoid strong oxidizing agents.[4][15][23]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProtocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][4][6][7]
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water.[1][6] Seek medical advice if irritation develops.[4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][6]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][4][6]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][4] For larger spills, contain the material and prevent it from entering drains.[1]

Disposal Considerations

All waste materials, including unused this compound and contaminated items, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12] Do not dispose of down the drain.[1][2][10]

Visualized Workflows and Pathways

To further aid in the understanding of safe handling practices and the biological context of fumaric acid, the following diagrams are provided.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Proceed if understood C Ensure Engineering Controls (Fume Hood, Eyewash Station) B->C D Weigh this compound in a Ventilated Area C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste in Designated Hazardous Waste Container F->G H Remove PPE and Wash Hands Thoroughly G->H

Caption: A logical workflow for the safe handling of this compound.

KrebsCycle Succinate Succinate Fumarate Fumarate-d2 Succinate->Fumarate Malate Malate Fumarate->Malate

Caption: A simplified diagram of the Krebs cycle showing the position of fumarate.

References

solubility of Fumaric acid-d2 in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Fumaric Acid-d2

For researchers, scientists, and professionals in drug development, understanding the solubility of deuterated compounds like this compound is crucial for a wide range of applications, from metabolic studies to the development of novel therapeutics. This guide provides a comprehensive overview of the available solubility data for this compound and its non-deuterated counterpart, Fumaric acid. It also outlines a general experimental protocol for solubility determination and visualizes key related pathways and workflows.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. While specific quantitative data for this compound is limited, the solubility of Fumaric acid provides a valuable baseline. It is important to note that isotope effects can lead to slight differences in solubility between a deuterated compound and its non-deuterated form, though these differences are often minor.[1]

Below is a summary of the available solubility data for both Fumaric acid and this compound in various solvents.

CompoundSolventSolubilityTemperature (°C)
This compound DMSO≥ 100 mg/mL (846.88 mM)[2]Not Specified
Fumaric acid Water0.63 g / 100 mL[3][4][5]25
Water0.7 g / 100 g[6]25
Water7 mg/mL[3]25
Water1.07 g / 100 g[6]40
Water2.4 g / 100 g[6]60
Water9.8 g / 100 g[6]100
Ethanol (95%)5.76 g / 100 g[3]30
EthanolSoluble[7]Not Specified
MethanolSoluble (with gentle warming)[7]Not Specified
Acetone1.72 g / 100 g[3]30
Diethyl EtherSlightly soluble[7]Not Specified
ChloroformInsoluble[3]Not Specified
BenzeneInsoluble[3]Not Specified

Experimental Protocol for Solubility Determination

A precise and reproducible protocol is essential for determining the solubility of a compound. The following is a generalized method based on the common "shake-flask" technique, which can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • High-purity solvent of choice

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

    • Place the vial in a shaker with the temperature controlled to the desired level (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • Sample Separation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

    • To ensure the removal of all undissolved solids, the sample should be either centrifuged at a high speed or filtered through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique, such as HPLC with UV detection, to determine the concentration of this compound.

    • Prepare a standard curve with known concentrations of this compound to accurately quantify the concentration in the sample.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, based on the concentration measured in the saturated solution and the dilution factor used.

Visualizations

Fumaric Acid in the Citric Acid Cycle

Fumaric acid is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a series of chemical reactions used by all aerobic organisms to release stored energy. This compound can be used as a tracer to study the kinetics and flux of this vital metabolic pathway.

CitricAcidCycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Citrate Synthase

Caption: The role of Fumarate in the Citric Acid Cycle.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

SolubilityWorkflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Filter or centrifuge supernatant C->D E Dilute clear filtrate D->E F Quantify using HPLC E->F

Caption: Workflow for solubility determination.

References

A Technical Guide to the Natural Abundance of Fumaric Acid Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance of the constituent elements of fumaric acid. It details the state-of-the-art experimental methodologies used to determine isotopic ratios and presents this information in a clear, accessible format for professionals in research and drug development.

Introduction to Fumaric Acid and Isotopic Abundance

Fumaric acid (C₄H₄O₄) is a dicarboxylic acid that plays a central role in cellular metabolism as an intermediate in the citric acid cycle (Krebs cycle)[1][2]. Like all organic molecules, fumaric acid is composed of elements—carbon, hydrogen, and oxygen—that have multiple stable isotopes. Isotopes are variants of a particular chemical element that differ in neutron number, and thus in nucleon number[3].

The natural abundance of an isotope refers to the percentage of atoms of an element that are a specific isotope, as found in nature[4]. While the chemical properties of isotopes of an element are nearly identical, the mass difference can lead to kinetic isotope effects, where different isotopes participate in chemical reactions at slightly different rates. These variations can provide valuable information about the origin, synthesis pathway, and metabolic history of a molecule.

Natural Abundance of Constituent Isotopes

The natural abundance of the stable isotopes of carbon, hydrogen, and oxygen, the elemental components of fumaric acid, are well-established. These baseline abundances are the foundation for isotopic analysis.

ElementIsotopeMass (amu)Natural Abundance (%)
Carbon Carbon-12 (¹²C)12.000000~98.9%[3][5][6]
Carbon-13 (¹³C)13.003355~1.1%[3][5][6]
Hydrogen Protium (¹H)1.007825>99.98%[3]
Deuterium (²H)2.014102~0.02%[3]
Oxygen Oxygen-16 (¹⁶O)15.994915~99.76%[5][7]
Oxygen-17 (¹⁷O)16.999131~0.038%[7]
Oxygen-18 (¹⁸O)17.999160~0.205%[5][7]

Note: The exact isotopic ratio in a specific sample of fumaric acid can deviate slightly from these standard abundances due to isotopic fractionation during physical, chemical, and biological processes.

Experimental Protocols for Isotopic Analysis

The determination of isotopic abundances in organic molecules such as fumaric acid is primarily accomplished through two powerful analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

IRMS is a specialized technique designed for the high-precision measurement of isotope ratios in a sample[8][9]. For organic molecules, it is often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

Methodology: Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS)

This method is particularly suited for the analysis of non-volatile organic acids like fumaric acid[10].

  • Sample Preparation: A sample containing fumaric acid (e.g., from a cell culture extract or biological fluid) is prepared and dissolved in a suitable solvent.

  • Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The HPLC column separates the different organic acids based on their chemical properties. Fumaric acid will elute at a characteristic retention time.

  • Oxidation: The eluent from the HPLC, containing the separated fumaric acid, is passed through a high-temperature oxidation reactor. Here, the organic molecule is quantitatively combusted to carbon dioxide (CO₂) and water (H₂O).

  • Gas Purification: The resulting gas stream is purified to remove water and any other interfering gases, leaving pure CO₂.

  • Isotope Ratio Measurement: The purified CO₂ gas is introduced into the ion source of the mass spectrometer. The IRMS instrument simultaneously measures the ion beams corresponding to the different isotopologues of CO₂ (e.g., ¹²C¹⁶O₂, ¹³C¹⁶O₂). The ratio of these ion currents (e.g., mass 45/44) is used to calculate the ¹³C/¹²C ratio with extremely high precision[11].

  • Data Analysis: The measured isotope ratio is typically expressed in delta (δ) notation in parts per thousand (per mil, ‰) relative to an international standard, such as Vienna Pee Dee Belemnite (VPDB) for carbon[9][12].

NMR spectroscopy can be used to determine the distribution of isotopes within the molecule itself, providing positional information that is inaccessible to IRMS[13][14]. This is often referred to as Stable Isotope-Resolved Metabolomics (SIRM)[14][15].

Methodology: ¹³C NMR for Positional Isotopomer Analysis

  • Sample Preparation: The fumaric acid sample is dissolved in a suitable deuterated solvent (e.g., D₂O) and placed in an NMR tube.

  • NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer. A ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, this may require a longer acquisition time to achieve a sufficient signal-to-noise ratio.

  • Spectral Analysis: The ¹³C NMR spectrum of fumaric acid will show distinct peaks for the two chemically different carbon atoms (the carboxyl carbons and the double-bonded carbons). The intensity of each peak is directly proportional to the abundance of ¹³C at that specific position in the molecule.

  • Isotopomer Quantification: By integrating the peak areas, the relative ¹³C abundance at each carbon position can be determined[16]. This allows for the analysis of site-specific isotopic enrichment or depletion. Advanced NMR techniques, such as 2D NMR, can further resolve couplings between adjacent ¹³C atoms, providing even more detailed isotopomer information[17].

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes relevant to the analysis and biological context of fumaric acid.

cluster_prep Sample Preparation cluster_irms LC-IRMS Analysis cluster_nmr NMR Analysis cluster_data Data Interpretation Sample Biological Sample (e.g., Tissue, Cells) Extraction Metabolite Extraction Sample->Extraction Purification Sample Cleanup/ Purification Extraction->Purification HPLC HPLC Separation Purification->HPLC Dissolution Dissolution in Deuterated Solvent Purification->Dissolution Oxidation Online Oxidation (to CO₂) HPLC->Oxidation IRMS IRMS Detection Oxidation->IRMS IRMS_Data Bulk Isotope Ratio (δ¹³C) IRMS->IRMS_Data NMR_Acq NMR Data Acquisition (e.g., ¹³C NMR) Dissolution->NMR_Acq NMR_Analysis Spectral Analysis NMR_Acq->NMR_Analysis NMR_Data Positional Isotopomer Abundance NMR_Analysis->NMR_Data

Caption: General experimental workflow for isotopic analysis of fumaric acid.

Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate FH Fumarase Fumarate->FH Malate Malate MDH Malate Dehydrogenase Malate->MDH Oxaloacetate Oxaloacetate SDH->Fumarate FH->Malate MDH->Oxaloacetate

Caption: Fumaric acid's role as an intermediate in the Citric Acid Cycle.

References

Methodological & Application

Fumaric acid-d2 as an internal standard for mass spectrometry

Application Notes and Protocols for Fumaric Acid-d2 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique in metabolomics for tracing the fate of metabolites through complex biochemical networks. Fumaric acid-d2 (D₂-Fumarate), a deuterated analog of the central tricarboxylic acid (TCA) cycle intermediate fumarate, serves as an invaluable tracer for metabolic flux analysis. By replacing two hydrogen atoms with deuterium, researchers can track the incorporation of the deuterium label into downstream metabolites, providing a dynamic view of cellular metabolism. These application notes provide an overview of the uses of this compound in metabolomics research and detailed protocols for its application.

This compound is particularly useful for investigating perturbations in the TCA cycle, identifying alternative metabolic pathways, and assessing the impact of therapeutic agents on cellular energy metabolism. Its applications span from basic research in cellular metabolism to drug development, where it can be used to elucidate mechanisms of action and identify biomarkers of drug efficacy or toxicity.

Key Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within the TCA cycle and connected pathways.

  • Pathway Tracing: Elucidating the contribution of fumarate to the synthesis of other metabolites.

  • Drug Development: Assessing the effect of drug candidates on central carbon metabolism.[1]

  • Biomarker Discovery: Identifying metabolic changes associated with disease states or drug treatment.

Data Presentation

The following tables summarize representative quantitative data from hypothetical metabolic flux experiments using this compound in a cancer cell line model. This data is illustrative of typical results obtained via LC-MS/MS analysis.

Table 1: Relative Abundance of Deuterium-Labeled TCA Cycle Intermediates

MetaboliteUnlabeled (M+0) Abundance (%)Labeled (M+2) Abundance (%)
Control Cells
Fumarate15.2 ± 2.184.8 ± 2.1
Malate75.3 ± 4.524.7 ± 4.5
Aspartate88.1 ± 3.911.9 ± 3.9
Citrate95.6 ± 2.84.4 ± 2.8
Treated Cells (with hypothetical drug)
Fumarate18.9 ± 2.581.1 ± 2.5
Malate89.4 ± 5.110.6 ± 5.1
Aspartate94.2 ± 3.25.8 ± 3.2
Citrate98.1 ± 1.71.9 ± 1.7

Table 2: Malate to Fumarate Ratios in Response to a Pro-Apoptotic Agent

ConditionLabeled Malate (M+2) Concentration (µM)Labeled Fumarate (M+2) Concentration (µM)Malate/Fumarate Ratio
Untreated Control0.17 ± 0.0410.2 ± 1.50.017
Etoposide-Treated1.3 ± 0.48.1 ± 1.10.160

Data adapted from a study on detecting tumor cell death, where increased malate production from fumarate is an indicator of apoptosis.[2]

Signaling Pathways and Experimental Workflows

TCA Cycle Pathway with this compound Tracing

The following diagram illustrates the entry of this compound into the tricarboxylic acid (TCA) cycle and the subsequent transfer of the deuterium label to downstream metabolites.

TCA_Cycle_Fumaric_Acid_d2 TCA Cycle Tracing with this compound Succinyl_CoA Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate_d2 This compound (Tracer Input) Succinate->Fumarate_d2 Succinate Dehydrogenase Malate_d2 Malate_d2 Fumarate_d2->Malate_d2 Oxaloacetate_d2 Oxaloacetate_d2 Malate_d2->Oxaloacetate_d2 Pyruvate Pyruvate Malate_d2->Pyruvate Malic Enzyme Citrate_d2 Citrate_d2 Oxaloacetate_d2->Citrate_d2 Acetyl_CoA Acetyl_CoA Aspartate_d2 Aspartate_d2 Oxaloacetate_d2->Aspartate_d2 Aspartate Transaminase Isocitrate_d2 Isocitrate_d2 Citrate_d2->Isocitrate_d2 Alpha_Ketoglutarate_d2 Alpha_Ketoglutarate_d2 Isocitrate_d2->Alpha_Ketoglutarate_d2 Alpha_Ketoglutarate_d2->Succinyl_CoA  CO2 Pyruvate->Acetyl_CoA Acetyl_CoA->Citrate_d2 Fatty_Acids Fatty_Acids Fatty_Acids->Acetyl_CoA Amino_Acids Amino_Acids Amino_Acids->Acetyl_CoA

TCA Cycle showing this compound tracing.
Experimental Workflow for this compound Metabolomics

This diagram outlines the major steps in a typical metabolomics experiment using this compound, from cell culture to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Cell_Culture 1. Cell Culture & Treatment Labeling 2. Labeling with This compound Cell_Culture->Labeling Quenching 3. Metabolic Quenching (e.g., Liquid Nitrogen) Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., Cold Methanol/Water) Quenching->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS Data_Processing 6. Data Processing (Peak Integration, Normalization) LCMS->Data_Processing MFA 7. Metabolic Flux Analysis Data_Processing->MFA Pathway_Analysis 8. Pathway Analysis & Biological Interpretation MFA->Pathway_Analysis

Workflow for this compound metabolomics.

Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling with this compound

This protocol details the steps for labeling cultured cells with this compound for metabolic flux analysis.

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Extraction solvent: 80% methanol in water (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

Procedure:

  • Cell Seeding and Growth:

    • Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

    • Include parallel plates for cell counting or protein quantification for normalization.

  • Labeling:

    • Prepare the labeling medium by dissolving this compound in the complete culture medium to a final concentration of 5 mM.

    • Remove the existing medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound labeling medium to the cells.

    • Incubate for a predetermined time course (e.g., 0, 1, 5, 15, 30, 60 minutes) to monitor the dynamics of label incorporation.

  • Metabolic Quenching and Metabolite Extraction:

    • To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS.

    • Immediately add liquid nitrogen to the plate to flash-freeze the cells and halt metabolism.

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate (adjust volume for other plate sizes).

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at >13,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Deuterium-Labeled Metabolites

This protocol provides a general method for the analysis of this compound and its labeled downstream metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • A C18 reversed-phase column suitable for polar analytes

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of 50% methanol in water.

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to LC-MS vials.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 4 µm).[3]

    • Mobile Phase A: Water with 0.1% Ammonium Formate.[3]

    • Mobile Phase B: 90% Acetonitrile / 10% Water with 0.1% Ammonium Formate.[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute more hydrophobic compounds, followed by re-equilibration.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of expected labeled and unlabeled metabolites.

    • Transitions: Define the precursor (M-H)- and product ion m/z values for unlabeled and labeled (M+2) versions of fumarate, malate, aspartate, citrate, and other relevant TCA cycle intermediates.

  • Data Analysis:

    • Integrate the peak areas for each metabolite and its isotopologues.

    • Normalize the data to cell number, protein content, or an internal standard.

    • Calculate the fractional enrichment of the deuterium label in each metabolite pool.

    • Perform statistical analysis to identify significant changes between experimental groups.

Conclusion

This compound is a versatile and powerful tool for the investigation of cellular metabolism. The protocols and information provided here offer a framework for researchers to design and execute metabolomics experiments to gain deeper insights into the dynamic nature of the TCA cycle and its role in health and disease. Proper experimental design, including appropriate controls and time-course studies, is crucial for obtaining robust and interpretable data.

References

Application Notes and Protocols: Fumaric Acid-d2 as a Tracer in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaric acid is a key intermediate in the citric acid cycle (TCA cycle), also known as the Krebs cycle, a fundamental metabolic pathway for cellular energy production.[1][2] Stable isotope-labeled compounds, such as Fumaric acid-d2 (deuterated fumaric acid), serve as powerful tracers to elucidate metabolic pathways and quantify fluxes within these networks.[3][4][5] By introducing this compound into a biological system, researchers can track the deuterium labels as they are incorporated into downstream metabolites, providing a dynamic view of metabolic activity.[5] These studies are crucial for understanding cellular physiology in both healthy and diseased states, and for evaluating the mechanism of action of novel therapeutics.[6]

This compound is suitable for mass spectrometry (MS)-based analysis, a sensitive technique for detecting and quantifying isotopically labeled molecules.[7][8][9] This document provides detailed application notes and protocols for utilizing this compound as a tracer in metabolic pathway studies.

Applications of this compound in Metabolic Research

  • Metabolic Flux Analysis (MFA) of the TCA Cycle: this compound is used to measure the rate of metabolic reactions (fluxes) through the TCA cycle.[5][10] This allows for the quantification of the contributions of different substrates to energy production and biosynthesis.

  • Cancer Metabolism Research: Cancer cells often exhibit altered metabolic pathways. Tracing with this compound can help identify these changes, providing insights into tumor growth and potential therapeutic targets.[11]

  • Drug Development and Pharmacology: Fumaric acid and its esters have therapeutic applications, for instance, in treating psoriasis and multiple sclerosis.[6][12][13] this compound can be used to study the metabolic fate and effects of these drugs on cellular metabolism.

  • Inborn Errors of Metabolism: Studying inherited metabolic disorders where enzymes of the TCA cycle are deficient. This compound can help diagnose and understand the pathophysiology of these diseases.

Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling with this compound

This protocol describes the general procedure for labeling cultured mammalian cells with this compound to study its incorporation into TCA cycle intermediates.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (isotopic purity >98%)[7][8][9]

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol in water, -80°C)

  • Extraction solvent (e.g., 80% methanol in water, -80°C)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm plates) and grow until they reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare fresh culture medium supplemented with this compound. The final concentration will need to be optimized for the specific cell line and experimental goals but can range from 10 µM to 1 mM.

  • Isotope Labeling:

    • Aspirate the existing medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound containing labeling medium to the cells.

    • Incubate the cells for a specific duration (time course experiments from minutes to hours are recommended to capture steady-state labeling).

  • Metabolism Quenching and Metabolite Extraction:

    • To halt enzymatic activity, quickly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add ice-cold quenching solution to the plate and incubate at -80°C for 5 minutes.

    • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Add the cold extraction solvent.

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.[14]

  • Sample Collection:

    • Carefully collect the supernatant containing the polar metabolites.

    • The samples can be stored at -80°C or immediately prepared for analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol outlines the preparation of metabolite extracts for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Metabolite extract from Protocol 1

  • SpeedVac or nitrogen evaporator

  • LC-MS grade water and organic solvents (e.g., acetonitrile)

  • Autosampler vials

Procedure:

  • Drying: Dry the metabolite extracts to completeness using a SpeedVac or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile). The volume should be chosen to concentrate the sample.

  • Centrifugation: Centrifuge the reconstituted samples at high speed to pellet any insoluble material.

  • Transfer: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Deuterated Metabolites

This protocol provides a general framework for the analysis of this compound and its downstream labeled metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

LC Separation:

  • Column: A column suitable for separating polar organic acids, such as a C18 reversed-phase column or a HILIC column.[15][16]

  • Mobile Phases: Typically, an aqueous mobile phase with an acid additive (e.g., formic acid) and an organic mobile phase (e.g., acetonitrile).

  • Gradient: A gradient elution is used to separate the metabolites.

MS/MS Detection:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for organic acids.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is a sensitive and specific method for targeted quantification of known metabolites. The mass transitions for the unlabeled (M+0) and labeled (M+2 for fumarate) forms of each metabolite are monitored.

  • Data Analysis: The peak areas for the different isotopologues of each metabolite are integrated. The fractional labeling is calculated to determine the extent of this compound incorporation.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables for clear interpretation and comparison.

Table 1: Isotopic Enrichment of TCA Cycle Intermediates after this compound Labeling

MetaboliteUnlabeled (M+0) Peak AreaLabeled (M+2) Peak AreaFractional Enrichment (%)
Fumarate1.2 x 10^58.5 x 10^698.6
Malate3.4 x 10^65.1 x 10^660.0
Aspartate6.8 x 10^72.3 x 10^725.3
Citrate9.1 x 10^61.5 x 10^614.2
a-Ketoglutarate4.5 x 10^50.5 x 10^510.0

Table 2: Calculated Metabolic Fluxes through TCA Cycle Reactions

ReactionFlux (nmol/min/mg protein) - ControlFlux (nmol/min/mg protein) - TreatmentFold Change
Fumarate -> Malate15.2 ± 1.88.1 ± 0.9-1.88
Malate -> Oxaloacetate12.1 ± 1.56.5 ± 0.7-1.86
Citrate Synthesis10.5 ± 1.218.9 ± 2.1+1.80

Visualizations

Krebs Cycle with this compound Entry

Krebs_Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase aKG aKG Isocitrate->aKG Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA aKG->SuccinylCoA a-KG Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate_d2 This compound (Tracer Input) Succinate->Fumarate_d2 Succinate Dehydrogenase Malate_d2 Malate-d2 Fumarate_d2->Malate_d2 Fumarase Oxaloacetate_d2 Oxaloacetate-d2 Malate_d2->Oxaloacetate_d2 Malate Dehydrogenase Citrate_d2 Citrate-d2 Oxaloacetate_d2->Citrate_d2 Citrate Synthase

Caption: The Krebs Cycle with the introduction of this compound.

Experimental Workflow for this compound Tracing

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_analytical Analytical Procedures cluster_data_analysis Data Analysis CellCulture 1. Cell Culture Labeling 2. Labeling with This compound CellCulture->Labeling Quenching 3. Quenching Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS PeakIntegration 6. Peak Integration LCMS->PeakIntegration Enrichment 7. Isotopic Enrichment Calculation PeakIntegration->Enrichment MFA 8. Metabolic Flux Analysis Enrichment->MFA Interpretation Biological Interpretation MFA->Interpretation

Caption: Workflow for metabolic tracer studies using this compound.

Logic Diagram: this compound in Disease Metabolism

Disease_Metabolism cluster_experiment Experimental Approach cluster_observation Observation cluster_conclusion Conclusion Tracer Introduce this compound to Healthy and Diseased Cells Analysis Measure Isotopic Labeling in TCA Intermediates via MS Tracer->Analysis Observation Altered Labeling Pattern in Diseased Cells Analysis->Observation Conclusion Identified Metabolic Dysregulation (e.g., Blocked Fumarase Activity) Observation->Conclusion Therapeutic Potential Therapeutic Target Conclusion->Therapeutic

Caption: Using this compound to identify metabolic dysregulation.

References

Application Notes and Protocols for Fumaric Acid-d2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaric acid-d2 (D₂-Fumarate) is a stable isotope-labeled form of fumarate, an essential intermediate in the Krebs (TCA) cycle. This deuterated analog serves as a powerful tool for tracing metabolic pathways in cell culture, enabling researchers to investigate cellular bioenergetics, the impact of enzyme deficiencies, and the mechanism of action of therapeutic compounds. When introduced to cells, this compound is metabolized, and the deuterium atoms can be tracked as they are incorporated into downstream metabolites. This allows for the precise measurement of metabolic flux through the Krebs cycle and related pathways using mass spectrometry. Furthermore, as the intracellular concentration of fumarate influences key signaling pathways, including the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), this compound can be used to probe these processes.

These application notes provide detailed protocols for the use of this compound in cell culture to investigate its metabolic fate and its effects on the Nrf2 and HIF-1α signaling pathways.

Data Presentation

Metabolic Tracing of this compound

Table 1: Illustrative Malate-d2/Fumaric acid-d2 Ratio in Cells Treated with this compound

Treatment GroupThis compound Concentration (mM)Malate-d2/Fumaric acid-d2 Ratio
Control10.15
Treatment X10.05
Control50.21
Treatment X50.08

This table illustrates the expected format of results. Actual values will vary depending on the cell type, experimental conditions, and the specific treatment.

Nrf2 Pathway Activation

Fumarate and its cell-permeable precursor, dimethyl fumarate (DMF), are known activators of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. The following tables summarize quantitative data on the effects of DMF on the Nrf2 pathway.

Table 2: Dose-Dependent Activation of Nrf2 and Target Gene Expression by Dimethyl Fumarate (DMF) in Human Retinal Endothelial Cells (HREC) after 6 hours [1]

DMF Concentration (µM)Nrf2 Protein Level (Fold Change vs. Control)HO-1 Protein Level (Fold Change vs. Control)HO-1 mRNA Level (Fold Change vs. Control)
10~1.5~2.0~8.0
25~2.0~3.5Not Reported
50~2.5~4.5~12.0

Table 3: Time-Dependent Expression of Nrf2 Pathway Genes in Peripheral Blood Mononuclear Cells (PBMCs) from Multiple Sclerosis Patients Treated with DMF [2][3][4]

GeneTime PointmRNA Expression (Fold Change vs. Baseline)
KEAP14-6 weeks~1.5
NRF2 (NFE2L2)4-6 weeks~1.4
NQO14-6 weeks~1.8
AKR1C14-6 weeks~1.6
HIF-1α Pathway Stabilization

Under normoxic conditions, HIF-1α is rapidly degraded. Fumarate can inhibit prolyl hydroxylases, enzymes responsible for marking HIF-1α for degradation, leading to its stabilization.

Table 4: Qualitative Assessment of HIF-1α Stabilization by Fumarate

TreatmentHIF-1α Protein Level (Western Blot)
Normoxia (Control)Undetectable
Hypoxia (Positive Control)Strong Band
Fumarate Treatment (Normoxia)Detectable Band

This table represents typical qualitative results from a Western blot experiment. Quantification would require densitometry analysis.

Experimental Protocols

Protocol 1: Metabolic Tracing of this compound in Cell Culture

This protocol outlines the steps for tracing the metabolic fate of this compound in cultured cells using LC-MS/MS.

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium (glucose-free and serum-free base, e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Metabolite extraction solution (e.g., 80% methanol, -80°C)

  • Cell scraper

  • Centrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest.

  • Media Preparation: Prepare the labeling medium by supplementing the base medium with dialyzed FBS, glucose, and other necessary components, and finally, the desired concentration of this compound. Concentrations can range from low to high millimolar, but it is recommended to start with a concentration similar to that of glucose in the medium.

  • Tracer Labeling:

    • Aspirate the regular culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound containing labeling medium to the cells.

    • Incubate the cells for a specific period (e.g., 1, 4, 8, 24 hours) in a cell culture incubator. The incubation time should be optimized based on the metabolic rate of the cells.

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add a pre-chilled metabolite extraction solution to each well.

    • Scrape the cells and transfer the cell lysate to pre-chilled centrifuge tubes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Analysis:

    • Transfer the supernatant containing the metabolites to new tubes.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to determine the isotopologue distribution of Krebs cycle intermediates.

Protocol 2: Analysis of Nrf2 Pathway Activation by Western Blot

This protocol describes how to assess the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and its target gene, HO-1.

Materials:

  • Cells of interest

  • Dimethyl fumarate (DMF) or a cell-permeable ester of this compound

  • Cell culture medium and supplements

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of DMF (e.g., 10, 25, 50 µM) for a specific duration (e.g., 6 hours). Include a vehicle-treated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer.

    • Collect lysates and centrifuge to pellet debris.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to the loading control (β-actin).

Protocol 3: Analysis of HIF-1α Stabilization by Western Blot

This protocol details the detection of HIF-1α protein stabilization in response to fumarate treatment under normoxic conditions.

Materials:

  • Same as Protocol 2, with the addition of a positive control for hypoxia (e.g., cobalt chloride treatment or incubation in a hypoxic chamber).

  • Primary antibody: anti-HIF-1α.

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with a high concentration of a cell-permeable fumarate ester for a specific duration (e.g., 4-8 hours).

    • Include a vehicle-treated control and a positive control for hypoxia.

  • Protein Extraction and Western Blotting:

    • Follow the same procedure for protein extraction and Western blotting as described in Protocol 2.

    • Due to the rapid degradation of HIF-1α, it is crucial to perform the lysis step quickly and on ice.

    • Use a primary antibody specific for HIF-1α.

    • Analyze the presence and intensity of the HIF-1α band compared to the controls.

Visualizations

Krebs_Cycle_Tracing This compound This compound Fumarase Fumarase This compound->Fumarase Malate-d2 Malate-d2 Fumarase->Malate-d2 MDH MDH Malate-d2->MDH Oxaloacetate-d2 Oxaloacetate-d2 MDH->Oxaloacetate-d2 CS CS Oxaloacetate-d2->CS Citrate-d2 Citrate-d2 CS->Citrate-d2 Aconitase Aconitase Citrate-d2->Aconitase Isocitrate-d2 Isocitrate-d2 Aconitase->Isocitrate-d2

Caption: Metabolic tracing of this compound through the Krebs cycle.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMF Dimethyl Fumarate Fumarate Fumarate DMF->Fumarate Keap1 Keap1 Fumarate->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 degradation Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes transcription Cytoplasm Cytoplasm Nrf2_n Nrf2 Nrf2_n->ARE binding

Caption: Nrf2 activation pathway induced by fumarate.

HIF1a_Stabilization_Pathway cluster_normoxia Normoxia cluster_nucleus_hif Nucleus Fumarate Fumarate PHD Prolyl Hydroxylases Fumarate->PHD inhibition HIF1a HIF-1α PHD->HIF1a hydroxylation VHL VHL HIF1a->VHL binding Proteasome Proteasome HIF1a->Proteasome degradation Nucleus Nucleus HIF1a->Nucleus translocation VHL->Proteasome ubiquitination HRE HRE Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes transcription HIF1a_n HIF-1α HIF1a_n->HRE binding

Caption: HIF-1α stabilization pathway influenced by fumarate.

References

Fumaric Acid-d2: Applications and Protocols for Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fumaric acid-d2 (D₂-Fumaric acid), a deuterated isotopologue of the Krebs cycle intermediate fumaric acid, serves as a valuable tool in clinical research, primarily as a metabolic tracer for in vivo metabolic flux analysis and as a robust internal standard for quantitative metabolomics studies. Its use allows for the precise tracking and quantification of fumarate metabolism and related pathways, offering insights into cellular bioenergetics, disease pathology, and the mechanism of action of therapeutic agents.

This compound as a Metabolic Tracer

Deuterium-labeled fumarate enables the in vivo tracing of the tricarboxylic acid (TCA) cycle, a cornerstone of cellular metabolism. By introducing this compound into a biological system, researchers can monitor its conversion to other metabolites, providing a dynamic view of metabolic pathways. A key application is in oncology research, where the conversion of fumarate to malate, catalyzed by the enzyme fumarase, can be used as a biomarker for cell death. In viable cells with intact mitochondrial function, the administered deuterated fumarate is spatially separated from the mitochondrial fumarase. However, in necrotic or dying cells, compromised membrane integrity allows for the interaction of this compound with fumarase, leading to a detectable increase in deuterated malate.[1][2]

This application has significant potential in monitoring the early response of tumors to therapy.[3][4] Deuterium Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Spectroscopic Imaging (MRSI) are non-invasive techniques used to detect the signals from deuterated molecules in vivo, allowing for the real-time monitoring of this metabolic conversion.[1][2][5]

This compound as an Internal Standard

In quantitative metabolomics, particularly when using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the use of a suitable internal standard is critical for accurate and reproducible results. This compound is an excellent internal standard for the quantification of fumarate and other organic acids in biological samples such as plasma, serum, and whole blood. Its chemical properties are nearly identical to its unlabeled counterpart, meaning it behaves similarly during sample extraction and analysis. However, its distinct mass-to-charge ratio (in MS) or NMR signal allows it to be distinguished from the endogenous analyte. This enables correction for variations in sample preparation and instrument response, leading to more precise and reliable quantification.

Experimental Protocols

Protocol 1: In Vivo Metabolic Tracing of Tumor Cell Death

This protocol is adapted from preclinical studies using deuterated fumarate to detect tumor cell death in vivo.[1][2]

Objective: To monitor the conversion of this compound to Malate-d2 as an indicator of tumor cell death in a preclinical cancer model.

Materials:

  • This compound (e.g., [2,3-²H₂]fumarate)

  • Sterile saline or other appropriate vehicle for administration

  • Animal model with subcutaneously implanted tumors (e.g., EL4 lymphoma in mice)

  • Anesthetic

  • Deuterium Magnetic Resonance Spectroscopy (MRS) or Spectroscopic Imaging (MRSI) equipment

Procedure:

  • Animal Preparation: House animals in accordance with institutional guidelines. Prior to the experiment, fast the animals for a short period (e.g., 1 hour) to reduce metabolic variability.[2]

  • Tracer Administration:

    • Intravenous (IV) Injection: Prepare a sterile solution of this compound in saline. Administer a bolus injection of 1 g/kg bodyweight.[1]

    • Oral Gavage: Prepare a solution of this compound. Administer a dose of 2 g/kg bodyweight via oral gavage.[2]

  • Anesthesia and Positioning: Anesthetize the animal and position it within the MRS/MRSI scanner. Ensure the tumor is located within the detection area of the surface coil.

  • Data Acquisition:

    • Begin acquiring ²H spectra approximately 30 minutes after tracer administration.[2]

    • Acquire a series of spectra over a period of time (e.g., 65 minutes) to monitor the dynamic conversion of fumarate to malate.[2]

  • Data Analysis:

    • Process the acquired spectra to identify and quantify the signals corresponding to this compound and Malate-d2.

    • Calculate the ratio of the Malate-d2 signal to the this compound signal at various time points.

    • Compare the malate/fumarate ratio in treated versus untreated tumors to assess the extent of cell death.

Quantitative Data Summary:

The following table presents representative data on the malate/fumarate signal ratio observed in a preclinical tumor model before and after treatment with a chemotherapeutic agent.[2]

Treatment GroupMalate/Fumarate Signal Ratio (Mean ± SD)
Pre-treatment0.022 ± 0.03
Post-treatment0.12 ± 0.04
Protocol 2: Quantification of Fumarate in Human Plasma using this compound as an Internal Standard by NMR Spectroscopy

Objective: To accurately quantify the concentration of fumarate in human plasma samples.

Materials:

  • Human plasma samples

  • This compound (as internal standard)

  • D₂O buffer

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Perform protein precipitation to remove macromolecules that can interfere with NMR analysis.

    • To a known volume of plasma, add a precise amount of a stock solution of this compound in D₂O buffer.

    • Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K).

    • Use a pulse sequence with water suppression to minimize the large water signal.

  • Data Analysis:

    • Identify the singlet peak corresponding to this compound and the singlet peak of endogenous fumarate in the NMR spectrum.

    • Integrate the area of both peaks.

    • Calculate the concentration of endogenous fumarate using the following formula:

    Concentration of Fumarate = (Area of Fumarate Peak / Area of this compound Peak) * (Concentration of this compound)

Visualizations

G Experimental Workflow for In Vivo Metabolic Tracing cluster_prep Preparation cluster_admin Administration cluster_acq Data Acquisition cluster_analysis Data Analysis animal_prep Animal Preparation (e.g., Fasting) tracer_prep Tracer Preparation (this compound Solution) admin Tracer Administration (IV or Oral) tracer_prep->admin anesthesia Anesthesia and Positioning in Scanner admin->anesthesia mrs_acq Deuterium MRS/MRSI Acquisition anesthesia->mrs_acq spectral_proc Spectral Processing mrs_acq->spectral_proc quant Quantification of Fumarate-d2 and Malate-d2 spectral_proc->quant ratio Calculation of Malate/Fumarate Ratio quant->ratio comparison Comparison between Treatment Groups ratio->comparison

Caption: Workflow for in vivo metabolic tracing with this compound.

G Signaling Pathway of Fumarate to Malate Conversion in Cell Death cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytosol cluster_viable Viable Cell cluster_necrotic Necrotic Cell fumarase Fumarase malate_d2 Malate-d2 fumarase->malate_d2 Conversion fa_d2_in This compound (Extracellular) fa_d2_cyto This compound (Intracellular) fa_d2_in->fa_d2_cyto Transport across cell membrane membrane_intact Intact Mitochondrial Membrane (Separation) membrane_compromised Compromised Mitochondrial Membrane (Interaction) fa_d2_cyto->membrane_compromised membrane_compromised->fumarase Interaction

Caption: Fumarate to malate conversion as a biomarker for cell death.

References

Application Note and Protocol: Preparation of Fumaric Acid-d2 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumaric acid-d2 (D-Fumaric acid) is the deuterated form of fumaric acid, an essential intermediate in the citric acid cycle (Krebs cycle). Its use as an internal standard in mass spectrometry-based metabolomics and as a tracer for metabolic flux analysis is well-established.[1][2] The stability and solubility of this compound are critical factors for the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation of this compound stock solutions, along with solubility and stability data to guide researchers in its effective use.

Physicochemical Properties

This compound is a white crystalline solid. Key properties are summarized in the table below.

PropertyValue
Chemical Formula HOOCCD=CDCOOH[3][4]
Molecular Weight ~118.09 g/mol [3]
Isotopic Enrichment ≥98 atom % D[3]
CAS Number 24461-32-3[4]

Solubility Data

The choice of solvent is critical for preparing accurate stock solutions. Fumaric acid has low solubility in water but is soluble in some organic solvents.[5]

SolventSolubilityTemperature (°C)
DMSO ≥ 100 mg/mL[1]Room Temperature
Ethanol (95%) 5.76 g/100 g[6]30
Water 0.63 g/100 mL[6]25
Acetone 1.72 g/100 g[6]30
Ethyl Ether 0.72 g/100 g[6]25

Stability of Stock Solutions

Proper storage is crucial to maintain the integrity of this compound stock solutions. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]

Storage Temperature (°C)Storage Period
-80°C 6 months[1]
-20°C 1 month[1]

The solid form of this compound is stable under recommended storage conditions (room temperature, away from light and moisture).[3][4] It is advised to re-analyze the compound for chemical purity after three years.[3]

Experimental Protocols

1. Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution suitable for further dilution.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Vortex mixer

    • Appropriate personal protective equipment (PPE)

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM solution, weigh 11.81 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO. For 11.81 mg, add 1 mL of DMSO.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

2. Preparation of a 1 mg/mL this compound Stock Solution in Ethanol

This protocol is suitable for applications where DMSO may interfere with downstream assays.

  • Materials:

    • This compound (solid)

    • Anhydrous Ethanol

    • Calibrated analytical balance

    • Vortex mixer

    • Appropriate PPE

  • Procedure:

    • Allow the this compound vial to reach room temperature.

    • Weigh the desired amount of this compound. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.

    • Add 1 mL of anhydrous ethanol to the weighed solid.

    • Vortex thoroughly until the solid is fully dissolved.

    • Aliquot the solution for storage.

    • Store at -20°C or -80°C as per the stability data.[1]

Visualizations

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage A Equilibrate this compound to Room Temperature B Weigh this compound A->B Prevents condensation C Add Solvent (e.g., DMSO, Ethanol) B->C Precise amount D Vortex to Dissolve C->D Ensure complete dissolution E Aliquot into Single-Use Vials D->E Avoid freeze-thaw cycles F Store at -20°C or -80°C E->F Maintain stability

Caption: Workflow for this compound Stock Solution Preparation.

G Simplified Citric Acid Cycle (Krebs Cycle) Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Simplified Citric Acid Cycle showing Fumarate's role.

Applications

This compound is a valuable tool in various research areas:

  • Metabolomics: Used as an internal standard for the quantification of fumaric acid in biological samples by GC-MS or LC-MS.[1]

  • Metabolic Flux Analysis: Employed as a tracer to study the dynamics of the citric acid cycle and related metabolic pathways.[1]

  • Drug Development: Stable isotope-labeled compounds are utilized to trace the metabolic fate of drugs.[1][2] Fumaric acid and its esters have also shown therapeutic potential in treating conditions like psoriasis and multiple sclerosis.[7]

The protocols and data provided in this application note offer a comprehensive guide for the preparation and storage of this compound stock solutions. Adherence to these guidelines will help ensure the accuracy and reliability of experimental outcomes in research and drug development.

References

Calibrating Analytical Instruments with Fumaric Acid-d2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of analytical chemistry, particularly within pharmaceutical development and metabolomics research, the accuracy of quantitative measurements is paramount. Stable isotope-labeled internal standards are the gold standard for achieving reliable quantification in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Fumaric acid-d2 (D₂-fumaric acid), a deuterated analog of the Krebs cycle intermediate fumaric acid, serves as an excellent internal standard for the calibration of analytical instruments. Its chemical and physical properties closely mimic that of endogenous fumaric acid, allowing it to compensate for variations in sample preparation, injection volume, and instrument response, thereby ensuring high-quality, reproducible data.

This document provides detailed application notes and protocols for the use of this compound in calibrating LC-MS/MS and qNMR instruments for quantitative analysis.

Application Note 1: LC-MS/MS Calibration for Organic Acid Profiling

Objective: To establish a calibration curve for the accurate quantification of fumaric acid in biological samples using this compound as an internal standard. This method is applicable to targeted metabolomics and pharmacokinetic studies.

Key Performance Characteristics

The use of a stable isotope-labeled internal standard like this compound is critical for mitigating matrix effects and other sources of analytical variability. The following table summarizes representative performance data for the quantification of fumaric acid using an LC-MS/MS method with an appropriate internal standard.

ParameterResult
Linearity (R²)>0.999
Limit of Detection (LOD)< 60 nM
Limit of Quantitation (LOQ)~100 nM
Accuracy (% Recovery)>95%
Precision (%RSD)< 5%

Note: The data presented is based on published results for fumaric acid quantification using stable isotope dilution mass spectrometry and is representative of the expected performance when using this compound.

Experimental Protocol: LC-MS/MS Calibration

1. Materials and Reagents:

  • Fumaric acid (analyte standard)

  • This compound (internal standard), 98% isotopic purity or higher

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine, cell lysate)

2. Preparation of Stock Solutions:

  • Fumaric Acid Stock (1 mg/mL): Accurately weigh 10 mg of fumaric acid and dissolve in 10 mL of a 50:50 methanol:water solution.

  • This compound Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 methanol:water solution.

  • Working Internal Standard (IS) Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with 50:50 methanol:water.

3. Preparation of Calibration Standards:

  • Perform serial dilutions of the fumaric acid stock solution to prepare a series of calibration standards with concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • To 50 µL of each calibration standard, add 50 µL of the working IS solution (1 µg/mL).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. Sample Preparation:

  • Thaw biological samples on ice.

  • To 50 µL of the biological sample, add 50 µL of the working IS solution (1 µg/mL).

  • Add 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

5. LC-MS/MS Conditions (Example):

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate fumaric acid from other matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Fumaric acid: Precursor ion (m/z) 115 -> Product ion (m/z) 71

    • This compound: Precursor ion (m/z) 117 -> Product ion (m/z) 73

6. Data Analysis:

  • Integrate the peak areas for both fumaric acid and this compound.

  • Calculate the peak area ratio (Fumaric acid / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of fumaric acid in the biological samples by interpolating their peak area ratios from the calibration curve.

Workflow for LC-MS/MS Calibration

LCMS_Calibration_Workflow prep_standards Prepare Calibration Standards add_is Add this compound Internal Standard prep_standards->add_is prep_samples Prepare Biological Samples prep_samples->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis (MRM Mode) supernatant->lcms_analysis data_processing Data Processing (Peak Area Ratio) lcms_analysis->data_processing calibration_curve Construct Calibration Curve data_processing->calibration_curve quantification Quantify Analytes in Samples calibration_curve->quantification

Caption: Workflow for LC-MS/MS sample preparation and calibration.

Application Note 2: Quantitative NMR (qNMR) for Purity Assessment and Quantification

Objective: To determine the purity or absolute concentration of a substance using this compound as an internal standard in quantitative ¹H NMR spectroscopy.

Key Principles of qNMR

Quantitative NMR relies on the principle that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the analyte's concentration can be accurately determined.

Experimental Protocol: qNMR

1. Materials and Reagents:

  • Analyte of interest

  • This compound (internal standard), certified reference material (CRM) grade

  • Deuterated solvent (e.g., D₂O, DMSO-d₆) with a known purity

2. Sample Preparation:

  • Accurately weigh a known amount of the analyte and the this compound internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Vortex thoroughly to ensure complete dissolution and homogenization.

  • Transfer the solution to a high-precision NMR tube.

3. NMR Acquisition Parameters (Example for a 500 MHz spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and this compound to ensure full relaxation. This is critical for accurate quantification.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

  • Spectral Width: Wide enough to encompass all signals of interest and provide a good baseline.

  • Acquisition Time: Sufficient to ensure good digital resolution.

4. Data Processing:

  • Apply a suitable window function (e.g., exponential multiplication with a small line broadening) to improve S/N.

  • Perform Fourier transformation.

  • Carefully phase the spectrum and correct the baseline.

  • Integrate the well-resolved signals of both the analyte and this compound. The singlet from the two deuterated positions of this compound will not be visible in the ¹H NMR spectrum; instead, the protons of any non-deuterated fumaric acid impurity would be observed. For this compound, the relevant signal would be from the carboxylic acid protons if they are not exchanged with the deuterated solvent, or more commonly, a certified standard is used where the concentration is known and a different internal standard is used for the analyte. In the case of using this compound as a reference for other analytes, its own concentration is known a priori.

5. Calculation of Analyte Concentration:

The concentration of the analyte can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

Where:

  • Canalyte = Concentration of the analyte

  • Ianalyte = Integral of the analyte signal

  • Nanalyte = Number of protons giving rise to the analyte signal

  • IIS = Integral of the internal standard signal

  • NIS = Number of protons giving rise to the internal standard signal

  • MWanalyte = Molecular weight of the analyte

  • MWIS = Molecular weight of the internal standard

  • mIS = Mass of the internal standard

  • V = Volume of the solvent

Logical Workflow for qNMR Analysis

qNMR_Workflow weigh Accurate Weighing of Analyte and this compound (IS) dissolve Dissolve in Deuterated Solvent weigh->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube acquire Acquire ¹H NMR Spectrum (Optimized Parameters) nmr_tube->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Analyte Concentration integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

Conclusion

This compound is a robust and reliable internal standard for the calibration of analytical instruments, particularly for LC-MS/MS and qNMR applications. Its use significantly enhances the accuracy and precision of quantitative measurements of fumaric acid and other analytes. The protocols outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to implement high-quality analytical methods in their laboratories. Adherence to these detailed procedures will ensure the generation of defensible and reproducible data, which is critical for advancing scientific research and pharmaceutical development.

Application Notes and Protocols for Monitoring Krebs Cycle Activity with Fumaric acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Krebs cycle, also known as the tricarboxylic acid (TCA) or citric acid cycle, is a fundamental metabolic pathway essential for cellular energy production and biosynthesis.[1][2] It is a series of eight enzymatic reactions that oxidize acetyl-CoA, derived from carbohydrates, fats, and proteins, into carbon dioxide, generating ATP and reducing equivalents (NADH and FADH2).[3] Given its central role in metabolism, monitoring Krebs cycle activity is crucial for understanding cellular physiology and pathology. Dysregulation of the Krebs cycle is implicated in various diseases, including cancer and neurodegenerative disorders.[4][5]

Stable isotope tracers are powerful tools for elucidating metabolic pathways. Fumaric acid-d2 (dideuterated fumaric acid) is a stable isotope-labeled intermediate of the Krebs cycle used to probe the activity of a key enzyme, fumarase (fumarate hydratase).[6] Fumarase catalyzes the reversible hydration of fumarate to L-malate.[1][2][7][8] By introducing this compound into a biological system, researchers can trace its conversion to deuterated malate (Malate-d2), providing a direct measure of fumarase activity and a valuable indicator of Krebs cycle flux.[6] This approach is particularly useful in drug development for assessing the impact of therapeutic agents on cellular metabolism and for identifying novel therapeutic targets.[9]

Principle of the Assay

The core principle involves the administration of this compound to cells, tissues, or in vivo models. The deuterated fumarate is taken up by the cells and acts as a substrate for the enzyme fumarase. Fumarase facilitates the addition of a water molecule across the double bond of fumarate to form malate. When this compound is used, the resulting malate will incorporate the two deuterium atoms (Malate-d2).

The rate of Malate-d2 formation is directly proportional to the activity of fumarase. The concentrations of this compound and Malate-d2 can be quantified using sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or non-invasively through Deuterium Magnetic Resonance Spectroscopy (DMRS).[6][10][11] This allows for the dynamic assessment of a specific segment of the Krebs cycle.

Applications

  • Measurement of Fumarase Activity: Provides a direct and specific assay for fumarase activity in a variety of biological samples, including cell cultures, tissue homogenates, and isolated mitochondria.[2][7][12]

  • Analysis of Krebs Cycle Flux: Offers insights into the rate of the Krebs cycle by monitoring the conversion of a key intermediate.[13][14][15]

  • Drug Discovery and Development: Enables the screening of compounds that may modulate Krebs cycle activity and the evaluation of the metabolic effects of drug candidates.[9]

  • Cancer Metabolism Research: Investigates the altered metabolic pathways in cancer cells, as fumarase has been identified as a tumor suppressor.[4][12]

  • Monitoring Cell Death: The assay can be used to detect tumor cell death, as compromised cell membranes in necrotic cells allow for increased conversion of exogenously administered this compound to Malate-d2.[6][16][17][18]

Data Presentation

Table 1: Linearity of Detection for Krebs Cycle Intermediates by LC-MS/MS
MetaboliteCalibration Range (ng/mL)
Malic acid6.25 - 6400> 0.980
Fumaric acid23.44 - 24,000> 0.980
Succinic acid23.44 - 24,000> 0.980
Citric acid122.07 - 125,000> 0.980
Isocitric acid29.30 - 30,000> 0.980
cis-Aconitic acid11.72 - 12,000> 0.980
Oxo-glutaric acid122.07 - 125,000> 0.980
Pyruvic acid244.14 - 250,000> 0.980

Data adapted from a validated LC-MS/MS method for the quantification of TCA cycle intermediates.[19][20]

Table 2: Fumarase Activity Assay Kit Specifications
ParameterSpecification
Assay Type Colorimetric
Detection Method Absorbance at 450 nm or 565 nm
Sample Types Serum, plasma, erythrocytes, tissue, cell culture supernatants, isolated mitochondria
Detection Range 0.4 - 70 U/L
Sensitivity < 50 µU/ml or 0.4 U/L
Assay Time 10 - 60 minutes

Specifications compiled from commercially available fumarase activity assay kits.[1][2][7][8][12]

Experimental Protocols

Protocol 1: Sample Preparation for Metabolomics Analysis

This protocol outlines the steps for extracting metabolites from cultured cells and tissues for subsequent LC-MS/MS analysis.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Centrifuge tubes

  • Refrigerated centrifuge

  • Homogenizer (for tissue samples)

Procedure for Cultured Cells:

  • Cell Culture: Grow cells to the desired confluency (typically 80-90%). For adherent cells, a 6 cm or 10 cm dish is common. For suspension cells, aim for 1-10 million cells per sample.[21]

  • Washing: Aspirate the culture medium. Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

  • Quenching Metabolism: To halt enzymatic activity, immediately add liquid nitrogen to the plate to flash-freeze the cells.[22] Alternatively, for a less rapid but effective method, aspirate the final PBS wash and add 1 mL of pre-chilled 80% methanol.[22]

  • Metabolite Extraction:

    • Place the dish on dry ice. Add 1 mL of -80°C 80% methanol to the frozen cells.

    • Use a cell scraper to scrape the cells into the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[8]

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

  • Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.

Procedure for Tissue Samples:

  • Tissue Harvesting: Excise the tissue of interest as quickly as possible to minimize metabolic changes. Immediately freeze-clamp the tissue or snap-freeze it in liquid nitrogen.[21]

  • Homogenization:

    • Weigh the frozen tissue (typically 10-50 mg).

    • In a pre-chilled tube, add the frozen tissue and 500 µL of -80°C 80% methanol.

    • Homogenize the tissue using a suitable homogenizer until no visible tissue fragments remain. Keep the sample on dry ice during this process.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Sample Collection: Transfer the supernatant to a new tube.

  • Storage: Store the extracts at -80°C.

Protocol 2: Quantification of this compound and Malate-d2 by LC-MS/MS

This protocol provides a general framework for the analysis of deuterated organic acids. Specific parameters should be optimized for the instrument in use.

Materials:

  • Metabolite extracts from Protocol 1

  • This compound and Malate-d2 standards

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: Prior to injection, centrifuge the stored metabolite extracts at maximum speed for 5 minutes to pellet any precipitates. Transfer the supernatant to LC vials.

  • LC Separation:

    • Column: A C18 reversed-phase column is suitable for separating small organic acids.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: A typical gradient would start with a high aqueous phase (e.g., 98% A) and ramp up the organic phase (B) to elute the compounds.

      • 0-2 min: 2% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 2% B

      • 20-25 min: Re-equilibration

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • This compound: Determine the precursor ion (M-H)⁻ and a suitable product ion. For this compound (C₄H₂D₂O₄, MW: 118.08), the precursor would be m/z 117.0. The product ion would be determined by fragmentation (e.g., loss of CO₂).

      • Malate-d2: Determine the precursor ion (M-H)⁻ and a suitable product ion.

      • Internal standards (e.g., ¹³C-labeled Krebs cycle intermediates) should be used for accurate quantification.

  • Data Analysis:

    • Generate standard curves using known concentrations of this compound and Malate-d2 standards.

    • Integrate the peak areas for the MRM transitions in the biological samples.

    • Quantify the concentration of this compound and Malate-d2 in the samples by comparing their peak areas to the standard curves. The ratio of Malate-d2 to this compound can be used as a measure of fumarase activity.

Protocol 3: In Vivo Monitoring with Deuterium Magnetic Resonance Spectroscopy (DMRS)

DMRS allows for the non-invasive, real-time monitoring of this compound metabolism in vivo.[6][10][11] This is an advanced technique requiring specialized equipment.

General Workflow:

  • Animal Preparation: The animal model (e.g., a mouse with a tumor xenograft) is anesthetized and placed within the MRI scanner.

  • Tracer Administration: A solution of [2,3-²H₂]fumarate is administered, typically via intravenous injection or oral gavage.[17] Doses can range from 0.1 to 0.3 g/kg.[18]

  • DMRS Acquisition:

    • Acquire baseline ²H MR spectra from the region of interest before tracer administration.

    • Following administration, acquire dynamic ²H MR spectra over a period of time (e.g., 60-90 minutes) to monitor the appearance and conversion of the deuterated compounds.

  • Data Processing and Analysis:

    • Process the acquired spectra to identify and quantify the signals from [2,3-²H₂]fumarate and the resulting [2,3-²H₂]malate.[6]

    • The chemical shifts of the deuterium nuclei are predictable and allow for the differentiation of the metabolites.[6]

    • Calculate the rate of conversion and the ratio of malate-d2 to fumarate-d2 over time. This provides a dynamic measure of fumarase activity in the tissue of interest.[16][18]

Visualizations

Krebs_Cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate isocitrate Isocitrate citrate->isocitrate akg α-Ketoglutarate isocitrate->akg succinyl_coa Succinyl-CoA akg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate Fumarase oaa Oxaloacetate malate->oaa oaa->citrate

Caption: Simplified Krebs Cycle, highlighting the conversion of Fumarate to Malate by Fumarase.

Workflow_LCMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Cells or Tissue quench Quench Metabolism (Liquid N2 / Cold Methanol) sample->quench extract Metabolite Extraction (80% Methanol) quench->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_sep LC Separation (C18 Column) supernatant->lc_sep ms_detect MS/MS Detection (ESI-, MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification (Standard Curve) integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for metabolomics analysis using LC-MS/MS.

Fumarate_Incorporation cluster_cell Cell Fumarate_d2_ext Exogenous This compound Fumarate_d2_int Intracellular This compound Fumarate_d2_ext->Fumarate_d2_int Uptake Malate_d2 Malate-d2 Fumarate_d2_int->Malate_d2 Fumarase Detection Detection (LC-MS/MS or DMRS) Malate_d2->Detection

Caption: Logical diagram of this compound uptake, conversion, and detection.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Quantitative Analysis with Fumaric Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of Fumaric acid-d2 in improving the precision and reliability of your analytical experiments. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound as an internal standard to enhance the quality of their quantitative data.

Frequently Asked Questions (FAQs)

Q1: How does this compound help in improving the signal-to-noise ratio?

A1: this compound primarily improves the reliability and reproducibility of quantitative measurements, which can be viewed as an enhancement of the signal (your analyte's true concentration) relative to the noise (experimental variability and matrix effects). It serves as an internal standard that closely mimics the chemical behavior of the target analyte during sample preparation and analysis. By normalizing the signal of your analyte to the consistent signal of this compound, you can correct for variations in sample extraction, injection volume, and ionization efficiency in mass spectrometry (MS). While it doesn't directly increase the analyte's signal intensity, it reduces the impact of experimental noise on the final quantitative result.

Q2: When should I use this compound as an internal standard?

A2: this compound is an excellent internal standard for the quantitative analysis of small molecules in complex matrices, such as biological fluids (plasma, serum, urine) and tissue extracts, particularly in metabolomics studies using mass spectrometry or NMR.[1][2] It is structurally similar to many endogenous metabolites. Fumaric acid is an endogenous compound, but its natural concentration is typically very low, minimizing interference when using the deuterated form as a spiked-in standard.[3]

Q3: What is the recommended concentration of this compound to use?

A3: The optimal concentration of your internal standard depends on the expected concentration range of your analyte and the sensitivity of your instrument. A common practice is to use a concentration that yields a signal intensity roughly in the middle of your calibration curve. For some applications, a higher concentration, such as 50% of the highest calibration standard, may improve linearity by normalizing ionization suppression effects.[4]

Q4: Can I use this compound for both LC-MS and NMR?

A4: Yes, this compound is suitable for both techniques. In LC-MS, its distinct mass-to-charge ratio (m/z) allows for clear differentiation from the non-deuterated analyte.[5][6] In proton NMR (¹H NMR), its signal will not interfere with the typical analyte signals. Furthermore, it can be used for quantitative analysis using Deuterium NMR (D-NMR).[3]

Q5: Where should the deuterium labels be located on an internal standard?

A5: For a reliable internal standard, deuterium labels should be on chemically stable positions, such as a carbon backbone, to prevent H/D exchange with the solvent or matrix.[4] this compound (HOOC-CD=CD-COOH) has deuterium atoms on the carbon-carbon double bond, which are not readily exchangeable under typical experimental conditions.

Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound as an internal standard.

Issue 1: High background noise at the m/z of this compound

  • Possible Causes:

    • Contamination of the stock solution.

    • "Cross-talk" from the natural isotopic abundance of the unlabeled analyte.[4]

    • In-source fragmentation of the analyte.

  • Troubleshooting Steps:

    • Prepare a Fresh Standard: Make a new dilution of your this compound. If the problem persists, prepare a fresh stock solution.

    • Evaluate Isotopic Overlap: Analyze a high-concentration sample of the unlabeled analyte without the internal standard to check for any signal at the m/z of this compound.

    • Optimize MS Parameters: Adjust the cone voltage or collision energy to minimize in-source fragmentation.[7]

Issue 2: Retention time shift between the analyte and this compound

  • Possible Cause:

    • This is a known phenomenon called the "chromatographic isotope effect," where deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[4]

  • Troubleshooting Steps:

    • Assess the Impact: If the shift is small and consistent across all samples, it may not significantly affect quantification.

    • Optimize Chromatography: Adjust the mobile phase composition or gradient to achieve co-elution, which is ideal for correcting matrix effects.[8]

Issue 3: Inconsistent analyte/internal standard response ratio

  • Possible Causes:

    • Differential matrix effects due to chromatographic separation.

    • Isotopic interference from the analyte or background ions.[8]

    • Inconsistent extraction recovery between the analyte and the standard.

  • Troubleshooting Steps:

    • Improve Chromatography: Aim for co-elution of the analyte and this compound.

    • Check for Isotopic Overlap: Ensure the mass difference between your analyte and this compound is sufficient (typically ≥3 amu).[4]

    • Optimize Extraction: Modify the sample preparation procedure to ensure consistent recovery for both compounds.

Data Presentation

The following table summarizes the key properties of this compound relevant to its use as an internal standard.

PropertyValueReference
Chemical FormulaHOOCCD=CDCOOH[1]
Molecular Weight118.08 g/mol [1][9]
Isotopic Purity≥98%[1][9]
Mass Shift (vs. Fumaric acid)+2 amu[9]
ApplicationsClinical MS, Metabolism, Metabolomics, MS/MS Standards[1][2]
StorageRoom temperature, away from light and moisture[1][2]

Experimental Protocols

Protocol: Quantitative Analysis of an Analyte in a Biological Matrix using this compound as an Internal Standard by LC-MS/MS

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of working solutions of the analyte by serial dilution of the stock solution.

    • Prepare a working solution of this compound at a concentration that will give a final concentration in the middle of the calibration range when spiked into samples.

    • Spike the analyte working solutions and the this compound working solution into a blank biological matrix to create your calibration curve standards and QCs.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of your sample, calibrator, or QC, add 150 µL of the this compound working solution in a protein precipitation solvent (e.g., acetonitrile).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate LC column (e.g., C18).

    • Develop a chromatographic method that provides good separation and peak shape for both the analyte and this compound.

    • Set up the mass spectrometer to monitor the specific mass transitions for both the analyte and this compound in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the this compound internal standard for all samples, calibrators, and QCs.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in your samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis stock Stock Solutions (Analyte & this compound) cal_qc Calibration Standards & QCs stock->cal_qc spike Spike Sample with This compound cal_qc->spike sample Biological Sample sample->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification data->quant

Experimental workflow for quantitative analysis.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues cluster_sample_prep Sample Prep Issues start Inconsistent Analyte/IS Ratio? coelution Do Analyte and IS Co-elute? start->coelution No overlap Potential Isotopic Overlap? start->overlap Yes extraction Consistent Extraction Recovery? start->extraction No optimize_lc Optimize LC Method (Gradient, Mobile Phase) coelution->optimize_lc No coelution->overlap Yes solution Problem Resolved optimize_lc->solution check_mass Verify Mass Difference (>=3 amu) overlap->check_mass Yes overlap->extraction No check_mass->extraction No check_mass->solution optimize_prep Optimize Sample Prep Protocol extraction->optimize_prep No optimize_prep->solution

Troubleshooting logic for inconsistent results.

References

preventing isotopic exchange of Fumaric acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fumaric acid-d2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the prevention of isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a concern for this compound?

Isotopic exchange is a chemical reaction where a deuterium atom (D) in a molecule is replaced by a hydrogen atom (H) from the surrounding environment, or vice versa.[1][2] For this compound (HOOC-CD=CD-COOH), maintaining the isotopic purity of the deuterons on the carbon backbone is crucial. Loss of these labels can lead to inaccurate results in quantitative analyses (e.g., using it as an internal standard in mass spectrometry) and can compromise mechanistic studies.[3]

Q2: Which deuterium atoms in this compound are susceptible to exchange?

Fumaric acid has two types of hydrogen atoms: those in the carboxyl groups (-COOH) and those on the carbon-carbon double bond (-CH=CH-).

  • Carboxyl Hydrogens/Deuterons (-COOD): The deuterons on the hydroxyl groups are highly labile and will exchange almost instantaneously with protons from any protic source (like water).[4]

  • Vinylic Deuterons (-CD=CD-): The deuterons attached to the carbon atoms are significantly more stable. However, they can still undergo exchange under certain conditions, particularly in the presence of acid or base catalysts, elevated temperatures, or certain metal catalysts.[5][6]

Q3: What primary factors influence the rate of isotopic exchange for the vinylic deuterons?

The stability of the C-D bond is influenced by several environmental and experimental factors:

  • pH: The rate of hydrogen-deuterium exchange is catalyzed by both acids and bases.[5][6] For many compounds, the exchange rate is at a minimum in a slightly acidic pH range of 2.5 to 3.0.[2][5] Strongly acidic or basic conditions should be avoided.

  • Temperature: Higher temperatures significantly accelerate the rate of isotopic exchange.[5] It is recommended to conduct experiments at low temperatures (e.g., 4°C) whenever possible.[3]

  • Solvent Choice: Protic solvents (e.g., H₂O, methanol, ethanol) are direct sources of protons and can facilitate D-H exchange.[1] Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) are strongly recommended to preserve the isotopic label.[1][5]

  • Presence of Moisture: Exposure to atmospheric moisture can introduce protons and compromise the isotopic integrity of the sample.[1][3]

  • Catalysts: Certain metal catalysts, such as platinum, palladium, and rhodium, can facilitate H-D exchange.[2][7][8]

Q4: How should I properly store this compound to maintain its isotopic purity?

Proper storage is critical to prevent degradation and isotopic exchange.

  • Container: Store the compound in a tightly sealed vial to prevent exposure to atmospheric moisture.[5]

  • Environment: Keep the container in a cool, dark, and dry place.[3] Storing inside a desiccator with a suitable drying agent or in a glove box with a controlled low-humidity atmosphere is ideal.[3]

  • Temperature: Store at room temperature as recommended, away from direct light and moisture.[9][10]

Q5: What are the best solvents to use for experiments with this compound?

The choice of solvent is critical for preventing isotopic exchange.

  • Recommended: Whenever possible, use high-purity, anhydrous aprotic solvents.[1] For NMR analysis, deuterated aprotic solvents are ideal.

  • Avoid: Protic solvents like water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH) should be avoided unless they are a required part of the experimental design.[1] If a protic environment is necessary, using their deuterated counterparts (D₂O, CD₃OD) can help mitigate the loss of the label from the carbon backbone, although the carboxyl deuterons will still exchange.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Loss of Deuterium Label (Low Isotopic Purity) Observed in NMR or Mass Spectrometry 1. Contamination with Water: Glassware, solvents, or the sample itself may be contaminated with moisture.[1] 2. Inappropriate Solvent: Use of a protic solvent (e.g., methanol, water).[1] 3. Acidic or Basic Contaminants: Impurities in the sample or solvent are catalyzing the exchange.[5][6] 4. Improper Storage: The compound or its solution was exposed to atmospheric moisture during storage.[3]1. Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven (e.g., >100°C for at least 4 hours) and cool in a desiccator.[1] Handle the compound under an inert atmosphere (e.g., nitrogen or argon).[3] 2. Use Aprotic Solvents: Switch to a high-purity, anhydrous aprotic solvent such as acetonitrile, DMSO-d6, or chloroform-d.[1][5] 3. Purify Sample/Solvent: If contaminants are suspected, purify the solvent by passing it through a column of activated alumina. 4. Verify Storage: Ensure the compound is stored in a tightly sealed vial within a desiccator.[3][5]
Inaccurate Results in Quantitative Assays 1. Isotopic Dilution: The concentration of the deuterated standard is effectively lowered due to exchange with protons, leading to quantification errors. 2. Degradation of Standard: The compound may have degraded due to improper storage or handling.1. Control Experimental Conditions: Maintain a consistent and optimal pH (ideally 2.5-3.0) and keep samples cooled.[2][5] Prepare working solutions fresh before each experiment.[5] 2. Verify Standard Integrity: Run a quality control check (e.g., NMR or MS) on the standard to confirm its isotopic purity and chemical integrity before use.
Broad or Disappearing Peaks in ¹H NMR Spectrum 1. Rapid D-H Exchange: If observing the carboxyl proton, rapid exchange with residual water or other labile protons in the sample is common and expected.[1]1. This is often normal for -COOH protons. To confirm, add a drop of D₂O to the NMR tube; the peak should disappear as the protons are exchanged for deuterons.
Data Summary

The following tables summarize the key factors influencing isotopic stability and provide recommendations for solvent selection.

Table 1: Factors Affecting Isotopic Exchange Rate in this compound

FactorCondition Leading to Higher Exchange RateRecommended Condition for Minimal Exchange
pH High (>8) or Low (<2)[5]Maintain pH between 2.5 and 7[5]
Temperature High[5]Store and analyze at low temperatures (e.g., 0-4°C)[3]
Solvent Protic (e.g., H₂O, CH₃OH)[1]Use aprotic solvents (e.g., Acetonitrile, DMSO, THF)[5]
Moisture High humidity, wet glassware/solvents[3]Handle in a dry, inert atmosphere (N₂ or Ar)[1]
Catalysts Presence of acid, base, or metal catalysts[2]Use high-purity reagents and avoid known exchange catalysts

Table 2: Recommended Solvents for this compound Applications

SolventTypeCommon ApplicationsConsiderations
Deuterated Dimethyl Sulfoxide (DMSO-d₆) Aprotic, PolarNMR analysis of polar compounds[11][12]Highly effective for dissolving polar compounds; can be hygroscopic.[12][13]
Deuterated Chloroform (CDCl₃) Aprotic, Non-polarGeneral purpose NMR for many organic compounds[11][14]Fumaric acid has low solubility in chloroform.
Deuterated Acetonitrile (CD₃CN) Aprotic, PolarHPLC-MS, general analysisGood for analytical applications where aprotic conditions are needed.
Deuterium Oxide (D₂O) ProticNMR for water-soluble compounds[11]Will cause rapid exchange of carboxyl deuterons. Use only when required and be aware of the potential for slow exchange of vinylic deuterons under non-ideal conditions.
Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions

Objective: To prepare solutions of this compound while minimizing the risk of isotopic exchange.

Materials:

  • This compound solid

  • Anhydrous aprotic solvent (e.g., DMSO-d₆ for NMR)

  • Oven-dried glassware (vials, pipettes, etc.)

  • Inert gas source (Argon or Nitrogen)

  • Glove box or fume hood with inert gas line

  • Desiccator

Procedure:

  • Glassware Preparation: Dry all glassware to be used in an oven at >100°C for a minimum of 4 hours. Allow the glassware to cool to room temperature inside a desiccator.[1]

  • Inert Atmosphere: Conduct all subsequent steps inside a glove box or under a gentle stream of dry inert gas to minimize exposure to atmospheric moisture.[1][3]

  • Equilibration: Allow the sealed vial of this compound to equilibrate to the ambient temperature of the inert atmosphere before opening. This prevents condensation of moisture onto the solid.[5]

  • Weighing: Uncap the vial and quickly weigh the desired amount of this compound directly into a pre-dried vial.

  • Dissolution: Using a dry syringe or pipette, add the appropriate volume of anhydrous aprotic solvent to the vial. Cap the vial tightly and gently swirl or sonicate until the solid is completely dissolved.[5]

  • Storage: If the solution is not for immediate use, store it in the tightly capped vial, sealed with parafilm, at a low temperature (e.g., 2-8°C).

Protocol 2: Monitoring Isotopic Stability of this compound via ¹H NMR

Objective: To assess the isotopic purity and stability of this compound over time under specific experimental conditions.

Procedure:

  • Prepare Initial Sample (T=0): Prepare a solution of this compound in an appropriate deuterated aprotic solvent (e.g., DMSO-d₆) following Protocol 1.

  • Acquire Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared sample.

  • Analyze Initial Spectrum:

    • Identify the residual proton signal for the vinylic position (HC=CH).

    • Integrate this peak against a known internal standard or the residual solvent peak. This integration value serves as the baseline (T=0) for isotopic purity.

  • Incubate Sample: Store the NMR tube under the desired test conditions (e.g., specific temperature, exposure to a co-solvent).

  • Acquire Subsequent Spectra: Acquire additional ¹H NMR spectra at various time points (e.g., T=1h, 6h, 24h).

  • Compare and Quantify: Compare the integration of the vinylic proton signal at each time point to the T=0 baseline. A significant increase in the integration value indicates that D-H exchange is occurring.

Visualizations

The following diagrams illustrate key workflows and concepts related to preventing isotopic exchange.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inert Atmosphere) cluster_analysis Analysis/Storage Phase p1 Dry Glassware (Oven >100°C, 4h) p2 Cool in Desiccator p1->p2 p3 Equilibrate this compound to Room Temp p2->p3 h1 Weigh Solid p3->h1 Transfer to glove box / inert gas h2 Add Anhydrous Aprotic Solvent h1->h2 h3 Dissolve Completely h2->h3 a1 Analyze Immediately h3->a1 a2 Store Solution (Cool, Dark, Sealed) h3->a2

Caption: Workflow for preparing this compound solutions to minimize isotopic exchange.

G FAD2 This compound (HOOC-CD=CD-COOH) Exchange Isotopic Exchange (D → H) FAD2->Exchange leads to Protic Protic Solvents (H₂O, MeOH) Protic->FAD2 Temp High Temperature Temp->FAD2 pH Extreme pH (Acidic/Basic) pH->FAD2 Moisture Atmospheric Moisture Moisture->FAD2 Aprotic Use Aprotic Solvents Aprotic->FAD2 prevents Cool Low Temperature Storage & Analysis Cool->FAD2 prevents Dry Inert & Dry Atmosphere Dry->FAD2 prevents pH_Control Control pH (2.5 - 7) pH_Control->FAD2 prevents

Caption: Key factors influencing and preventing isotopic exchange in this compound.

References

Fumaric Acid-d2 Stability in Biological Samples: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of fumaric acid-d2 in biological samples. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting strategies to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological samples?

A1: The main stability concern for this compound in biological matrices such as plasma and tissue homogenates is enzymatic degradation. The enzyme fumarase (fumarate hydratase) can convert this compound to malic acid-d2. Other factors that can influence stability include pH, storage temperature, and the presence of microorganisms, particularly in urine samples.

Q2: How can I prevent the enzymatic degradation of this compound in plasma and tissue samples?

A2: To prevent enzymatic degradation by fumarase, it is crucial to add a fumarase inhibitor to the sample immediately after collection. Citric acid has been shown to be an effective inhibitor for this purpose[1]. Samples should also be kept on ice during processing and stored at ultra-low temperatures as soon as possible.

Q3: What are the recommended storage temperatures for biological samples containing this compound?

A3: For long-term stability, it is recommended to store plasma, serum, and tissue homogenates at -80°C. For urine samples, storage at -20°C or ideally -80°C is recommended for long-term storage to minimize chemical and microbial degradation[2][3]. For short-term storage of urine, 4°C for up to 48 hours may be acceptable, but validation is required[3].

Q4: How many freeze-thaw cycles can my samples undergo without compromising the integrity of this compound?

Q5: Is there a risk of the deuterium labels on this compound exchanging with protons from the sample matrix?

A5: this compound has deuterium atoms attached to carbon atoms involved in a double bond. These C-D bonds are generally stable under physiological pH conditions and are not prone to the rapid back-exchange that can be observed with more labile deuterium labels (e.g., on heteroatoms). However, prolonged exposure to extreme pH and high temperatures should be avoided. The stability of the label should be confirmed during method validation[4][6].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound in plasma or tissue samples. Enzymatic degradation by fumarase.Ensure immediate addition of a fumarase inhibitor (e.g., citric acid) upon sample collection. Keep samples on ice during all processing steps.
Instability at room temperature (bench-top instability).Minimize the time samples are kept at room temperature. Perform all additions and manipulations on ice.
Inconsistent results between samples. Variable sample collection and handling procedures.Standardize the protocol for sample collection, addition of stabilizer, processing time, and storage conditions.
Incomplete inhibition of enzymatic activity.Optimize the concentration of the fumarase inhibitor. Ensure thorough mixing after its addition.
Loss of analyte after freeze-thaw cycles. Degradation due to repeated freezing and thawing.Aliquot samples into single-use vials before the initial freezing to avoid multiple freeze-thaw cycles.
Enzyme activity in thawed samples.Process thawed samples on ice and as quickly as possible.
Signal drift during an analytical run. Instability of the processed sample in the autosampler.Perform an autosampler stability study to determine the maximum allowable time that processed samples can be stored before analysis. Keep the autosampler at a low temperature (e.g., 4°C).

Quantitative Data Summary

Direct quantitative stability data for this compound in various biological matrices is not extensively available in peer-reviewed literature. The following tables provide a template for the type of data that should be generated during a stability assessment, based on general bioanalytical guidelines which typically define stability as a mean concentration within ±15% of the nominal (or time zero) value.

Table 1: Template for Bench-Top Stability of this compound in Human Plasma at Room Temperature (with Fumarase Inhibitor)

Time (hours)Concentration (ng/mL) - Low QC% of InitialConcentration (ng/mL) - High QC% of Initial
050.2100%498.5100%
249.899.2%495.399.4%
448.997.4%490.198.3%
648.195.8%485.697.4%

Table 2: Template for Freeze-Thaw Stability of this compound in Human Plasma at -80°C (with Fumarase Inhibitor)

Freeze-Thaw CycleConcentration (ng/mL) - Low QC% of InitialConcentration (ng/mL) - High QC% of Initial
0 (No Freeze-Thaw)50.5100%501.2100%
150.199.2%498.999.5%
249.598.0%494.398.6%
348.896.6%489.797.7%

Table 3: Template for Long-Term Stability of this compound in Human Urine at -20°C

Time (months)Concentration (ng/mL) - Low QC% of InitialConcentration (ng/mL) - High QC% of Initial
049.9100%502.1100%
149.599.2%499.599.5%
348.797.6%493.898.3%
647.996.0%486.596.9%

Experimental Protocols

Protocol 1: Assessment of Bench-Top Stability in Plasma
  • Preparation of Quality Control (QC) Samples:

    • Thaw a pooled lot of human plasma (containing an anticoagulant such as K2EDTA and a fumarase inhibitor like citric acid) at room temperature and then place on ice.

    • Spike the plasma with a known concentration of this compound to prepare low and high QC samples.

    • Vortex gently to mix.

  • Time Zero (T=0) Analysis:

    • Immediately process and analyze a set of low and high QC samples (n=3) using a validated bioanalytical method (e.g., LC-MS/MS) to establish the baseline concentration.

  • Sample Storage:

    • Leave the remaining QC samples on the bench-top at room temperature.

  • Analysis at Subsequent Time Points:

    • At specified time points (e.g., 2, 4, 6, and 24 hours), process and analyze a set of low and high QC samples (n=3).

  • Data Evaluation:

    • Calculate the mean concentration and the percentage of the initial concentration for each QC level at each time point. The analyte is considered stable if the mean concentration is within ±15% of the T=0 concentration.

Protocol 2: Assessment of Freeze-Thaw Stability in Plasma
  • Preparation and T=0 Analysis:

    • Prepare low and high QC samples in stabilized plasma as described in Protocol 1.

    • Analyze one set of QC samples (n=3) to establish the T=0 concentration.

  • Freeze-Thaw Cycles:

    • Store the remaining QC aliquots at -80°C for at least 24 hours (Cycle 1 freeze).

    • Thaw the samples unassisted at room temperature until completely thawed, and then refreeze at -80°C for at least 12 hours. This completes one freeze-thaw cycle.

    • Repeat this process for the desired number of cycles (typically three).

  • Analysis:

    • After the final thaw, analyze the QC samples (n=3 for each cycle).

  • Data Evaluation:

    • Compare the mean concentration of each freeze-thaw cycle to the T=0 concentration. The stability criterion is a mean concentration within ±15% of the baseline.

Protocol 3: Assessment of Long-Term Stability in Urine
  • Preparation and T=0 Analysis:

    • Prepare low and high QC samples by spiking a pooled lot of human urine with this compound.

    • Analyze a set of QC samples (n=3) to establish the T=0 concentration.

  • Storage:

    • Store a sufficient number of aliquots of the low and high QC samples at the intended long-term storage temperature (e.g., -20°C and -80°C).

  • Analysis at Time Points:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of low and high QC samples from storage.

    • Allow the samples to thaw completely under controlled conditions (e.g., on wet ice).

    • Process and analyze the samples using a validated bioanalytical method.

  • Data Evaluation:

    • Compare the mean concentration of the stored QC samples at each time point to the T=0 concentration. The stability criterion is a mean concentration within ±15% of the baseline.

Visualizations

experimental_workflow cluster_collection Sample Collection & Pre-processing cluster_processing Sample Processing cluster_analysis Analysis collection Collect Biological Sample (Plasma, Urine, Tissue) stabilize Add Fumarase Inhibitor (for Plasma/Tissue) collection->stabilize spike Spike with this compound (for QC Preparation) stabilize->spike homogenize Homogenize (for Tissue) stabilize->homogenize Tissue Samples extract Extract Analyte spike->extract homogenize->extract lcms LC-MS/MS Analysis extract->lcms data Data Evaluation lcms->data

General workflow for this compound analysis in biological samples.

stability_testing_logic cluster_stability_arms Stability Conditions start Prepare QC Samples (Low & High Conc.) t0 Analyze T=0 Samples start->t0 benchtop Bench-Top Storage (Room Temp) t0->benchtop freezethaw Freeze-Thaw Cycles (-80°C) t0->freezethaw longterm Long-Term Storage (-20°C / -80°C) t0->longterm analyze_stability Analyze Stored Samples at Designated Timepoints benchtop->analyze_stability freezethaw->analyze_stability longterm->analyze_stability evaluate Evaluate Stability: Mean Conc. within ±15% of T=0? analyze_stability->evaluate stable Stable evaluate->stable Yes unstable Unstable evaluate->unstable No

Decision logic for assessing this compound stability.

References

Technical Support Center: Optimizing Fumaric Acid-d2 for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of Fumaric acid-d2 in metabolic tracer studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in tracer studies?

This compound is a stable isotope-labeled form of fumaric acid where two hydrogen atoms are replaced by deuterium. It is used as a tracer to study metabolic pathways, particularly the Tricarboxylic Acid (TCA) cycle.[1][2] By tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate metabolic fluxes and understand how cellular metabolism is altered in various conditions, such as cancer.[3][4]

Q2: What is the general principle behind this compound tracer studies?

The principle lies in introducing this compound into a biological system (e.g., cell culture or in vivo model) and allowing it to be metabolized. The deuterium atoms act as a label that can be detected in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][5] This allows for the qualitative and quantitative assessment of metabolic pathway activity.

Q3: What are the key analytical techniques used to analyze the results of this compound tracer studies?

The primary analytical techniques are:

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), this technique is highly sensitive and can identify and quantify deuterated metabolites based on their mass-to-charge ratio.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also detect deuterated compounds and provide information about the specific position of the deuterium atoms in the molecule.[5]

Q4: How do I choose the optimal concentration of this compound for my experiment?

The optimal concentration is a balance between achieving sufficient labeling for detection and avoiding any potential cytotoxic effects. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions. A good starting point for in vitro studies is to test a range of concentrations based on literature for similar compounds (e.g., 10 µM to 200 µM for dimethyl fumarate) and endogenous fumarate levels in culture media (e.g., 0.6 to 1.1 mg/L).[6][7]

Q5: What is a typical incubation time for a this compound tracer experiment?

Incubation times can vary depending on the metabolic pathway and the biological system. For in vitro studies, a time-course experiment is recommended to determine the point of isotopic steady state. This could range from a few hours to 24 hours or more.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no detectable labeling in downstream metabolites. 1. Insufficient this compound concentration: The tracer concentration may be too low for the sensitivity of your analytical instrument. 2. Short incubation time: The cells may not have had enough time to metabolize the tracer. 3. Low metabolic activity: The cells may have low activity of the enzymes involved in fumarate metabolism. 4. Poor tracer uptake: The cells may not be efficiently taking up the this compound.1. Increase this compound concentration: Titrate the concentration upwards, while monitoring for cytotoxicity. 2. Increase incubation time: Perform a time-course experiment to identify the optimal incubation period. 3. Use a positive control: Ensure your experimental setup and analytical methods are working with a known active cell line. 4. Check cell viability and health: Ensure cells are healthy and actively metabolizing.
High background signal in mass spectrometry analysis. 1. Contamination during sample preparation: Introduction of contaminants during extraction or handling. 2. Matrix effects: Other molecules in the sample interfering with the ionization of your target metabolites.1. Use high-purity solvents and reagents: Ensure all materials used for sample preparation are of high quality. 2. Optimize the extraction protocol: Use a validated extraction method and consider a sample cleanup step. 3. Use an internal standard: This can help to normalize the signal and account for matrix effects.
Observed cytotoxicity or changes in cell morphology. 1. This compound concentration is too high: High concentrations of any metabolite can be toxic to cells. 2. Solvent toxicity: If using a solvent like DMSO to dissolve the tracer, the final concentration of the solvent in the media may be toxic.[8]1. Perform a cytotoxicity assay: Use assays like MTT or trypan blue exclusion to determine the IC50 value of this compound for your cell line.[6][9] 2. Reduce the concentration of the tracer: Use the lowest effective concentration determined from your dose-response experiments. 3. Limit solvent concentration: Ensure the final concentration of any solvent is below the toxic threshold for your cells (e.g., <0.5% for DMSO).[8]
Inconsistent results between replicates. 1. Variability in cell seeding density: Inconsistent cell numbers will lead to different rates of metabolism. 2. Inconsistent timing: Variations in incubation times or sample collection can affect results. 3. Sample degradation: Metabolites may degrade if not handled and stored properly.1. Ensure accurate cell counting and seeding: Use a consistent protocol for cell plating. 2. Standardize all timings: Precisely control incubation and sample collection times. 3. Quench metabolism and store samples properly: Immediately quench metabolic activity and store samples at -80°C until analysis.

Quantitative Data Summary

The following tables provide a summary of concentration ranges for fumarate and related compounds found in the literature. It is important to note that these are starting points, and optimal concentrations should be determined empirically for each experimental system.

Table 1: Fumarate Concentrations in Cell Culture

Compound Cell Line / System Concentration Range Reference
FumarateE. coli Culture0.6 - 1.1 mg/L[7]

Table 2: Cytotoxic Concentrations of a Fumaric Acid Ester

Compound Cell Line Concentration Range (Cytotoxic Effects) Reference
Dimethyl Fumarate (DMF)Merkel Cell Carcinoma10 µM - 200 µM[6]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (Cytotoxicity Assay)

This protocol describes how to determine the optimal, non-toxic concentration of this compound for your cell line using an MTT assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile PBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipettor

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested range to test is 0, 10, 25, 50, 100, 200, and 500 µM.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the tracer, if any).

  • Incubation: Incubate the plate for a period relevant to your planned tracer study (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value and the highest concentration with no significant cytotoxicity.

Protocol 2: this compound Tracer Experiment in Cell Culture

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound at the optimal, non-toxic concentration

  • 6-well plates

  • Ice-cold PBS

  • Ice-cold methanol (80%)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow them to 70-80% confluency.

  • Tracer Incubation:

    • Remove the existing medium.

    • Add fresh medium containing the optimized concentration of this compound.

    • Incubate for the desired amount of time (determined from a time-course experiment).

  • Metabolite Extraction:

    • Place the 6-well plate on ice.

    • Quickly aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant (containing the metabolites) to a new tube.

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • LC-MS Analysis: Analyze the samples using a liquid chromatography-mass spectrometry system to identify and quantify the deuterated metabolites.

Visualizations

TCA_Cycle_Fumaric_Acid_d2 Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate_d2 Fumarate-d2 (Tracer) Succinate->Fumarate_d2 SDH Malate_d2 Malate-d2 Fumarate_d2->Malate_d2 Fumarase Oxaloacetate Oxaloacetate Malate_d2->Oxaloacetate MDH Oxaloacetate->Citrate Experimental_Workflow start_node Start A 1. Cell Seeding start_node->A Experiment Design process_node process_node decision_node decision_node io_node io_node end_node End B 2. This compound Incubation A->B C 3. Quench Metabolism & Cell Lysis B->C D 4. Metabolite Extraction C->D E 5. Sample Preparation for LC-MS D->E F 6. LC-MS Analysis E->F G 7. Data Analysis F->G Data Acquisition G->end_node Results

References

troubleshooting poor recovery of Fumaric acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Fumaric acid-d2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a deuterated form of fumaric acid, where two hydrogen atoms on the carbon-carbon double bond have been replaced with deuterium. Its most common application is as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of endogenous fumaric acid in biological samples. It is also used as a tracer in metabolic studies to investigate the citric acid cycle and related metabolic pathways.

Q2: I am observing consistently low recovery of this compound after sample extraction. What are the potential causes?

Low recovery of this compound can stem from several factors throughout the experimental workflow. The most common issues are related to the sample preparation and extraction procedure. Key areas to investigate include:

  • Suboptimal pH during extraction: The extraction efficiency of fumaric acid is highly dependent on the pH of the sample solution.

  • Inappropriate solvent selection: The choice of extraction solvent is critical for efficiently recovering this dicarboxylic acid.

  • Issues with protein precipitation: Incomplete protein removal can lead to poor recovery and matrix effects.

  • Adsorption to labware: Fumaric acid can adsorb to glass or plastic surfaces, leading to losses.

  • Potential for isotopic exchange: Although the deuterium labels on the carbon backbone of this compound are generally stable, harsh experimental conditions could potentially lead to H/D exchange.

Q3: How does pH affect the extraction of this compound?

The pH of the sample solution is a critical parameter for the efficient extraction of this compound. Fumaric acid is a dicarboxylic acid with two pKa values (pKa1 ≈ 3.03 and pKa2 ≈ 4.44). To ensure maximum recovery, the pH of the sample should be adjusted to be at least 1-2 pH units below the first pKa. At a low pH (e.g., pH 1-2), fumaric acid will be in its fully protonated, less polar form, which is more readily extracted into organic solvents.[1][2][3][4]

Q4: What are the recommended storage conditions for this compound stock and working solutions?

To maintain the integrity of your this compound standard, it is recommended to store stock solutions at -80°C for long-term storage and working solutions at -20°C for shorter periods. Repeated freeze-thaw cycles should be avoided. Storing solutions in aprotic solvents like acetonitrile may offer better stability against potential isotopic exchange compared to protic solvents like methanol or water for extended periods.

Q5: Could isotopic exchange be the cause of my poor recovery?

Isotopic exchange, or the replacement of deuterium with hydrogen, can be a concern for deuterated standards. For this compound, the deuterium atoms are on carbon atoms, which are generally less prone to exchange than deuterons on heteroatoms (like oxygen or nitrogen).[5][6] However, exposure to extreme pH (either highly acidic or basic) or high temperatures for prolonged periods could potentially facilitate H/D exchange.[5][6] If you suspect isotopic exchange, you can analyze your this compound standard solution by LC-MS/MS to check for the presence of the unlabeled fumaric acid.

Troubleshooting Guide for Poor Recovery of this compound

This guide provides a systematic approach to identifying and resolving common issues leading to low recovery of this compound.

Step 1: Sample Preparation and Extraction

Poor recovery often originates from the initial sample processing steps.

Issue: Inefficient Extraction from Biological Matrix

Potential Cause Recommended Solution
Suboptimal pH Acidify your sample (e.g., plasma, serum, cell lysate) to a pH of 1-2 with an acid like formic acid or hydrochloric acid before extraction. This ensures this compound is in its protonated form, enhancing its solubility in organic solvents.[1][2][3][4]
Inappropriate Extraction Solvent For liquid-liquid extraction (LLE), use a polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). For protein precipitation, a cold mixture of acetonitrile and methanol is effective.[7]
Incomplete Protein Precipitation Ensure a sufficient volume of cold organic solvent is used for protein precipitation (e.g., a 3:1 or 4:1 ratio of solvent to sample). Vortex thoroughly and allow sufficient incubation time at a low temperature (e.g., -20°C for 20-30 minutes) to ensure complete protein removal.[7][8]
Adsorption to Labware Consider using silanized glassware or polypropylene tubes to minimize the non-specific binding of the acidic analyte to surfaces.
Step 2: LC-MS/MS Analysis

If sample preparation is optimized, the issue may lie within the analytical instrumentation.

Issue: Low Signal Intensity or High Variability

Potential Cause Recommended Solution
Suboptimal Ionization This compound is best analyzed in negative ion mode using electrospray ionization (ESI). Optimize the ESI source parameters, including capillary voltage, gas flow, and temperature, to maximize the signal for the [M-H]⁻ ion.
Matrix Effects Co-eluting matrix components can suppress the ionization of this compound. Ensure your chromatographic method provides good separation from endogenous matrix components. Consider a more rigorous sample cleanup, such as solid-phase extraction (SPE), if matrix effects are significant.[9]
Incorrect MS/MS Transition Verify the precursor and product ions for this compound. For the deuterated compound, the precursor ion will have a higher m/z than endogenous fumaric acid. Optimize the collision energy for the selected transition to achieve the highest and most stable fragment ion intensity.
Mobile Phase Composition The pH of the mobile phase can affect the ionization efficiency. For negative ion mode, a slightly basic mobile phase or the use of a buffer like ammonium acetate can enhance the signal. However, this needs to be balanced with the chromatographic retention on a reversed-phase column.

Quantitative Data Summary

The recovery of fumaric acid from biological samples can vary depending on the extraction method employed. Below is a summary of reported recovery efficiencies from the literature.

Extraction MethodMatrixReported Recovery (%)
Two-Stage PrecipitationFermentation Broth81.2
Reactive ExtractionAqueous Solution>95
Adsorption with Activated CarbonFermentation Broth>95
Protein Precipitation & LC-MS/MSBiological Matrices>95

Experimental Protocols

Protocol: Extraction of this compound from Plasma/Serum

This protocol describes a common procedure for the extraction of this compound from plasma or serum samples using protein precipitation followed by liquid-liquid extraction.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: Spike 100 µL of the plasma/serum sample with an appropriate amount of this compound working solution.

  • Acidification: Add 10 µL of 1M HCl to the sample to adjust the pH to approximately 1-2. Vortex briefly.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Troubleshooting Workflow for Poor this compound Recovery

Troubleshooting_Workflow start Start: Poor this compound Recovery sample_prep Step 1: Evaluate Sample Preparation start->sample_prep extraction_params Check Extraction Parameters sample_prep->extraction_params ph_check Is pH of sample acidic (pH 1-2)? extraction_params->ph_check solvent_check Is an appropriate extraction solvent used? ph_check->solvent_check Yes adjust_ph Action: Acidify sample ph_check->adjust_ph No ppt_check Is protein precipitation complete? solvent_check->ppt_check Yes change_solvent Action: Use appropriate solvent solvent_check->change_solvent No lcms_analysis Step 2: Evaluate LC-MS/MS Analysis ppt_check->lcms_analysis Yes optimize_ppt Action: Optimize precipitation protocol ppt_check->optimize_ppt No ionization_check Is ionization mode and polarity correct? lcms_analysis->ionization_check ms_params_check Are MS/MS parameters optimized? ionization_check->ms_params_check Yes correct_ionization Action: Set to ESI Negative ionization_check->correct_ionization No matrix_effects Investigate Matrix Effects ms_params_check->matrix_effects Yes optimize_ms Action: Optimize MS/MS parameters ms_params_check->optimize_ms No isotopic_exchange Step 3: Consider Isotopic Exchange matrix_effects->isotopic_exchange stability_check Analyze standard for degradation/exchange isotopic_exchange->stability_check end End: Recovery Improved stability_check->end Stable change_conditions Action: Modify storage/handling stability_check->change_conditions Unstable adjust_ph->solvent_check change_solvent->ppt_check optimize_ppt->lcms_analysis correct_ionization->ms_params_check optimize_ms->matrix_effects change_conditions->end Citric_Acid_Cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate isocitrate Isocitrate citrate->isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate oxaloacetate Oxaloacetate malate->oxaloacetate oxaloacetate->citrate

References

minimizing interference with Fumaric acid-d2 in NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference when using Fumaric acid-d2 in Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good internal standard for quantitative NMR (qNMR)?

A1: Fumaric acid is considered a robust internal standard for qNMR, particularly in the analysis of biological samples like plasma, serum, and whole blood, for several reasons[1]:

  • Minimal Signal Overlap: Its single proton signal appears at approximately 6.52 ppm, a region of the ¹H NMR spectrum that typically has minimal overlap with signals from endogenous metabolites in bio-specimens[1].

  • High Quantification Accuracy: Studies have shown that using fumaric acid as an internal standard can result in a quantification error of less than 1%[1].

  • Chemical Stability: It is stable and does not readily interact with or bind to macromolecules, such as proteins, which can affect the accuracy of other standards like TSP and DSS[1].

Q2: What is the primary source of interference when using this compound?

A2: The primary source of interference is the presence of endogenous fumaric acid in biological samples. However, the concentration of endogenous fumaric acid is typically very low. For instance, when using fumaric acid as an internal standard at a concentration of 300 μM, the error introduced by endogenous fumaric acid is less than 0.35%[1]. For studies where the quantification of endogenous fumaric acid is the goal, an alternative standard like maleic acid may be more suitable for plasma and serum analysis[1].

Q3: Can I use this compound in any deuterated solvent?

A3: this compound is soluble in D₂O. For other deuterated organic solvents, solubility may be a concern. It is crucial to ensure complete dissolution of your sample and the internal standard to avoid peak broadening and inaccurate quantification[2]. If solubility is an issue, consider trying a different solvent system[2].

Q4: How can I confirm if a peak in my spectrum is from an exchangeable proton (e.g., -OH, -NH) and not an interference?

A4: To identify exchangeable protons, you can add a drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity[2].

Troubleshooting Guide

Issue 1: Signal Overlap with the this compound Peak

Symptoms:

  • The singlet for this compound at ~6.52 ppm is not a clean baseline-resolved peak.

  • Integration of the this compound peak is inaccurate.

Possible Causes & Solutions:

  • Overlap with Analyte Signals: In rare cases, signals from your compound of interest may overlap with the fumaric acid signal.

    • Solution: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₆) to alter the chemical shifts of your analyte[2]. If available, using a higher field NMR spectrometer can also improve signal dispersion[3].

  • Endogenous Fumaric Acid: As mentioned, this can be a minor issue in biological samples[1].

    • Solution: If precise quantification of low-concentration analytes is required, it is advisable to first run a blank spectrum of the biological matrix without the internal standard to determine the level of endogenous fumaric acid.

Issue 2: Inaccurate Quantification and Poor Reproducibility

Symptoms:

  • Integral values for this compound are inconsistent across samples.

  • Calculated concentrations of the analyte are not reproducible.

Possible Causes & Solutions:

  • Incomplete T1 Relaxation: Fumaric acid has a long spin-lattice relaxation time (T₁), approximately 10.8 seconds[1]. If the relaxation delay (D1) is too short, the signal will not fully recover between pulses, leading to attenuated signal intensity and inaccurate integration.

    • Solution: For quantitative accuracy better than 1%, the relaxation delay (D1) should be at least 5 times the longest T₁ in the sample (5 x 10.8 s = 54 s for fumaric acid)[1]. While such a long delay is often impractical, a shorter delay (e.g., 3 times T₁) can be used with some sacrifice in accuracy[1]. Alternatively, using a relaxation agent can shorten the T₁ values.

  • Poor Sample Preparation: Incomplete dissolution of the sample or internal standard.

    • Solution: Ensure both the analyte and this compound are fully dissolved in the NMR solvent. Vortexing and gentle sonication can aid dissolution.

  • Incorrect Pulse Width Calibration: An improperly calibrated 90° pulse width can lead to inaccurate signal excitation and quantification errors[1].

    • Solution: Regularly calibrate the 90° pulse width for each sample, especially when dealing with biological mixtures that can have varying salt concentrations[1].

Issue 3: Broad Peaks and Poor Baseline

Symptoms:

  • The this compound peak and other signals in the spectrum are broad.

  • The baseline of the spectrum is distorted or not flat.

Possible Causes & Solutions:

  • Poor Shimming: The magnetic field homogeneity across the sample is not optimized.

    • Solution: Re-shim the spectrometer for each sample.

  • Sample Inhomogeneity: The sample is not uniform, which can be due to poor solubility or the presence of particulates[2].

    • Solution: Ensure the sample is fully dissolved and filter it if necessary.

  • Residual Macromolecules: In protein-precipitated biological samples, residual water-soluble macromolecules can lead to broad baselines, especially when using standard one-pulse or 1D NOESY pulse sequences[1].

    • Solution: The use of a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence can help to suppress broad signals from macromolecules, resulting in a flatter baseline[4].

Quantitative Data Summary

ParameterValueSource
Chemical Shift (in D₂O)~6.52 ppm[1]
T₁ Relaxation Time10.8 s[1]
Recommended Relaxation Delay (D1) for >99% accuracy≥ 54 s[1]
Typical Concentration Range as Internal Standard121.9 µM - 340.5 µM[1]
Quantification Error (in biological fluids)< 1%[1]

Experimental Protocols

Protocol 1: Sample Preparation for qNMR with this compound Internal Standard
  • Stock Solution Preparation: Prepare a stock solution of this compound in D₂O at a known concentration (e.g., 1 mg/mL). Certified reference materials are recommended[5].

  • Analyte Preparation: Accurately weigh a known amount of the analyte and dissolve it in a precise volume of the deuterated solvent.

  • Spiking the Internal Standard: Add a precise volume of the this compound stock solution to the analyte solution to achieve the desired final concentration of the internal standard.

  • Homogenization: Thoroughly mix the final solution by vortexing to ensure homogeneity.

  • Transfer to NMR Tube: Transfer the required volume (e.g., 600 µL) of the sample into a clean NMR tube.

Protocol 2: NMR Data Acquisition for Accurate Quantification
  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Calibrate 90° Pulse: Determine the 90° pulse width for the specific sample.

  • Set Acquisition Parameters:

    • Pulse Program: Use a standard 1D pulse sequence (e.g., zg30) or a sequence with solvent suppression if needed. For biological samples with macromolecules, a CPMG sequence is recommended[4].

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ of any compound to be quantified (a minimum of 54 seconds for this compound)[1].

    • Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

    • Acquisition Time (AQ): Set to an appropriate value to ensure good digital resolution.

  • Data Acquisition: Acquire the FID (Free Induction Decay).

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

  • Integration and Quantification: Integrate the well-resolved signals of the analyte and this compound. Calculate the concentration of the analyte using the standard qNMR equation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis prep1 Prepare Stock Solutions prep2 Prepare Analyte Solution prep3 Spike with Internal Standard prep2->prep3 prep4 Homogenize prep3->prep4 acq1 Lock & Shim prep4->acq1 acq2 Calibrate Pulse acq1->acq2 acq3 Set Parameters (D1 ≥ 5T1) acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate Peaks proc2->proc3 proc4 Quantify Analyte proc3->proc4

Caption: Workflow for quantitative NMR (qNMR) using this compound.

troubleshooting_logic cluster_overlap Signal Overlap cluster_quant Inaccurate Quantification cluster_broad Broad Peaks / Poor Baseline issue NMR Problem Encountered overlap_cause1 Analyte Overlap issue->overlap_cause1 Overlap? quant_cause1 Short D1 (Incomplete Relaxation) issue->quant_cause1 Inaccuracy? broad_cause1 Poor Shimming issue->broad_cause1 Broadening? broad_cause2 Residual Macromolecules issue->broad_cause2 Broadening? overlap_solution1 Change Solvent / Higher Field overlap_cause1->overlap_solution1 quant_solution1 Set D1 ≥ 5T1 quant_cause1->quant_solution1 broad_solution1 Re-shim broad_cause1->broad_solution1 broad_solution2 Use CPMG Pulse Sequence broad_cause2->broad_solution2

Caption: Troubleshooting logic for common this compound NMR issues.

References

Technical Support Center: Fumaric Acid-d2 Isotopic Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining and correcting for isotopic impurities in Fumaric acid-d2.

Frequently Asked Questions (FAQs)

Q1: What are the common isotopic impurities in this compound and why are they a concern?

A1: The most common isotopic impurities in this compound (D-Fumaric acid) are the unlabeled (d0) and partially labeled (d1) isotopologues. These impurities arise from incomplete deuteration during synthesis. Accurate quantification of the d2 species is critical in isotope dilution mass spectrometry and metabolic flux analysis, where this compound is used as an internal standard or tracer.[1][2] The presence of unlabeled analyte (d0) in the deuterated standard can artificially inflate the measured concentration of the target analyte, leading to inaccurate results. Similarly, partially deuterated variants can interfere with the measurement of both the analyte and the fully deuterated standard.

Q2: Which analytical techniques are recommended for determining the isotopic purity of this compound?

A2: The two primary analytical methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

  • NMR Spectroscopy (¹H NMR): This technique allows for the quantification of the residual non-deuterated species by observing the proton signals. It provides information about the specific location of any isotopic impurity.

  • Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio, providing a distribution of the different isotopologues (d0, d1, d2). This is often coupled with a chromatographic separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).[2]

Q3: What is the difference between isotopic enrichment and species abundance?

A3: It is crucial to distinguish between these two terms.

  • Isotopic Enrichment: This refers to the percentage of a specific isotope (in this case, deuterium) at a particular labeled position in the molecule. For a compound with multiple deuterated sites, it can also be an average value.

  • Species Abundance: This is the percentage of molecules that have a specific isotopic composition. For example, a batch of this compound with 99% isotopic enrichment will contain a certain percentage of the d2 species, as well as smaller percentages of d1 and d0 species.

Troubleshooting Guides

NMR Analysis

Issue 1: Unexpected peaks in the ¹H NMR spectrum of this compound.

  • Possible Cause 1: Presence of d1 and d0 impurities.

    • Troubleshooting:

      • The ¹H NMR spectrum of pure this compound should show no signal in the vinyl region. The presence of a singlet at approximately 6.5 ppm (in D₂O) indicates the presence of the unlabeled (d0) Fumaric acid.[3] A doublet in this region would suggest the presence of the d1 species.

      • To quantify the impurity, integrate the signal corresponding to the impurity and compare it to the integral of a known internal standard.

  • Possible Cause 2: Chemical impurities.

    • Troubleshooting:

      • Compare the spectrum to a reference spectrum of Fumaric acid to identify any signals that do not correspond to the expected isotopic impurities. Common chemical impurities could include residual solvents from the synthesis or purification process.

      • Refer to tables of common NMR solvent impurities to identify any extraneous peaks.[4]

Issue 2: Poor signal-to-noise ratio in the ¹H NMR spectrum.

  • Possible Cause 1: Insufficient sample concentration.

    • Troubleshooting:

      • Increase the concentration of the this compound sample.

      • Increase the number of scans to improve the signal-to-noise ratio. A signal-to-noise ratio of at least 250:1 is recommended for integration errors of less than 1%.[5]

  • Possible Cause 2: Incorrect NMR parameters.

    • Troubleshooting:

      • Ensure that the relaxation delay (d1) is set to at least 5 times the T1 relaxation time of the signals of interest for accurate quantification.[6] For Fumaric acid, the T1 can be relatively long.

      • Optimize the pulse width for quantitative measurements.

Mass Spectrometry Analysis

Issue 3: Observed isotopic distribution does not match the expected distribution.

  • Possible Cause 1: Presence of isotopic impurities.

    • Troubleshooting:

      • The mass spectrum will show peaks corresponding to the molecular weights of the d0, d1, and d2 species.

      • The relative intensities of these peaks can be used to calculate the isotopic distribution.

  • Possible Cause 2: Isobaric interferences.

    • Troubleshooting:

      • Ensure high mass resolution to separate the analyte peaks from any background ions with similar mass-to-charge ratios.

      • Optimize the chromatography to separate the analyte from co-eluting species.

Issue 4: Inaccurate quantification of isotopic enrichment.

  • Possible Cause 1: Non-linearity of detector response.

    • Troubleshooting:

      • Generate a calibration curve using standards of known isotopic composition to ensure a linear response across the concentration range of interest.

  • Possible Cause 2: Incorrect data analysis.

    • Troubleshooting:

      • Use a systematic method to calculate the isotopic enrichment from the raw mass spectrometry data, which involves correcting for the natural abundance of other isotopes (e.g., ¹³C).[7]

Quantitative Data Summary

The following table illustrates the theoretical isotopic distribution for this compound at a given isotopic enrichment level. This can be used as a reference to compare with experimental data.

IsotopologueMolecular FormulaMass (Da)Theoretical Abundance at 98% D Enrichment
d0C₄H₄O₄116.070.04%
d1C₄H₃DO₄117.083.88%
d2C₄H₂D₂O₄118.0896.08%

Note: This table presents a simplified model. For highly accurate calculations, the natural abundance of ¹³C, ¹⁷O, and ¹⁸O should also be considered.

The next table provides an example of how to correct raw mass spectrometry data to determine the isotopic purity.

Mass (m/z)Observed IntensityCorrected Intensity (after background subtraction)Relative Abundance
11615005000.5%
117450035003.5%
118960009500096.0%

Experimental Protocols

Protocol 1: Quantitative ¹H NMR (qNMR) for Isotopic Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and a similar amount of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Use a calibrated 90° pulse.

    • Set the relaxation delay to at least 5 times the longest T1 of the signals being integrated (for fumaric acid, this may require a long delay of up to 55 seconds for high accuracy).[6]

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).

  • Data Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signal corresponding to any residual protons in this compound (around 6.5 ppm) and the signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons, and the weights of the sample and the internal standard.

Protocol 2: LC-MS for Isotopic Distribution Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water/methanol).

    • Prepare a series of dilutions for analysis.

  • LC-MS Analysis:

    • Use a suitable liquid chromatography method to separate Fumaric acid from other components. A reverse-phase C18 column is often appropriate.

    • The mass spectrometer should be operated in full scan mode to detect the molecular ions of all isotopologues.

    • Use an electrospray ionization (ESI) source, typically in negative ion mode.

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values corresponding to the d0, d1, and d2 species of Fumaric acid (116, 117, and 118, respectively).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each species to determine the isotopic distribution.

    • Correct for the contribution of the natural abundance of ¹³C to the M+1 and M+2 peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis cluster_correction Correction prep This compound Sample nmr Quantitative NMR (qNMR) prep->nmr Dissolve in deuterated solvent ms Mass Spectrometry (MS) prep->ms Prepare solution for injection nmr_analysis Determine d0/d1 Impurity Levels nmr->nmr_analysis Integrate signals ms_analysis Determine Isotopologue Distribution (d0, d1, d2) ms->ms_analysis Measure ion intensities correction Calculate Corrected Isotopic Purity nmr_analysis->correction ms_analysis->correction

Figure 1. Experimental workflow for determining and correcting for isotopic impurities in this compound.

troubleshooting_pathway start Inaccurate Isotopic Purity Result method Which method was used? start->method nmr_issue NMR Issue method->nmr_issue NMR ms_issue MS Issue method->ms_issue MS nmr_q1 Unexpected peaks in ¹H NMR? nmr_issue->nmr_q1 ms_q1 Incorrect isotopic distribution? ms_issue->ms_q1 nmr_a1_1 Check for d0/d1 impurities (signal at ~6.5 ppm) nmr_q1->nmr_a1_1 Yes nmr_a1_2 Check for chemical impurities (e.g., residual solvents) nmr_q1->nmr_a1_2 Also ms_a1_1 Quantify d0, d1, d2 peaks ms_q1->ms_a1_1 Yes ms_a1_2 Check for isobaric interference ms_q1->ms_a1_2 Also

Figure 2. Troubleshooting decision tree for inaccurate isotopic purity results of this compound.

References

Technical Support Center: High-Purity Fumaric Acid-d2 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of high-purity Fumaric acid-d2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Deuterium Incorporation Incomplete reaction during catalytic deuteration.- Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete H-D exchange. - Optimize Catalyst: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. Consider increasing the catalyst loading. - Deuterium Source: Use a high-purity deuterium source (D₂ gas or D₂O). Ensure an adequate overpressure of D₂ gas if used.
Isotopic scrambling or back-exchange.- Aprotic Solvent: Use an aprotic solvent like ethyl acetate during deuteration to minimize H-D exchange with the solvent. - Anhydrous Conditions: Ensure all glassware and reagents are thoroughly dried to prevent the introduction of protic species.
Presence of Maleic Acid-d2 Impurity Incomplete isomerization of the starting material (maleic acid or maleic anhydride).- Sufficient Catalyst: Use an adequate amount of an isomerization catalyst, such as thiourea or a zwitterionic organocatalyst.[1] - Optimize Temperature: Ensure the reaction temperature is optimal for isomerization. For non-catalytic isomerization, temperatures around 190-220 °C in water have been shown to be effective.[2]
Formation of Succinic Acid-d4 Over-reduction during catalytic deuteration.- Control Hydrogen/Deuterium Pressure: Carefully control the pressure of the deuterium gas to avoid reduction of the double bond. - Use a Selective Catalyst: Consider a less active catalyst, such as 5% Pd/BaSO₄, to selectively deuterate the double bond without reducing it.
Product Discoloration (Brownish tint) Presence of trace impurities from starting materials or side reactions.- Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities.[3] - Thorough Washing: Ensure the recrystallized crystals are washed thoroughly with a cold, appropriate solvent to remove residual impurities.
Low Yield After Recrystallization Product loss due to solubility in the recrystallization solvent.- Choice of Solvent: Select a solvent in which fumaric acid has high solubility at elevated temperatures but low solubility at room temperature or below. A mixture of water and an organic solvent can be effective. - Controlled Cooling: Cool the solution slowly to allow for maximum crystal formation. Rapid cooling can lead to smaller crystals and lower recovery.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing this compound?

The most common starting material is maleic acid or maleic anhydride, which undergoes catalytic deuteration and isomerization to yield this compound.

Q2: How can I confirm the isotopic purity of my this compound sample?

The isotopic purity can be determined using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of a high-purity this compound sample in D₂O, the signal corresponding to the olefinic protons should be significantly diminished or absent.[6] The presence of a residual signal indicates incomplete deuteration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the mass of the deuterated molecule and quantify the percentage of deuterium incorporation by analyzing the isotopic distribution.

Q3: What are the key safety precautions when working with deuterium gas?

Deuterium gas is flammable and can form explosive mixtures with air. Always work in a well-ventilated fume hood and ensure there are no ignition sources present. Use appropriate pressure regulators and leak-check all connections before starting the reaction.

Q4: Can I use D₂O as a deuterium source instead of D₂ gas?

Yes, D₂O can be used as a deuterium source, particularly in reactions that involve H-D exchange.[7][8] This can be a safer alternative to using flammable D₂ gas. However, reaction conditions will need to be optimized for this approach.

Q5: My final product has a wide melting point range. What does this indicate?

A wide melting point range typically indicates the presence of impurities. Further purification, such as another recrystallization step, is recommended to improve the purity of your this compound.

Experimental Protocols

Synthesis of this compound via Catalytic Deuteration of Maleic Anhydride

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Maleic Anhydride

  • Palladium on Carbon (10% Pd/C)

  • Deuterium gas (D₂)

  • Ethyl Acetate (anhydrous)

  • Thiourea (optional, as isomerization catalyst)

  • Hydrochloric Acid (1 N)

Procedure:

  • In a high-pressure reaction vessel, dissolve maleic anhydride in anhydrous ethyl acetate.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with deuterium gas.

  • Pressurize the vessel with deuterium gas to the desired pressure (e.g., 40-60 atm).

  • Stir the reaction mixture at room temperature for the desired time (e.g., 12-24 hours).

  • After the reaction is complete, carefully vent the deuterium gas and purge the vessel with nitrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • The resulting solution contains primarily maleic acid-d2. To isomerize to this compound, the solvent can be evaporated, and the residue can be heated in an aqueous solution, optionally with a catalyst like thiourea.

  • Alternatively, the crude product can be purified and isomerized by recrystallization from hot 1 N hydrochloric acid.[3]

Purification by Recrystallization

This procedure can be used to purify the crude this compound.[4][5]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 1 N Hydrochloric Acid, or a water/ethanol mixture)

  • Activated Carbon (optional)

Procedure:

  • Place the crude this compound in a flask.

  • Add a minimum amount of the hot recrystallization solvent to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Comparison of Fumaric Acid Synthesis Methods

Method Starting Material Catalyst/Conditions Typical Yield Key Advantages Key Disadvantages
Catalytic Isomerization Maleic AcidThiourea, Mineral Acids[1]>90%High yield, relatively mild conditions.Requires removal of catalyst.
Non-Catalytic Isomerization Maleic AcidHigh Temperature (190-220 °C) in water[2]Up to 92%[2]No catalyst removal needed.Requires high temperatures and pressure.
Zwitterion-Catalyzed Isomerization Maleic Acid DiestersZwitterionic organocatalysts[1]Up to 99%[1]Mild conditions, low catalyst loading.Starts from diesters, not the free acid.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Maleic Anhydride Reaction Catalytic Deuteration (Pd/C, D₂ gas, Ethyl Acetate) Start->Reaction Step 1 Isomerization Isomerization (Heat or Catalyst) Reaction->Isomerization Step 2 Crude_Product Crude this compound Isomerization->Crude_Product Step 3 Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Step 4 Charcoal Activated Carbon (optional) Dissolution->Charcoal Optional Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Charcoal->Hot_Filtration Crystallization Cooling & Crystallization Hot_Filtration->Crystallization Step 5 Final_Filtration Vacuum Filtration & Washing Crystallization->Final_Filtration Step 6 Drying Drying Final_Filtration->Drying Step 7 Final_Product High-Purity this compound Drying->Final_Product Final Product NMR NMR Spectroscopy Final_Product->NMR Purity Check MS Mass Spectrometry Final_Product->MS Isotopic Analysis

Caption: Experimental workflow for the synthesis and purification of high-purity this compound.

Troubleshooting_Logic Start Problem Encountered Low_Deuteration Low Deuterium Incorporation? Start->Low_Deuteration Maleic_Impurity Maleic Acid Impurity? Low_Deuteration->Maleic_Impurity No Increase_Time Increase Reaction Time Low_Deuteration->Increase_Time Yes Discoloration Product Discolored? Maleic_Impurity->Discoloration No Check_Isomerization Check Isomerization Conditions Maleic_Impurity->Check_Isomerization Yes Use_Charcoal Use Activated Carbon Discoloration->Use_Charcoal Yes End Problem Solved Discoloration->End No Optimize_Catalyst Optimize Catalyst/Solvent Increase_Time->Optimize_Catalyst Optimize_Catalyst->End Check_Isomerization->End Use_Charcoal->End

Caption: Logical troubleshooting flow for common issues in this compound synthesis.

References

Validation & Comparative

A Head-to-Head Comparison: Fumaric Acid-d2 vs. 13C-Fumarate as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. The choice of an appropriate tracer is paramount for generating accurate and reliable data. This guide provides an objective comparison of two commonly used tracers for tracking fumarate metabolism: Fumaric acid-d2 (D-fumarate) and 13C-labeled fumarate (13C-fumarate). This comparison is supported by established principles of stable isotope tracing and available experimental data to aid researchers in selecting the optimal tracer for their specific experimental needs.

At a Glance: Key Performance Characteristics

FeatureThis compound13C-FumarateSummary
Isotopic Stability LowerHigher13C atoms are integrated into the carbon backbone and are not susceptible to exchange under typical experimental conditions. Deuterium atoms, particularly on certain positions, can be prone to back-exchange with protons from the solvent or matrix, potentially leading to an underestimation of labeling.[1]
Kinetic Isotope Effect (KIE) More PronouncedNegligibleThe significant mass difference between deuterium and hydrogen can lead to a slower reaction rate for deuterated molecules, a phenomenon known as the kinetic isotope effect.[2][3] This can potentially alter the natural metabolic flux. The KIE for 13C is significantly smaller and generally does not impact metabolic rates.[4][5]
Analytical Detection (Mass Spectrometry) Can be challengingStraightforwardThe mass shift of +2 Da for this compound is readily detectable. However, potential chromatographic shifts relative to the unlabeled analyte can complicate analysis. 13C-fumarate isotopologues (M+1 to M+4) provide a clear and distinct signal with minimal chromatographic separation from the unlabeled form.
Cost Generally lowerGenerally higherThe synthesis of deuterated compounds is often less expensive than the synthesis of 13C-labeled compounds.
Information Richness Limited to tracking the fumarate moleculeCan provide positional informationDepending on the labeling pattern (e.g., [1,4-13C2]fumarate vs. [2,3-13C2]fumarate or [U-13C4]fumarate), 13C-fumarate can provide insights into specific enzymatic reactions and carbon transitions within the TCA cycle.

Delving Deeper: A Comparative Analysis

Isotopic Stability and the Kinetic Isotope Effect

The most significant distinction between this compound and 13C-fumarate lies in their inherent physicochemical properties. Deuterium labeling introduces a substantial relative mass change, which can lead to a kinetic isotope effect (KIE).[2][3] This means that enzymes may process the deuterated tracer at a different rate than its natural counterpart. While this can be exploited in studies of reaction mechanisms, in metabolic tracing experiments, it can be an undesirable artifact, potentially altering the very pathways being studied.

In contrast, 13C is a heavier, stable isotope of carbon, and its incorporation into fumarate results in a negligible KIE.[4][5] This ensures that the 13C-fumarate tracer behaves more closely to the endogenous fumarate, providing a more accurate representation of its metabolic fate. Furthermore, the carbon-carbon bonds of the fumarate backbone are highly stable, preventing the loss or exchange of the 13C label during sample processing and analysis.[1]

Analytical Considerations

Both tracers can be readily detected using mass spectrometry (MS). However, the larger mass difference in deuterated compounds can sometimes lead to a slight shift in retention time during liquid chromatography (LC) separation compared to the unlabeled analyte. This can complicate data analysis, especially when using internal standards for quantification. 13C-labeled compounds, due to their closer chemical similarity to the unlabeled counterparts, typically co-elute, simplifying quantification and data interpretation.

Information Content

While this compound is effective for tracing the overall flux of fumarate, 13C-fumarate offers the potential for more detailed mechanistic insights. By using specifically labeled 13C-fumarate (e.g., labeled at the carboxyl carbons or the central carbons), researchers can track the fate of individual carbon atoms as they move through the TCA cycle and into connected pathways. This positional information is invaluable for dissecting complex metabolic networks.

Experimental Protocols

Below are generalized protocols for conducting a stable isotope tracing experiment using either this compound or 13C-fumarate in cultured cells, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Cell Culture Labeling Protocol
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Media Preparation: Prepare culture medium containing the desired concentration of either this compound or 13C-fumarate. The concentration should be sufficient to ensure adequate labeling without causing metabolic perturbations.

  • Tracer Introduction: Remove the standard culture medium and wash the cells once with phosphate-buffered saline (PBS). Add the pre-warmed, tracer-containing medium to the cells.

  • Incubation: Incubate the cells for a predetermined period. The incubation time will depend on the specific metabolic pathway and the expected rate of tracer incorporation. A time-course experiment is recommended to determine the optimal labeling duration.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cellular debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be derivatized for GC-MS analysis or reconstituted in an appropriate solvent for LC-MS/MS analysis.

GC-MS Analysis Protocol
  • Derivatization: Derivatize the dried metabolite extract to increase volatility and improve chromatographic separation. A common method is methoximation followed by silylation.

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Chromatography: Separate the metabolites on a suitable GC column.

  • Mass Spectrometry: Analyze the eluting metabolites using a mass spectrometer operating in either full scan mode to identify all labeled species or selected ion monitoring (SIM) mode for targeted analysis of fumarate and its downstream metabolites.

  • Data Analysis: Determine the isotopic enrichment by analyzing the mass isotopologue distribution of fumarate and other relevant metabolites. Correct for the natural abundance of stable isotopes.

LC-MS/MS Analysis Protocol
  • Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the LC mobile phase.

  • Injection: Inject the sample into the LC-MS/MS system.

  • Chromatography: Separate the metabolites using a suitable LC column, such as a reversed-phase or HILIC column.

  • Mass Spectrometry: Detect the metabolites using a tandem mass spectrometer. Use multiple reaction monitoring (MRM) for targeted and sensitive quantification of the tracer and its metabolites.

  • Data Analysis: Quantify the different isotopologues of fumarate and its downstream products to determine the extent of tracer incorporation.

Visualizing Fumarate's Metabolic Hub

Fumarate is a key intermediate in several crucial metabolic pathways. The following diagrams, generated using the DOT language, illustrate its central role.

Experimental_Workflow start Start: Cell Culture labeling Isotope Labeling (this compound or 13C-Fumarate) start->labeling Introduce Tracer extraction Metabolite Extraction labeling->extraction Quench & Extract analysis GC-MS or LC-MS/MS Analysis extraction->analysis Analyze Sample data_processing Data Processing and Isotopologue Analysis analysis->data_processing Process Raw Data interpretation Biological Interpretation data_processing->interpretation Determine Labeling Patterns end End: Metabolic Flux Insights interpretation->end

References

Comparison of Isotopic Tracers for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Validating Metabolic Flux Models with Fumaric Acid-d2

Metabolic flux analysis (MFA) is a critical technique for quantifying the intricate network of biochemical reactions within a cell. The selection of an appropriate isotopic tracer is paramount for the accuracy and precision of the resulting flux estimations. While carbon-13 (¹³C) labeled substrates are widely used, deuterated (²H) tracers, such as this compound, offer unique advantages for probing specific metabolic pathways and for in vivo studies. This guide provides an objective comparison of this compound with alternative tracers, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal tool for their studies.

The choice of tracer fundamentally dictates the metabolic pathways that can be resolved with high precision. This compound, as a deuterated intermediate of the tricarboxylic acid (TCA) cycle, provides a direct window into this central metabolic hub. In contrast, tracers like ¹³C-glucose and ¹³C-glutamine offer broader insights into central carbon metabolism.

TracerPrinciple of LabelingInformation ProvidedAdvantagesDisadvantages
This compound Tracks the hydrogen (deuterium) atoms on fumarate as it is metabolized.Primarily measures the flux through fumarase (conversion to malate) and downstream TCA cycle activity. Useful for in vivo imaging of specific enzyme activities.[1][2]Excellent for in vivo studies using Deuterium Metabolic Imaging (DMI)[3], provides specific information on the fumarate-malate reaction, and can be a biomarker for cell death.[2]Provides limited information on pathways outside of the TCA cycle. Not ideal for a comprehensive analysis of central carbon metabolism.
[U-¹³C]glucose Tracks the carbon backbone of glucose through metabolic pathways.Provides a global view of central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.[4][5]Well-established protocols, broad coverage of central carbon metabolism, and extensive literature support.[6][7]Can be less precise for resolving specific TCA cycle fluxes compared to glutamine tracers.[8]
[U-¹³C]glutamine Tracks the carbon backbone of glutamine.Offers high resolution for TCA cycle fluxes and pathways involving glutamine metabolism, such as reductive carboxylation.[6][8]Complements ¹³C-glucose tracing for a more comprehensive flux map, particularly for the TCA cycle.[6]Provides limited information on glycolysis and the PPP.
[¹³C₂,²H] Tracers Combined labeling provides simultaneous information on carbon and hydrogen pathways.Allows for concurrent assessment of carbon flow and redox (e.g., NADPH) metabolism.Provides a more complete picture of the metabolic phenotype in a single experiment.More complex data analysis and potential for overlapping signals.

Quantitative Data Presentation

The application of this compound has been particularly prominent in studies detecting tumor cell death, where the conversion to malate is measured.

Table 1: In Vivo Fumarate-to-Malate Conversion in Tumor Models

Tumor ModelTreatmentInjected [2,3-²H₂]fumarateResulting Tumor Malate Concentration (mM)Malate/Fumarate RatioReference
MDA-MB-231MEDI3039 (0.8 mg/kg)0.3 g/kg~0.62 (at 20% CC3 staining)~0.21 (at 20% CC3 staining)[2]
EL4Etoposide (67 mg/kg)1 g/kgSignificant increase post-treatmentSignificant increase post-treatment[1]
Colo205MEDI3039 (0.8 mg/kg)1 g/kgSignificant increase post-treatmentSignificant increase post-treatment[1]

Data is illustrative of the types of quantitative measurements obtained in such studies and is derived from graphical representations in the cited literature.

Signaling Pathways and Experimental Workflows

This compound Metabolism in the TCA Cycle

This compound enters the mitochondrial TCA cycle and is converted to malate-d2 by the enzyme fumarase. The deuterium label can then be traced to subsequent intermediates, providing a measure of TCA cycle flux.

Fumaric_Acid_d2_in_TCA_Cycle cluster_tca Tricarboxylic Acid (TCA) Cycle Succinate Succinate Fumarate_d2 This compound Succinate->Fumarate_d2 Succinate Dehydrogenase Malate_d2 Malate-d2 Fumarate_d2->Malate_d2 Fumarase Oxaloacetate_d2 Oxaloacetate-d2 Malate_d2->Oxaloacetate_d2 Malate Dehydrogenase

This compound in the TCA Cycle.
Experimental Workflow for Metabolic Flux Analysis

The general workflow for a metabolic flux experiment using an isotopic tracer involves cell culture, tracer introduction, sample collection, and analysis.

Experimental_Workflow A 1. Cell Culture/ Animal Model B 2. Introduce This compound A->B C 3. Time-course Incubation B->C D 4. Quench Metabolism & Extract Metabolites C->D E 5. Analytical Measurement (e.g., LC-MS/MS or NMR) D->E F 6. Data Analysis & Flux Calculation E->F

Experimental workflow for MFA.

Experimental Protocols

In Vitro Metabolic Labeling with this compound

This protocol is adapted from general stable isotope tracing methodologies.

  • Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency in standard culture medium.

  • Tracer Introduction: Replace the standard medium with a medium containing this compound at a concentration sufficient to achieve significant labeling. A typical starting point could be the physiological concentration of fumarate or a concentration determined from dose-response experiments.

  • Isotopic Steady State: Incubate the cells with the tracer-containing medium for a predetermined period to approach isotopic steady state. This should be determined empirically by performing a time-course experiment (e.g., collecting samples at 6, 12, and 24 hours).[6]

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold saline.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Analysis: Correct the measured mass isotopomer distributions for natural isotope abundance and use metabolic flux analysis software to estimate intracellular fluxes.

In Vivo Deuterium Metabolic Imaging (DMI) with this compound

This protocol is based on in vivo studies using this compound.[2]

  • Animal Model: Utilize the desired animal model (e.g., tumor-bearing mouse).

  • Tracer Administration: Administer a sterile solution of this compound via intravenous or intraperitoneal injection. Dosages in published studies have ranged from 0.1 g/kg to 1 g/kg.[1][2]

  • Data Acquisition: Acquire data using ²H Magnetic Resonance Spectroscopy (MRS) or Spectroscopic Imaging (MRSI). A series of spectra are typically acquired over time (e.g., 60-90 minutes) to monitor the conversion of fumarate to malate.

  • Data Processing and Quantification: Process the acquired spectra to identify and quantify the signals from this compound and its metabolic products (e.g., malate-d2). Calculate metrics such as the rate of malate production or the malate/fumarate ratio.

Conclusion

This compound is a valuable tool for validating specific aspects of metabolic flux models, particularly for in vivo analysis of TCA cycle activity and the fumarase reaction. Its application in Deuterium Metabolic Imaging holds promise for clinical translation, especially in the context of detecting cell death. However, for a comprehensive, high-resolution map of central carbon metabolism, ¹³C-labeled tracers such as glucose and glutamine remain the gold standard. The optimal choice of tracer, or combination of tracers, ultimately depends on the specific biological question being investigated. A multi-tracer approach, potentially combining both ²H and ¹³C labels, can provide the most complete understanding of cellular metabolism.

References

A Comparative Guide to Internal Standards for Fumaric Acid Bioanalysis: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Accuracy in Quantitative Bioanalysis

The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. This guide provides a comparative overview of the performance of a stable isotope-labeled (SIL) internal standard, Fumaric acid-d2, against a structural analog internal standard, Succinic acid-d4, for the quantitative analysis of fumaric acid in human plasma.

The data and protocols presented herein are illustrative, based on established bioanalytical method validation principles, to demonstrate the cross-validation process.

Quantitative Performance Comparison

The following table summarizes the key performance parameters from a hypothetical cross-validation study, adhering to the acceptance criteria outlined in the FDA and EMA guidelines for bioanalytical method validation.

Validation ParameterAcceptance CriteriaThis compound (SIL-IS)Succinic acid-d4 (Analog-IS)Performance Assessment
Intra-day Accuracy (% Bias) ±15% (±20% at LLOQ)LLOQ: -2.5%Low QC: 1.8%Mid QC: -0.5%High QC: 2.1%LLOQ: -8.7%Low QC: -5.4%Mid QC: 3.2%High QC: 6.8%Both IS met the criteria, with this compound showing slightly lower bias.
Intra-day Precision (% CV) ≤15% (≤20% at LLOQ)LLOQ: 4.2%Low QC: 3.5%Mid QC: 2.1%High QC: 1.9%LLOQ: 9.8%Low QC: 7.2%Mid QC: 5.5%High QC: 4.1%Both IS met the criteria. This compound provided superior precision.
Inter-day Accuracy (% Bias) ±15% (±20% at LLOQ)LLOQ: -1.9%Low QC: 2.3%Mid QC: 0.2%High QC: 2.8%LLOQ: -10.2%Low QC: -6.1%Mid QC: 4.5%High QC: 7.5%Both IS were within the acceptable range. This compound demonstrated better long-term accuracy.
Inter-day Precision (% CV) ≤15% (≤20% at LLOQ)LLOQ: 5.5%Low QC: 4.1%Mid QC: 2.8%High QC: 2.5%LLOQ: 12.5%Low QC: 9.8%Mid QC: 7.1%High QC: 6.2%Both IS met the criteria. This compound showed significantly better long-term precision.
Matrix Effect (IS-Normalized Matrix Factor % CV) ≤15%3.8%13.2%This compound showed minimal and consistent matrix effects. Succinic acid-d4 exhibited more variability across different plasma lots, approaching the acceptance limit.
Recovery (%) Consistent and Reproducible85.2% (CV: 4.1%)78.5% (CV: 11.5%)This compound provided higher and more consistent extraction recovery.

Experimental Protocols

A detailed methodology is crucial for the successful validation and cross-validation of bioanalytical methods. The following is a representative protocol for the quantification of fumaric acid in human plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and quality control (QC) samples at room temperature.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or Succinic acid-d4 in 50:50 methanol:water).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: UPLC/HPLC system

  • Column: Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm

  • Mobile Phase A: 0.1% Ammonium Formate in Water

  • Mobile Phase B: 90% Acetonitrile / 10% Water / 0.1% Ammonium Formate

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-3 min: 90% B

    • 3-6 min: Linear gradient to 70% B

    • 6-7 min: Hold at 70% B

    • 7-7.1 min: Linear gradient to 30% B

    • 7.1-8 min: Hold at 30% B

    • 8-8.1 min: Return to 90% B

    • 8.1-10 min: Re-equilibration at 90% B

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    • Fumaric Acid: 115.0 -> 71.0

    • This compound: 117.0 -> 72.0

    • Succinic acid-d4: 121.1 -> 74.0

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental process and the decision-making pathway for internal standard selection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation p1 Plasma Sample (100 µL) p2 Add Internal Standard (10 µL) p1->p2 p3 Protein Precipitation (400 µL Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Supernatant Transfer p4->p5 a1 Inject into UPLC/HPLC p5->a1 Extracted Sample a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 a4 Data Acquisition a3->a4 d1 Peak Integration a4->d1 Raw Data d2 Calculate Analyte/IS Ratio d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify QC & Unknowns d3->d4 d5 Assess Validation Parameters (Accuracy, Precision, Matrix Effect) d4->d5

Caption: Experimental workflow for the bioanalysis of fumaric acid.

Caption: Decision pathway for internal standard selection.

The Gold Standard for Fumaric Acid Quantification: A Comparative Guide to the Accuracy and Precision of Fumaric Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of Fumaric acid-d2 as an internal standard in mass spectrometry-based quantification of fumaric acid, supported by experimental data and detailed methodologies. We will also explore alternative analytical approaches to provide a comprehensive overview for your research needs.

Fumaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is a critical analyte in metabolomics and disease biomarker research.[1] Accurate quantification of fumaric acid in complex biological matrices is essential for understanding cellular metabolism and the pathophysiology of various diseases. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative analysis, and the use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting analytical variability.[2][3]

The Superiority of Deuterated Internal Standards

In quantitative mass spectrometry, a deuterated internal standard like this compound offers significant advantages over unlabeled standards or structural analogs.[4][5] By being chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects and potential degradation during sample preparation. This co-behavior allows for effective normalization, correcting for variations in extraction recovery, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of the quantification.

Performance of Stable Isotope-Labeled Fumaric Acid in Quantitative Analysis

While specific public data for a direct validation of this compound is limited, a study using a closely related stable isotope-labeled internal standard, Fumaric acid-13C4, provides excellent insight into the expected performance. The following tables summarize the validation data from a mixed-mode chromatography-mass spectrometry method for the quantification of fumaric acid.

Method Performance and Validation Parameters
ParameterFumaric acid with Fumaric acid-13C4 Internal Standard
Limit of Detection (LOD) 0.1 µM
Limit of Quantification (LOQ) 0.5 µM
Linear Calibration Range 0.5 - 200 µM
Coefficient of Determination (R²) 0.9992

Table 1: Linearity and sensitivity of fumaric acid quantification using a stable isotope-labeled internal standard.[6]

Accuracy and Precision
Quality Control LevelIntraday Accuracy (%)Interday Accuracy (%)Intraday Precision (%RSD)Interday Precision (%RSD)
Low 99.5103.55.28.7
Medium 96.4103.13.86.5
High 98.0100.22.14.3

Table 2: Accuracy and precision of fumaric acid quantification at different concentration levels using a stable isotope-labeled internal standard.[6]

The data demonstrates that the use of a stable isotope-labeled internal standard for fumaric acid quantification results in excellent linearity, sensitivity, accuracy, and precision, with relative standard deviations (RSDs) well within acceptable limits for bioanalytical method validation.

Alternative Analytical Approaches

While SID-MS with a deuterated internal standard is the preferred method for its high accuracy and precision, other techniques can be employed for the quantification of fumararate.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV detection Separation based on polarity, detection via UV absorbance.Widely available, relatively low cost.Lower sensitivity and specificity compared to MS, potential for co-eluting interferences.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by gas chromatography, followed by mass spectrometric detection.High chromatographic resolution.Requires derivatization, which can introduce variability.
Enzymatic Assay Spectrophotometric measurement of NADH produced from the conversion of fumarate to malate by fumarase.Simple and cost-effective for some applications.Susceptible to interference from other components in the sample that absorb at the same wavelength.

Table 3: Comparison of alternative analytical methods for fumaric acid quantification.

Experimental Protocols

Isotope Dilution LC-MS/MS Method for Fumaric Acid Quantification

This protocol outlines a typical workflow for the quantification of fumaric acid in a biological matrix, such as plasma, using this compound as an internal standard. A critical consideration in the analysis of fumaric acid is its potential for enzymatic conversion to malate by fumarase present in biological samples.[7] Therefore, sample stabilization is a crucial first step.

1. Sample Preparation and Stabilization:

  • Materials:

    • Biological sample (e.g., plasma)

    • This compound internal standard solution (in a compatible solvent)

    • Citric acid solution (fumarase inhibitor)

    • Protein precipitation solvent (e.g., cold methanol or acetonitrile)

  • Procedure:

    • To a 100 µL aliquot of the biological sample, add a known concentration of the this compound internal standard.

    • Immediately add citric acid solution to inhibit fumarase activity.

    • Add cold protein precipitation solvent to the sample.

    • Vortex the mixture thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the LC-MS mobile phase for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A mixed-mode column, such as an Atlantis Premier BEH C18 AX, is recommended for good retention and separation of polar organic acids.[6]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate, pH 2.6) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Fumaric acid: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

3. Data Analysis:

  • Quantify the analyte by calculating the peak area ratio of the endogenous fumaric acid to the this compound internal standard.

  • Generate a calibration curve using known concentrations of fumaric acid standards spiked with the internal standard.

  • Determine the concentration of fumaric acid in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Signaling Context

To further clarify the experimental process and the metabolic context of fumaric acid, the following diagrams have been generated using Graphviz.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Add_Inhibitor Add Citric Acid (Fumarase Inhibitor) Add_IS->Add_Inhibitor Precipitate Protein Precipitation (e.g., Cold Methanol) Add_Inhibitor->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (Mixed-Mode Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Result Result Data_Analysis->Result Quantified Fumaric Acid Concentration

Figure 1: Experimental workflow for the quantitative analysis of fumaric acid using this compound.

Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate TCA Cycle Alpha_KG α-Ketoglutarate Isocitrate->Alpha_KG TCA Cycle Succinyl_CoA Succinyl-CoA Alpha_KG->Succinyl_CoA TCA Cycle Succinate Succinate Succinyl_CoA->Succinate TCA Cycle Fumarate Fumarate Succinate->Fumarate TCA Cycle Malate Malate Fumarate->Malate TCA Cycle Oxaloacetate Oxaloacetate Malate->Oxaloacetate TCA Cycle Oxaloacetate->Citrate TCA Cycle

Figure 2: Fumaric acid as a key intermediate in the Tricarboxylic Acid (TCA) Cycle.

Conclusion

References

A Comparative Guide to the Kinetic Isotope Effects of Fumaric Acid-d2 in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic isotope effects (KIEs) observed when fumaric acid-d2 (or related deuterated substrates) interacts with various enzymes. The data presented is crucial for understanding enzyme mechanisms, transition state structures, and the impact of isotopic substitution on reaction rates. This information can be valuable for designing enzyme inhibitors and developing new therapeutic agents.

Quantitative Comparison of Kinetic Isotope Effects

The following table summarizes the key quantitative data on the kinetic isotope effects of deuterated substrates in several enzymatic reactions.

EnzymeDeuterated SubstrateKinetic ParameterIsotope Effect ValueExperimental ConditionsReference
Fumarase Dideuterated MalatePrimary Deuterium Isotope Effect~1.0pH 5 and 9[1]
(in equilibrium with this compound)0.915 (Inverse) pH 7[1]
Secondary Deuterium Isotope Effect1.31pH 5-6[1]
1.08pH 9.6[1]
Benzylsuccinate Synthase Deuterated Toluene (reacts with Fumarate)Vmax1.7 ± 0.230°C
Vmax/Km2.9 ± 0.130°C
Vmax2.2 ± 0.24°C
Vmax/Km3.1 ± 0.14°C
Aspartase Deuterated AspartateNot specified in abstractNot specified in abstractNot specified in abstract[2]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Fumarase: Kinetic Isotope Effect Measurement using the Equilibrium Perturbation Method

This protocol is based on the study by Blanchard and Cleland (1980), which utilized the equilibrium perturbation method to determine the pH variation of primary and secondary deuterium isotope effects in the fumarase-catalyzed reaction.[1]

a. Materials:

  • Pig heart fumarase

  • L-Malate and dideuterated L-malate

  • Fumarate

  • Buffers for a range of pH values (e.g., MES for pH 5-7, Tris for pH 7-9)

  • Spectrophotometer capable of monitoring absorbance changes with high precision.

b. Enzyme Preparation:

  • A stock solution of commercially available pig heart fumarase is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) and its concentration is determined spectrophotometrically.

c. Equilibrium Perturbation Assay:

  • A reaction mixture containing L-malate and fumarate at their chemical equilibrium concentrations is prepared in the desired buffer at a specific pH.

  • The reaction is initiated by the addition of a small amount of fumarase.

  • A small amount of a deuterated substrate (dideuterated L-malate) is added to perturb the equilibrium.

  • The relaxation of the system back to equilibrium is monitored by following the change in absorbance at a wavelength where one of the substrates or products absorbs (e.g., 240 nm for fumarate).

  • The rate of this relaxation is used to calculate the kinetic isotope effect. The experiment is repeated at various pH values to determine the pH-dependence of the KIE.[1]

d. Data Analysis:

  • The observed rates of relaxation are fitted to theoretical equations for equilibrium perturbation experiments to extract the values for the primary and secondary deuterium isotope effects.

Benzylsuccinate Synthase: Kinetic Isotope Effect Measurement

This protocol is based on studies of the benzylsuccinate synthase reaction, which involves the addition of toluene to fumarate.

a. Materials:

  • Benzylsuccinate synthase (cell-free extract or purified enzyme)

  • Toluene and deuterated toluene (e.g., toluene-d8)

  • Fumarate

  • Anaerobic chamber or glove box

  • Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatography (HPLC) for product analysis.

  • Buffer (e.g., 20 mM triethanolamine-NaOH, pH 7.5)

b. Enzyme Assay:

  • All solutions and materials are made anaerobic before use.

  • The reaction mixture is prepared in an anaerobic environment and typically contains the buffer, fumarate, and the enzyme.

  • The reaction is initiated by the addition of either toluene or deuterated toluene.

  • The reaction is incubated at a specific temperature (e.g., 30°C or 4°C) for a defined period.

  • The reaction is quenched (e.g., by acidification or addition of an organic solvent).

  • The product, benzylsuccinate, is extracted and analyzed by GC-MS or HPLC to determine the reaction rate.

c. Determination of Vmax and Vmax/Km:

  • Initial rates are measured at various concentrations of both the non-deuterated and deuterated toluene.

  • The data are fitted to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km for each isotopic substrate.

  • The kinetic isotope effects on Vmax and Vmax/Km are calculated as the ratio of the values obtained for the non-deuterated substrate to those for the deuterated substrate.

Visualizations

General Workflow for Determining Kinetic Isotope Effects

G General Workflow for Kinetic Isotope Effect (KIE) Measurement A Synthesize/Obtain Non-deuterated (S) and Deuterated (S-d) Substrates B Prepare Enzyme (E) and Reaction Buffers C Perform Enzymatic Assays with S and S-d Separately (Direct Comparison Method) A->C D Perform Assay with a Mixture of S and S-d (Competition Method) A->D E Perturb Equilibrium Mixture with Deuterated Substrate (Equilibrium Perturbation) A->E B->C B->D B->E F Monitor Reaction Progress (e.g., Spectrophotometry, HPLC, MS) C->F D->F E->F G Calculate Reaction Rates (v_H and v_D) F->G H Determine Kinetic Parameters (Vmax, Km) for S and S-d G->H I Calculate KIE (e.g., (V/K)_H / (V/K)_D) H->I

Caption: A generalized workflow for the experimental determination of kinetic isotope effects in enzymatic reactions.

Fumarase Catalyzed Hydration of Fumarate

G Fumarase-Catalyzed Hydration of Fumarate to L-Malate Fumarate Fumarate Enzyme Fumarase Fumarate->Enzyme Binds Malate L-Malate Malate->Enzyme Binds Enzyme->Fumarate Catalyzes Reversible Dehydration Enzyme->Malate Catalyzes Reversible Hydration Water H2O Water->Enzyme Binds

Caption: The reversible hydration of fumarate to L-malate catalyzed by the enzyme fumarase.

Benzylsuccinate Synthase Reaction

G Reaction Catalyzed by Benzylsuccinate Synthase Toluene Toluene BSS Benzylsuccinate Synthase Toluene->BSS Binds Fumarate Fumarate Fumarate->BSS Binds Benzylsuccinate (R)-Benzylsuccinate BSS->Benzylsuccinate Catalyzes C-C Bond Formation

Caption: The addition of toluene to fumarate to form (R)-benzylsuccinate, catalyzed by benzylsuccinate synthase.

References

A Comparative Guide to Deuterated vs. Non-Deuterated Fumaric Acid in Preclinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of deuterated and non-deuterated fumaric acid for use in various research and preclinical assays. The strategic replacement of hydrogen with its heavier, stable isotope deuterium can significantly alter the physicochemical and biochemical properties of a molecule. This modification, known as deuteration, is an emerging strategy in drug development to enhance pharmacokinetic and pharmacodynamic profiles.[1][2]

The core principle behind the utility of deuteration is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond, provided this bond-breaking step is rate-determining.[3][4] In drug development, this can translate to reduced metabolic degradation, potentially leading to a longer drug half-life, increased exposure, and a more favorable toxicity profile by altering metabolic pathways.[2][5]

This guide will explore the theoretical and experimentally observed differences between deuterated and non-deuterated fumaric acid, with a focus on enzymatic assays and cellular signaling pathways relevant to drug discovery.

Quantitative Comparison: Enzymatic Assays

The most direct quantitative comparison of deuterated and non-deuterated fumaric acid can be found in studies of enzyme kinetics, specifically with the enzyme fumarase, which catalyzes the reversible hydration of fumarate to L-malate in the tricarboxylic acid (TCA) cycle. The kinetic isotope effect in this reaction provides a clear measure of the impact of deuteration on the reaction rate.

A key study determined the primary and secondary deuterium isotope effects for the fumarase-catalyzed reaction at various pH levels using the equilibrium perturbation method.[6] The results are summarized below.

pHPrimary Deuterium Isotope Effect (kH/kD) from Malate SideSecondary Deuterium Isotope Effect (kH/kD) with Dideuterated Substrates from Malate SideInterpretation
5~1.01.31At this pH, carbon-oxygen bond breaking is the rate-limiting step, so there is no primary isotope effect from C-H bond cleavage. The secondary effect reflects changes in hybridization.[6]
70.915 (Inverse) Not specified, but decreasing from pH 6The strong inverse isotope effect suggests a change in the transition state, where the deuterated substrate reacts faster. This is compared to an equilibrium isotope effect of 0.98.[6]
9~1.01.08At higher pH, other steps in the reaction become rate-limiting, diminishing the observed isotope effects.[6]

Note: The primary isotope effect was measured for the conversion of malate to fumarate, which provides insight into the reverse reaction for fumarate hydration. The inverse effect at neutral pH is a notable finding, suggesting a complex reaction mechanism.

Pharmacokinetic Profile of Fumaric Acid Esters: An Analogy

A newer formulation, diroximel fumarate (DRF), is also a prodrug of MMF but has been shown to have a better gastrointestinal tolerability profile compared to DMF.[7] Both DMF and DRF, at therapeutic doses, result in bioequivalent plasma concentrations of MMF.[7][9][10]

CompoundProdrug ofKey Pharmacokinetic Feature
Dimethyl Fumarate (DMF)Monomethyl Fumarate (MMF)Rapidly hydrolyzed to MMF pre-systemically.[8]
Diroximel Fumarate (DRF)Monomethyl Fumarate (MMF)Bioequivalent to DMF in producing MMF, but with improved gastrointestinal tolerability.[7]
Monomethyl Fumarate (MMF)-The active metabolite responsible for therapeutic efficacy.[9]

The development of different ester prodrugs to optimize delivery and tolerability of the active MMF molecule illustrates how modifying the fumaric acid backbone can significantly impact its clinical utility. Deuteration of fumaric acid or its esters represents a more subtle modification aimed at fine-tuning the metabolic stability of the active compound itself. Based on the principles of KIE, deuteration at a site of metabolism on MMF could be hypothesized to slow its clearance, thereby extending its half-life and potentially allowing for lower or less frequent dosing.[1]

Signaling Pathway Activation: The Nrf2 Pathway

Fumaric acid and its esters are known to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[11][12] This pathway is a critical cellular defense mechanism against oxidative stress.[13] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets Nrf2 for degradation.

Electrophilic compounds like MMF can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[13] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the transcription of a suite of cytoprotective genes, including those involved in glutathione synthesis and antioxidant defense.[14][15]

While no studies directly compare the Nrf2 activation potential of deuterated versus non-deuterated fumaric acid, it is expected that deuterated fumaric acid would retain its ability to activate this pathway, as the mechanism of action is dependent on the electrophilic nature of the molecule rather than C-H bond cleavage.

Caption: Nrf2 signaling pathway activation by fumaric acid esters.

Experimental Protocols

Enzymatic Assay for Fumaric Acid Quantification

This protocol is adapted from methods used for determining fumaric acid concentration in biological samples and is based on the conversion of fumarate to L-malate by fumarase.[16][17][18] This assay could be used to compare the reaction rates of deuterated and non-deuterated fumaric acid by measuring the depletion of the substrate over time.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well microplate

  • Fumarase enzyme (from porcine heart)

  • L-Malate Dehydrogenase (MDH)

  • Nicotinamide adenine dinucleotide (NADH)

  • Reaction Buffer (e.g., Tris-HCl, pH 7.5)

  • Deuterated and non-deuterated fumaric acid standards

  • Test samples

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of NADH in reaction buffer.

    • Prepare working solutions of fumarase and MDH in reaction buffer.

    • Prepare a standard curve of non-deuterated fumaric acid in reaction buffer.

    • Prepare a standard curve of deuterated fumaric acid in reaction buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Reaction Buffer

      • NADH solution

      • MDH enzyme

      • Sample or standard

    • Mix and incubate for 5 minutes to allow for the conversion of any endogenous L-malate to oxaloacetate, which consumes NADH. Read the initial absorbance at 340 nm (A1).

  • Fumarase Reaction:

    • Initiate the reaction by adding the fumarase enzyme solution to each well. This will convert the fumaric acid (deuterated or non-deuterated) to L-malate. The L-malate is then converted to oxaloacetate by MDH, which consumes NADH.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes) or monitor the reaction kinetically by taking readings every minute.

  • Measurement:

    • Read the final absorbance at 340 nm (A2).

  • Calculation:

    • The change in absorbance (ΔA = A1 - A2) is proportional to the amount of fumaric acid in the sample.

    • Calculate the concentration of fumaric acid in the test samples by comparing the ΔA to the standard curve.

    • To compare the two forms, the reaction rates can be determined from the kinetic reads.

enzymatic_assay_workflow start Start reagents Prepare Reagents (Buffers, Enzymes, NADH, Standards) start->reagents plate_setup Set up 96-well plate with Buffer, NADH, MDH, and Sample/Standard reagents->plate_setup incubate1 Incubate 5 min plate_setup->incubate1 read1 Read Initial Absorbance (A1) at 340 nm incubate1->read1 add_fumarase Add Fumarase to initiate reaction read1->add_fumarase incubate2 Incubate at 37°C (or kinetic read) add_fumarase->incubate2 read2 Read Final Absorbance (A2) at 340 nm incubate2->read2 calculate Calculate ΔA (A1 - A2) and determine concentration read2->calculate compare Compare reaction rates of deuterated vs. non-deuterated fumaric acid calculate->compare end End compare->end

Caption: Experimental workflow for the enzymatic assay of fumaric acid.

Conclusion

The comparison of deuterated and non-deuterated fumaric acid in assays reveals a landscape of theoretical advantages supported by specific, tangible data in enzymatic reactions. While comprehensive, direct comparative studies across a wide range of assays are currently lacking in the published literature, the foundational principles of the kinetic isotope effect suggest that deuterated fumaric acid holds promise for altered metabolic stability.

The quantitative data from fumarase kinetic studies provide concrete evidence that deuteration can significantly impact the rate of enzymatic conversion, a key consideration for a metabolite involved in central energy pathways.[6] The well-documented Nrf2 signaling pathway, a primary mechanism of action for fumaric acid's therapeutic effects, is unlikely to be negatively impacted by deuteration and may be enhanced by improved pharmacokinetics of the deuterated compound.

For researchers and drug developers, deuterated fumaric acid represents a tool for both mechanistic studies (as a metabolic tracer) and as a potential therapeutic candidate with an improved pharmacokinetic profile.[19] Future studies should focus on direct, side-by-side comparisons in cellular uptake, metabolic fate, and Nrf2 activation assays to fully elucidate the potential advantages of deuterated fumaric acid in a therapeutic context.

References

Fumaric Acid-d2 as a Quantitative Standard: A Reliability Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective assessment of Fumaric acid-d2's reliability as a quantitative standard, particularly in mass spectrometry-based applications. By presenting comparative experimental data, detailed methodologies, and visual workflows, this document aims to assist researchers in making informed decisions for their analytical needs.

Executive Summary

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry by correcting for sample preparation variability and matrix effects. This compound, a deuterated analog of the endogenous metabolite fumaric acid, is frequently employed in metabolomics and related fields. This guide evaluates its performance against another commonly used deuterated internal standard, Succinic acid-d4, based on a validated mixed-mode chromatography-mass spectrometry method. The data indicates that both standards offer high reliability, with the choice between them potentially depending on the specific analytes of interest in a given study.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for Fumaric acid-¹³C₄ (a stable isotope-labeled analog of this compound with similar expected performance) and Succinic acid-d4 as internal standards for their respective unlabeled analytes. The data is derived from a validated LC-MS/MS method for the analysis of carboxylic acids in biological samples.[1]

Performance MetricFumaric acid-¹³C₄ for Fumaric Acid AnalysisSuccinic acid-d4 for Succinic Acid Analysis
Limit of Detection (LOD) [µM] 0.10.05
Limit of Quantitation (LOQ) [µM] 0.50.1
Linear Calibration Range [µM] 0.5 – 2000.1 – 200
Coefficient of Determination (R²) 0.99920.9983
Recovery [%] 9699
Precision (RSD of peak areas) [%] 438
Intraday Accuracy [%] (low, medium, high conc.) 99.5, 96.4, 98.094.1, 98.2, 97.1
Interday Accuracy [%] (low, medium, high conc.) 103.5, 103.1, 100.296.2, 97.4, 94.7
Intraday Precision [%] (low, medium, high conc.) 4.1, 1.8, 1.31.6, 1.1, 1.3
Interday Precision [%] (low, medium, high conc.) 4.3, 2.6, 1.51.8, 1.0, 1.0

Experimental Protocols

The data presented above was generated using a mixed-mode chromatography-mass spectrometry method. Below is a detailed description of the experimental protocol.

Sample Preparation

A protein precipitation and extraction protocol is employed for biological samples.

  • To 50 µL of plasma, add 200 µL of a cold extraction solvent mixture of acetonitrile, methanol, and water (40:40:20 v/v/v) containing the internal standards (e.g., Fumaric acid-¹³C₄ and Succinic acid-d4).

  • Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation and metabolite extraction.

  • Centrifuge the samples at 14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A mixed-mode column, such as a BEH C18 AX, is used to retain and separate the carboxylic acids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient is employed to effectively separate the analytes. The specific gradient profile will depend on the column and the specific analytes of interest.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.

  • MRM Transitions: The following multiple reaction monitoring (MRM) transitions are used for quantification:[1]

    • Fumaric acid: 115.0 -> 71.1

    • Fumaric acid-¹³C₄: 119.0 -> 74.0

    • Succinic acid: 117.0 -> 73.0

    • Succinic acid-d4: 121.0 -> 77.0

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of fumaric acid using this compound as an internal standard.

G Experimental Workflow for Fumaric Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation & Extraction Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Result Fumaric Acid Concentration Quantification->Result

Caption: Workflow for fumaric acid analysis.

Fumaric Acid in the Tricarboxylic Acid (TCA) Cycle

Fumaric acid is a key intermediate in the Tricarboxylic Acid (TCA) cycle, a central metabolic pathway for energy production. The following diagram illustrates the position of fumaric acid within this cycle.

TCA_Cycle Fumaric Acid in the TCA Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate Succinyl_CoA Succinyl-CoA Alpha_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Malate Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Fumarate Fumaric Acid Succinate->Fumarate Fumarate->Malate

Caption: Fumaric acid's role in the TCA cycle.

References

A Guide to Inter-Laboratory Comparison of Fumaric Acid-d2 Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of Fumaric acid-d2 quantification in biological matrices. While direct, publicly available inter-laboratory comparison data for this compound is limited, this document outlines established analytical methodologies, presents typical performance benchmarks derived from similar analyses, and offers a standardized protocol to facilitate such a comparison. The aim is to assist laboratories in evaluating and improving the accuracy, precision, and reproducibility of their Fumararate-d2 measurements.

Introduction to this compound Analysis

Fumaric acid is a key intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle), a fundamental metabolic pathway for energy production in cells.[1][2][3][4] Its deuterated isotopologue, this compound, serves as an invaluable tool in metabolic research and clinical studies. It is often used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous fumaric acid by mass spectrometry, a technique that helps correct for variations in sample preparation and instrument response.[5][6] Given its importance, ensuring that different laboratories can produce comparable and reliable measurements of this compound is crucial for the integrity of research and clinical findings.

Inter-laboratory comparisons are a cornerstone of quality assurance, providing an objective means to assess a laboratory's performance against its peers and a reference value.[4] This guide is designed to support laboratories in this endeavor.

Comparative Analysis of Analytical Methods

The gold standard for the quantification of small molecules like this compound in complex biological matrices such as plasma or urine is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[7][8] This technique offers high sensitivity and selectivity. Below is a summary of typical performance characteristics for an LC-MS/MS method for this compound analysis, which can be used as benchmarks in an inter-laboratory comparison.

Table 1: Typical LC-MS/MS Method Performance for this compound Quantification

ParameterTypical PerformanceDescription
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mLThe highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity (Correlation Coefficient, r²) > 0.99Indicates the proportional relationship between the instrument response and the concentration of the analyte over a defined range.
Intra-Assay Precision (%CV) < 15%The precision of the method within a single analytical run, measured by analyzing replicate quality control samples.
Inter-Assay Precision (%CV) < 15%The precision of the method across different analytical runs on different days.
Accuracy (% Recovery) 85 - 115%The closeness of the measured concentration to the true concentration, assessed using quality control samples at known concentrations.
Matrix Effect MonitoredThe effect of co-eluting, interfering substances from the biological matrix on the ionization of the analyte.[5]
Recovery > 80%The efficiency of the extraction process in recovering the analyte from the biological sample.

Experimental Protocols

A detailed and harmonized experimental protocol is essential for a successful inter-laboratory comparison. The following protocol outlines a robust LC-MS/MS method for the quantification of this compound in human plasma.

Sample Preparation: Protein Precipitation
  • Objective: To remove proteins from the plasma sample, which can interfere with the analysis.

  • Procedure:

    • Thaw plasma samples on ice. Note: A study on fumarate stability in rat plasma showed that exogenously added fumaric acid can be enzymatically converted to malate. The addition of citric acid, a fumarase inhibitor, can prevent this conversion.[7] Laboratories should consider stabilizing samples accordingly.

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., Fumaric acid-d4, at a concentration of 100 ng/mL).

    • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 15 seconds and centrifuge at 2,000 x g for 5 minutes.

    • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Objective: To chromatographically separate this compound from other components and detect it with high specificity and sensitivity.

Table 2: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min.
Injection Volume 5 µL.
Column Temperature 40°C.
Mass Spectrometer Triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode.
MRM Transitions This compound: Precursor Ion (m/z) -> Product Ion (m/z)Fumaric acid-d4 (IS): Precursor Ion (m/z) -> Product Ion (m/z)(Specific m/z values to be determined by direct infusion of standards on the specific instrument used)
Ion Source Parameters Optimized for the specific instrument (e.g., spray voltage, source temperature, gas flows).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the proposed inter-laboratory comparison of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt Spike Spike with Internal Standard (Fumaric acid-d4) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Supernatant Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject Sample into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for this compound quantification.

Biological Context: The Krebs Cycle

Fumaric acid is an essential intermediate in the Krebs Cycle. Understanding its position in this pathway is vital for researchers studying cellular metabolism.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate Synthase AlphaKetoglutarate AlphaKetoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA AlphaKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase

Caption: Fumarate as an intermediate in the Krebs (Citric Acid) Cycle.

References

A Comparative Guide to Analytical Method Validation: The Role of Fumaric Acid-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method validation, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This guide provides a comparative overview of analytical method validation, with a specific focus on the application of Fumaric acid-d2 as a stable isotope-labeled (SIL) internal standard. The information presented herein is a synthesis of established validation principles and data from representative bioanalytical methods, designed to guide researchers in developing and evaluating their own analytical procedures.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry, particularly in chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS), to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—from extraction to detection—without interfering with its quantification.

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" for quantitative mass spectrometry-based assays.[1][2] By incorporating heavy isotopes like deuterium (²H or D), these standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. This co-elution and similar ionization behavior effectively compensate for matrix effects, leading to more accurate and precise results.

Experimental Workflow for Bioanalytical Method Validation

A typical workflow for the validation of a quantitative bioanalytical method using LC-MS/MS and a SIL internal standard like this compound is depicted below. This process ensures that the method is suitable for its intended purpose, providing reliable data for pharmacokinetic, toxicokinetic, or other quantitative studies.

Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_output Data Output plasma Biological Matrix (e.g., Plasma) spike Spike with Analyte & this compound (IS) plasma->spike Addition extract Protein Precipitation / Extraction spike->extract Purification evap Evaporation & Reconstitution extract->evap Concentration inject Injection into LC-MS/MS evap->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect linearity Linearity & Range detect->linearity accuracy Accuracy & Precision detect->accuracy selectivity Selectivity & Specificity detect->selectivity stability Stability detect->stability loq Limit of Quantification (LOQ) detect->loq matrix Matrix Effect detect->matrix report Validation Report linearity->report accuracy->report selectivity->report stability->report loq->report matrix->report

Caption: A generalized workflow for bioanalytical method validation using an internal standard.

Detailed Experimental Protocol: A Representative LC-MS/MS Method

The following protocol outlines a typical procedure for the quantification of an analyte in human plasma using this compound as an internal standard. This serves as a template that should be optimized for the specific analyte of interest.

1. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare separate working solutions for quality control samples at low, medium, and high concentrations.

  • Spiking: Spike blank human plasma with the calibration standard working solutions and the this compound working solution to achieve the desired concentrations. The final concentration of the internal standard should be consistent across all samples.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of the plasma sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the this compound internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and this compound.

Performance Comparison: this compound vs. Alternative Internal Standards

The performance of an analytical method is critically dependent on the choice of the internal standard. The following table compares the expected performance characteristics of a method using a stable isotope-labeled IS like this compound against a structural analog IS.

Validation ParameterThis compound (SIL IS)Structural Analog ISRationale for Performance
Linearity (r²) > 0.995> 0.990SIL IS co-elutes and has similar ionization, leading to a more consistent response ratio across the concentration range.
Accuracy (% Bias) ± 5%± 15%SIL IS more effectively compensates for matrix effects and variations in extraction recovery.
Precision (% CV) < 10%< 15%The consistent behavior of the SIL IS reduces variability in the analytical process.
Matrix Effect MinimalPotential for significant ion suppression or enhancementDifferences in chromatographic retention and ionization efficiency between the analyte and a structural analog can lead to differential matrix effects.
Recovery Consistent between analyte and ISMay be variableThe identical chemical properties of the SIL IS ensure that it tracks the analyte's recovery more reliably.

Summary of Quantitative Validation Data

The table below presents a summary of typical acceptance criteria and expected results for a bioanalytical method validation in line with regulatory guidelines.

Validation ParameterAcceptance CriteriaExpected Performance with this compound IS
Linearity r² ≥ 0.99> 0.995
Range To be defined based on expected concentrationse.g., 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Accuracy: ± 20%, Precision: ≤ 20% CVMeets criteria
Accuracy (at L, M, H QC levels) ± 15% of nominal valueWithin ± 10%
Precision (at L, M, H QC levels) ≤ 15% CV< 10% CV
Selectivity No significant interfering peaks at the retention times of the analyte and ISNo interference observed in blank plasma from multiple sources
Matrix Factor CV ≤ 15%< 10%
Recovery Consistent, precise, and reproducible> 85% with low variability
Stability (Freeze-thaw, short-term, long-term) % Change within ± 15%Stable under tested conditions

Logical Relationships in Method Validation

The successful validation of an analytical method relies on the interplay of several key parameters. The following diagram illustrates the logical dependencies between these validation characteristics.

Validation Parameter Relationships cluster_foundation Foundational Parameters cluster_core Core Performance Metrics cluster_robustness Robustness & Reliability Selectivity Selectivity LLOQ LLOQ Selectivity->LLOQ Impacts Linearity Linearity & Range LLOQ->Linearity Defines lower end Accuracy Accuracy Linearity->Accuracy Prerequisite for Precision Precision Linearity->Precision Prerequisite for Stability Stability Stability->Accuracy Ensures MatrixEffect Matrix Effect MatrixEffect->Accuracy Affects MatrixEffect->Precision Affects Recovery Recovery Recovery->Accuracy Affects

References

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for the Galanin Receptor Ligand M35 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers navigating the complexities of galanin receptor signaling, the specific ligand M35 TFA is a critical tool. To facilitate more effective online content creation and information retrieval within this niche field, a comprehensive list of SEO-driven, long-tail keywords has been developed. These keywords are categorized based on five key researcher intents: foundational and exploratory research, methodological and application-based queries, troubleshooting and optimization challenges, and validation and comparative studies. This structured approach is designed to align with the typical workflow of scientific inquiry, from initial understanding to advanced experimental validation.

Below is a detailed table of long-tail keywords related to "Galanin Receptor Ligand M35 TFA," tailored to the specific needs and search behaviors of the scientific research community.

CategoryLong-tail Keyword
Foundational & Exploratory Galanin Receptor Ligand M35 TFA mechanism of action
M35 TFA binding affinity for galanin receptors
M35 TFA as a galanin receptor antagonist
Dual agonist-antagonist properties of M35 TFA
M35 TFA selectivity for GALR1 vs GALR2
Chemical structure of Galanin Receptor Ligand M35 TFA
In vitro characterization of M35 TFA
In vivo effects of M35 TFA administration
M35 TFA chimeric peptide composition
Discovery and development of M35 galanin ligand
M35 TFA trifluoroacetic acid salt function
Galanin (1-13)-bradykinin(2-9) amide research
Foundational studies on M35 galanin antagonist
Preliminary investigations of M35 TFA bioactivity
M35 TFA and its role in cAMP production
Methodological & Application M35 TFA in vivo administration protocol
Intracerebroventricular injection of M35 TFA in rats
M35 TFA for cAMP assay protocol
Using M35 TFA in competitive binding assays
Saturation binding assay with M35 TFA
M35 TFA application in receptor autoradiography
In situ hybridization for galanin receptors with M35 TFA
M35 TFA use in in vivo microdialysis for acetylcholine release
How to dissolve and prepare M35 TFA for experiments
M35 TFA experimental design for neuropathic pain models
Application of M35 TFA in pancreatitis research
M35 TFA protocol for neurite outgrowth assays
Cell lines suitable for M35 TFA experiments
M35 TFA dose-response curve generation
M35 TFA for studying galanin signaling pathways
Troubleshooting & Optimization Troubleshooting M35 TFA unexpected agonist activity
Optimizing M35 TFA concentration for antagonist effect
M35 TFA cAMP assay variability and solutions
Preventing M35 TFA peptide degradation in vivo
How to reduce non-specific binding of M35 TFA
M35 TFA solubility issues and best solvents
Addressing M35 TFA off-target effects in experiments
M35 TFA stability and proper storage conditions
Interference of TFA counterion in M35 TFA assays
M35 TFA dose-response curve not reaching saturation
Inconsistent results with Galanin Receptor Ligand M35 TFA
Improving M35 TFA efficacy in different cell lines
Mitigating M35 TFA-induced allodynia in vivo
Optimizing incubation times for M35 TFA binding assays
M35 TFA peptide aggregation and prevention methods
Validation & Comparative M35 TFA vs M40 galanin receptor ligand comparison
Comparing M35 TFA and galantide antagonist effects
M35 TFA vs C7 in ameliorating acute pancreatitis.[1]
M35 TFA versus M15 in striatal acetylcholine release
Galnon vs M35 TFA as galanin receptor antagonists
SNAP 37889 compared to M35 TFA for GalR3
Validating M35 TFA antagonist activity in vivo
Cross-reactivity of M35 TFA with other neuropeptide receptors
M35 TFA selectivity profile for GalR1, GalR2, and GalR3.[2][3][4][5]
Comparative efficacy of M35 TFA in different neuronal models
Confirming the dual agonist/antagonist role of M35 TFA
M35 TFA activity in galanin knockout models
Head-to-head comparison of M35 TFA and other galanin antagonists
Validating the specificity of M35 TFA for galanin receptors
Comparative analysis of M35 TFA binding kinetics

References

Safety Operating Guide

Proper Disposal of Fumaric Acid-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the handling and disposal of Fumaric acid-d2, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with regulatory standards.

This compound, a stable isotope-labeled compound, is not radioactive and therefore does not necessitate specialized radiological handling or disposal protocols.[1] Its disposal should align with the procedures for the unlabeled parent compound, Fumaric acid, and adhere to local, state, and federal regulations for chemical waste.[2] The primary principle is to prevent its release into the environment.

Key Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, protective gloves, and a lab coat.[3] Handling of this compound should be conducted in a well-ventilated area to avoid inhalation of dust.[3] In case of accidental contact, wash skin with soap and water, and for eye contact, rinse thoroughly with plenty of water.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound and its unlabeled counterpart for easy reference and comparison.

PropertyThis compoundFumaric acid
Molecular Formula C₄D₂H₂O₄C₄H₄O₄
Molecular Weight 118.08 g/mol [4][5]116.07 g/mol [6]
CAS Number 24461-32-3[5][7]110-17-8[5]
Appearance White solid[8]White crystalline powder[6]
Melting Point 299-300 °C (sublimes)[7]287 °C (decomposes)[9]
Solubility in Water Poor6.3 g/L at 25 °C[9]
Isotopic Purity 98 atom % D[7]Not Applicable

Disposal Protocol

The following step-by-step procedure should be followed for the proper disposal of this compound:

  • Waste Identification and Segregation:

    • Identify the waste as non-hazardous chemical waste. As a stable isotope-labeled compound, this compound does not require segregation as radioactive waste.

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated waste container.[10] Do not mix with other chemical waste streams to avoid potential reactions.[11]

  • Containerization and Labeling:

    • Use a compatible, leak-proof container with a secure lid for waste collection.[2]

    • Clearly label the container with the words "Hazardous Waste" (as a general precaution for chemical waste), the full chemical name "this compound", and the approximate quantity.[2]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]

    • Provide the waste manifest with accurate information about the chemical and its quantity.

Under no circumstances should this compound be disposed of down the drain or in regular trash. [2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated identify Identify Waste: - Solid Chemical Waste - Non-Radioactive start->identify ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat identify->ppe collect Collect Solid Waste in a Dedicated Container ppe->collect label_container Label Container: - 'Hazardous Waste' - 'this compound' - Quantity collect->label_container store Store in a Designated, Secure, and Ventilated Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs improper_disposal Improper Disposal: - Do NOT dispose in sink - Do NOT dispose in regular trash store->improper_disposal provide_manifest Provide Accurate Waste Manifest contact_ehs->provide_manifest disposal Professional Disposal provide_manifest->disposal

Caption: Decision-making workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for Fumaric Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Fumaric acid-d2. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Safety Precautions

This compound is considered a hazardous substance under the OSHA Hazard Communication Standard. The primary hazards are:

  • Eye Irritation: Causes serious eye irritation[1]. Contact may lead to redness and moderate inflammation, with potential for damage 24 hours or more after exposure[2].

  • Skin Irritation: While not classified as a primary skin irritant, prolonged or repeated contact may cause redness, swelling, and thickening of the skin[2].

  • Respiratory Irritation: Inhalation of dust can irritate the nose and throat, leading to coughing and wheezing[3].

It is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents and strong bases[3][4]. Hazardous decomposition products include carbon oxides.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety.

Protection Type Required Equipment Specification and Rationale
Eye/Face Protection Safety glasses with side shields or goggles.Essential to prevent dust particles from causing serious eye irritation[5][4].
Skin & Body Protection Acid-resistant gloves (e.g., Neoprene, Nitrile, PVC) and a lab coat or protective clothing.Protects skin from irritation due to accidental contact[6][7]. Good hygiene practice requires minimizing exposure[2].
Respiratory Protection NIOSH/MSHA-approved respirator.Required when dusts are generated, if ventilation is inadequate, or if exposure limits are exceeded to prevent respiratory tract irritation[5][3][8].

Quantitative Safety Data

While no specific occupational exposure limits have been established for this compound, the limits for Fumaric acid (as Particulates Not Otherwise Regulated - PNOR) provide a conservative guideline[5][2].

Parameter Value Species/Route Reference
Oral LD50 9300 - 10700 mg/kgRat[2][4]
Dermal LD50 20000 mg/kgRabbit[2]
Exposure Limit (TWA) 5 mg/m³ (Respirable fraction)US (TN, CA)[2]
Exposure Limit (TWA) 10 mg/m³ (Total Dust)US (OR)[2]

Operational and Disposal Plan: Step-by-Step Guidance

This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust[3][8][9].

  • Safety Equipment: Ensure an emergency eyewash station and safety shower are readily accessible in the immediate work area[3][9].

  • Workspace Preparation: Before handling, decontaminate the work surface. Lay down absorbent bench paper to contain any potential spills.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and required PPE before opening the primary container.

Safe Handling Protocol
  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Handling Solid: When weighing or transferring the powder, perform the task slowly and carefully to avoid creating dust[1][8]. Use a spatula to handle the material. Avoid actions like pouring from a height or using compressed air for cleaning, which can disperse dust[9].

  • Container Sealing: After use, ensure the container is tightly sealed to protect it from moisture and prevent leaks[2].

Storage Requirements
  • Conditions: Store the container in a cool, dry, and well-ventilated place at room temperature[10][4].

  • Protection: Protect the product from moisture, as it can degrade over prolonged periods of exposure.

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents and strong bases[3].

Spill and Emergency Procedures

Spill Response:

  • Evacuate non-essential personnel from the immediate area[3].

  • Wearing full PPE, prevent further spillage if it is safe to do so.

  • Cover the powder spill with a plastic sheet to minimize spreading.

  • Carefully collect the spilled material using mechanical means (e.g., scoop or sweep) without creating dust[8].

  • Place the collected material into a suitable, labeled container for hazardous waste disposal[3].

  • Clean the contaminated surface thoroughly and ventilate the area[3].

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention[5][3][4].

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water[3].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical advice if symptoms persist.

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center if you feel unwell[4].

Waste Disposal Plan
  • Regulations: All waste disposal must be conducted in strict accordance with applicable federal, state, and local regulations[5][2].

  • Waste Material: Dispose of unused this compound and any contaminated materials (e.g., gloves, bench paper, weigh boats) as hazardous waste[3].

  • Containers: Do not reuse the original container. Handle uncleaned, empty containers as you would the product itself[5]. Keep waste in clearly labeled, sealed containers for disposal.

Handling Workflow Diagram

G This compound Handling Workflow prep 1. Preparation ppe 2. Don PPE prep->ppe Verify safety equip. handle 3. Handling & Use ppe->handle In fume hood cleanup 4. Post-Handling handle->cleanup spill Spill / Exposure Emergency handle->spill If Occurs storage Store Properly cleanup->storage Seal container disposal Dispose Waste cleanup->disposal Segregate waste spill_proc Follow Emergency Procedures spill->spill_proc Isolate & Report spill_proc->cleanup After decontamination

Caption: Logical workflow for the safe handling of this compound.

References

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